BMS-564929
説明
a selective androgen receptor modulator; structure in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-7-9(3-2-8(6-16)11(7)15)18-13(20)12-10(19)4-5-17(12)14(18)21/h2-3,10,12,19H,4-5H2,1H3/t10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJORAMIZFOODM-PWSUYJOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C(=O)C3C(CCN3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C(=O)[C@@H]3[C@@H](CCN3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432357 | |
| Record name | (7R,7aS)-2-(3-Chloro-4-cyano-2-methylphenyl)-7-hydroxytetrahydro-2H-pyrrolo(1,2-e)imidazole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627530-84-1 | |
| Record name | 2-Chloro-3-methyl-4-[(7R,7aS)-tetrahydro-7-hydroxy-1,3-dioxo-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627530-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BMS-564929 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627530841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-564929 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07286 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (7R,7aS)-2-(3-Chloro-4-cyano-2-methylphenyl)-7-hydroxytetrahydro-2H-pyrrolo(1,2-e)imidazole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 627530-84-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BMS-564929 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BLW27W4X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Anabolic Edge: A Technical Guide to the Mechanism of Action of BMS-564929 in Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle with minimal impact on prostatic tissue.[1][2][3] This document provides a comprehensive overview of the molecular mechanism of action of this compound in skeletal muscle, detailing its interaction with the androgen receptor (AR) and the subsequent signaling cascades that lead to its pronounced myoanabolic properties. Quantitative data from preclinical studies are summarized, and key experimental methodologies are described to provide a thorough understanding of its pharmacological profile.
Introduction: The Promise of Selective Androgen Receptor Modulators
Androgens, such as testosterone (B1683101), are well-established regulators of muscle mass and strength.[4] However, their clinical application is often limited by undesirable side effects, including prostatic hypertrophy and potential virilization in women.[5][6] Selective androgen receptor modulators (SARMs) represent a promising therapeutic class designed to elicit the anabolic benefits of androgens in target tissues like skeletal muscle while minimizing androgenic effects in tissues such as the prostate.[3][7] this compound has emerged as a significant compound in this class, exhibiting potent and selective anabolic activity in preclinical models.[1][8]
Molecular Mechanism of Action in Skeletal Muscle
The primary mechanism of action of this compound is its function as a selective agonist of the androgen receptor.[1][3] Unlike steroidal androgens, this compound's nonsteroidal structure allows for a unique interaction with the AR, leading to its tissue-selective effects.
High-Affinity Binding to the Androgen Receptor
This compound binds to the androgen receptor with high affinity, demonstrating a dissociation constant (Ki) in the nanomolar range.[2][9] This binding is highly selective for the AR over other steroid hormone receptors, such as the estrogen, progesterone, and glucocorticoid receptors, minimizing off-target effects.[1][2]
Allosteric Modulation and Cofactor Recruitment
Upon binding, this compound induces a conformational change in the AR. X-ray crystallography studies have revealed that this compound establishes unique contacts within the ligand-binding domain of the AR, distinct from those of endogenous androgens like dihydrotestosterone (B1667394) (DHT).[1] This specific conformation is thought to be the basis for its tissue selectivity, leading to the differential recruitment of coactivator and corepressor proteins in skeletal muscle compared to other tissues like the prostate.[1][2] This altered protein-protein interaction landscape ultimately dictates the specific downstream gene transcription.
Downstream Signaling Pathways
The activation of the AR by this compound in skeletal muscle initiates a cascade of signaling events that promote muscle hypertrophy. While the precise downstream targets are a subject of ongoing research, the anabolic effects of androgens in muscle are generally understood to involve:
-
Increased Protein Synthesis: Activation of the AR leads to the upregulation of genes involved in protein synthesis, contributing to an increase in muscle fiber size.[4][10] This is partly mediated through the PI3K/Akt signaling pathway.[4]
-
Satellite Cell Activation: Androgens can stimulate the proliferation and differentiation of satellite cells, which are muscle stem cells crucial for muscle repair and growth.[4]
-
Modulation of Myogenic Regulatory Factors: The expression of key myogenic regulatory factors, such as MyoD and myogenin, can be influenced by AR activation, further promoting myogenesis.[10]
The following diagram illustrates the proposed signaling pathway of this compound in skeletal muscle.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified in various in vitro and in vivo models.
| Parameter | Value | Species/Model | Reference |
| Binding Affinity (Ki) for Androgen Receptor | 2.11 ± 0.16 nM | In vitro | [2] |
| In Vitro Potency (EC50) in C2C12 Myoblasts | 0.44 ± 0.03 nM | Mouse | [2] |
| In Vivo Anabolic Potency (ED50, Levator Ani) | 0.0009 mg/kg | Castrated Rat | [8] |
| In Vivo Androgenic Potency (ED50, Prostate) | 0.14 mg/kg | Castrated Rat | [8] |
| Anabolic vs. Androgenic Selectivity | ~160-fold | Castrated Rat | [8] |
| LH Suppression (ED50) | 0.008 mg/kg | Castrated Rat | [2][8] |
| Anabolic vs. LH Suppression Selectivity | ~9-fold | Castrated Rat | [8] |
Key Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound.
In Vitro Androgen Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.
-
Methodology: Competition binding assays were performed using radiolabeled androgens (e.g., [³H]DHT). Varying concentrations of this compound were incubated with a preparation containing the androgen receptor (e.g., from rat prostate cytosol or recombinant human AR). The displacement of the radioligand by this compound was measured, and the Ki was calculated using the Cheng-Prusoff equation.
-
Selectivity: Similar assays were conducted with receptors for other steroid hormones (estrogen, progesterone, glucocorticoid) to determine selectivity.
In Vitro Functional Potency Assay
-
Objective: To measure the functional agonist activity (EC50) of this compound in a muscle cell line.
-
Cell Line: Mouse C2C12 myoblast cells stably transfected with the rat androgen receptor and an androgen-responsive element (ARE)-driven luciferase reporter gene.
-
Methodology: Cells were treated with varying concentrations of this compound or a reference androgen (e.g., testosterone). The activation of the AR by the compound leads to the expression of the luciferase reporter. The luminescence produced by the luciferase enzyme was measured, and the concentration of this compound that produced 50% of the maximal response (EC50) was determined.
In Vivo Anabolic and Androgenic Activity in Castrated Rats
-
Objective: To assess the in vivo anabolic and androgenic effects and the tissue selectivity of this compound.
-
Animal Model: Orchiectomized (castrated) male rats. This model is sensitive to exogenous androgens.
-
Methodology: Castrated rats were treated orally with this compound at various doses for a specified period (e.g., 14 days). A control group received vehicle, and another group was treated with a reference androgen like testosterone propionate. At the end of the treatment period, the weights of the levator ani muscle (a marker of anabolic activity) and the prostate and seminal vesicles (markers of androgenic activity) were measured. Dose-response curves were generated to determine the ED50 for each tissue.
-
Luteinizing Hormone (LH) Suppression: Blood samples were collected to measure serum LH levels to assess the compound's effect on the hypothalamic-pituitary-gonadal axis.
The following diagram illustrates the general experimental workflow for the in vivo assessment of this compound.
Clinical Perspective and Future Directions
This compound was advanced to clinical trials for the treatment of age-related functional decline.[1] The potent anabolic and highly selective nature of this compound in preclinical models underscores its potential for treating muscle wasting conditions associated with aging, cancer, and other chronic diseases.[5][11][12] However, the observed suppression of luteinizing hormone, even with its selectivity for muscle, is a critical consideration for its clinical development and therapeutic window.[8] Further research is warranted to fully elucidate the downstream gene targets of this compound in skeletal muscle and to understand the long-term consequences of its use.
Conclusion
This compound represents a significant advancement in the field of selective androgen receptor modulators. Its mechanism of action, centered on selective, high-affinity binding to the androgen receptor and subsequent tissue-specific gene regulation, results in potent anabolic effects in skeletal muscle with a favorable separation from androgenic effects in the prostate. The data presented in this guide highlight its potential as a therapeutic agent for muscle wasting, while also emphasizing the need for careful consideration of its effects on the endocrine system. The detailed experimental protocols provide a framework for the continued investigation and development of next-generation SARMs with improved therapeutic profiles.
References
- 1. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. BMS-564,929 - Wikipedia [en.wikipedia.org]
- 4. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective androgen receptor modulators (SARMs) as pharmacological treatment for muscle wasting in ongoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 11. Muscle wasting: emerging pathways and potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study Design and Rationale for the Phase 3 Clinical Development Program of Enobosarm, a Selective Androgen Receptor Modulator, for the Prevention and Treatment of Muscle Wasting in Cancer Patients (POWER Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potent and Selective Androgen Receptor Modulator: A Technical Guide to BMS-564929
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-564929 is a potent, orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant promise in preclinical studies for its ability to selectively stimulate muscle and bone growth with minimal impact on prostatic tissues.[1] This tissue-selective activity positions this compound as a potential therapeutic agent for conditions such as muscle wasting diseases, osteoporosis, and andropause, offering a safer alternative to traditional androgen therapies. This in-depth technical guide provides a comprehensive overview of the androgen receptor binding affinity and selectivity of this compound, complete with detailed experimental protocols and visual representations of key biological pathways and workflows.
Core Data Summary
The binding affinity and selectivity of this compound for the androgen receptor (AR) and other steroid hormone receptors have been meticulously characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its pharmacological profile.
Table 1: Androgen Receptor Binding Affinity of this compound
| Compound | Receptor | Assay Type | Kᵢ (nM) |
| This compound | Androgen Receptor (AR) | Radioligand Competition Binding | 2.11 ± 0.16 |
Kᵢ represents the inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.[2][3][4]
Table 2: In Vitro Functional Activity of this compound
| Cell Line | Assay Type | EC₅₀ (nM) |
| C2C12 Myoblast | AR Transactivation | 0.44 ± 0.03 |
| Prostatic Epithelial Cells (PEC) | AR Transactivation | 8.66 ± 0.22 |
EC₅₀ represents the half-maximal effective concentration, indicating the potency of the compound in a functional assay.[3]
Table 3: Selectivity of this compound for the Androgen Receptor
| Receptor | Fold Selectivity (vs. AR) |
| Progesterone Receptor (PR) | ~400-fold |
| Estrogen Receptor α (ERα) | >1000-fold |
| Estrogen Receptor β (ERβ) | >1000-fold |
| Glucocorticoid Receptor (GR) | >1000-fold |
| Mineralocorticoid Receptor (MR) | >1000-fold |
Fold selectivity is calculated as the ratio of the Kᵢ or EC₅₀ for the off-target receptor to that of the androgen receptor, indicating the preference of the compound for the AR.[3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, offering researchers a practical reference for replicating or adapting these assays.
Androgen Receptor Competition Binding Assay
This assay determines the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Line: MDA-MB-453 human breast cancer cells (endogenously expressing AR).
-
Radioligand: [³H]-Dihydrotestosterone ([³H]DHT).
-
Test Compound: this compound.
-
Binding Buffer: Specific buffer composition as per laboratory standards.
-
Wash Buffer: Specific buffer composition as per laboratory standards.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Multi-well plates.
Procedure:
-
Cell Culture: Culture MDA-MB-453 cells to an appropriate confluency.
-
Cell Harvesting: Harvest the cells and prepare a cell lysate or membrane fraction.
-
Competition Reaction: In a multi-well plate, incubate a fixed concentration of the cell preparation and [³H]DHT with varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled DHT).
-
Incubation: Incubate the plates for a defined period (e.g., 2 hours) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Steroid Hormone Receptor Selectivity Assays
To assess the selectivity of this compound, competition binding assays are performed against a panel of other steroid hormone receptors.
-
Progesterone Receptor (PR): A similar competition binding assay is conducted using T47D human breast cancer cells (endogenously expressing PR) and [³H]-progesterone as the radioligand.
-
Estrogen Receptors (ERα and ERβ): Competition binding assays are performed using purified recombinant human ERα and ERβ ligand-binding domains (LBDs) and [³H]-estradiol as the radioligand.
-
Glucocorticoid Receptor (GR): A fluorescence polarization-based assay is utilized. This method measures the change in the polarization of fluorescently labeled dexamethasone (B1670325) upon displacement by the test compound from purified recombinant human GR.
-
Mineralocorticoid Receptor (MR): A competition binding assay is performed using cytosol prepared from the kidneys of adrenalectomized rats and [³H]-aldosterone as the radioligand.
Androgen Receptor Transactivation Assay
This functional assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.
Materials:
-
Cell Lines: C2C12 mouse myoblast cells and prostatic epithelial cells (PEC).
-
Transfection Reagents.
-
Plasmids: An expression vector for the human androgen receptor and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).
-
Test Compound: this compound.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells and co-transfect them with the androgen receptor expression plasmid and the ARE-reporter plasmid.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for transfection efficiency (e.g., co-transfected β-galactosidase). Plot the normalized luciferase activity against the compound concentration and determine the EC₅₀ value using non-linear regression.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the action of this compound.
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for Determining Androgen Receptor Binding Affinity.
Logical Relationship of this compound's Tissue Selectivity
Caption: Logical Flow of this compound's Tissue-Selective Action.
Conclusion
This compound stands out as a highly potent and selective androgen receptor modulator with a compelling preclinical profile. Its high affinity for the androgen receptor, coupled with remarkable selectivity against other steroid hormone receptors, underscores its potential for targeted therapeutic applications. The tissue-selective anabolic effects observed in muscle, with minimal impact on the prostate, are likely attributable to the unique conformational changes it induces in the androgen receptor, leading to differential recruitment of coactivators and subsequent tissue-specific gene expression. The detailed experimental protocols and visualizations provided in this guide offer a valuable resource for researchers in the field of endocrinology and drug development, facilitating further investigation into the promising therapeutic potential of this compound and other SARMs.
References
A Comprehensive Technical Guide to BMS-564929: A Novel Selective Androgen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) developed by Bristol-Myers Squibb for conditions related to age-related functional decline in men, also known as andropause.[1][2][3][4] Unlike traditional anabolic steroids, this compound was designed to exhibit tissue-selective agonistic activity on the androgen receptor (AR), primarily targeting muscle and bone while minimizing androgenic effects on tissues like the prostate.[2][3][5] This technical guide provides a detailed overview of its chemical properties, mechanism of action, pharmacological profile, and the experimental protocols used in its characterization.
Chemical and Physical Properties
This compound is a bicyclic hydantoin (B18101) derivative.[] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile | [4] |
| CAS Number | 627530-84-1 | [7][8] |
| Molecular Formula | C₁₄H₁₂ClN₃O₃ | [4][][7][8] |
| Molecular Weight | 305.72 g/mol | [4][][8] |
| Structure | Phenylhydantoin derivative | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist of the androgen receptor, a ligand-activated nuclear transcription factor.[2][9] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[10][11] Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11][12]
The tissue selectivity of this compound is a key aspect of its mechanism. X-ray crystallography studies have revealed that this compound engages in unique binding interactions within the ligand-binding domain of the AR.[3] These distinct contacts are thought to influence the recruitment of tissue-specific co-regulatory proteins, leading to differential gene expression in anabolic tissues (muscle) versus androgenic tissues (prostate).[3] Furthermore, unlike testosterone (B1683101), this compound is not a substrate for 5α-reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone (B1667394) (DHT) in tissues like the prostate.[13] This lack of amplification in androgenic tissues contributes significantly to its selective profile.[13]
Pharmacological Data
In Vitro Pharmacology
This compound is a subnanomolar AR agonist in vitro.[3] Its binding affinity and functional potency have been characterized in various assays.
Table 1: Binding Affinity and Receptor Selectivity
| Parameter | Value | Details | Source |
| AR Binding Affinity (Ki) | 2.11 ± 0.16 nM | Radioligand competition binding assay. | [7][8][14] |
| Selectivity vs. ERα & ERβ | >1000-fold | Competition binding assay with [³H]E2. | [14] |
| Selectivity vs. GR | >1000-fold | - | [14] |
| Selectivity vs. MR | >1000-fold | Competition binding using rat kidney cytosol and [³H]aldosterone. | [14] |
| Selectivity vs. PR | ~400-fold | Competition binding in T47D cells with [³H]progesterone. | [14] |
| SHBG Interaction | No significant interaction | - | [3][7] |
| Aromatase Interaction | No significant interaction | - | [3][7] |
Table 2: In Vitro Functional Potency
| Cell Line | Parameter | Value | Source |
| C2C12 Myoblasts | EC₅₀ | 0.44 ± 0.03 nM | [14] |
| Prostate Epithelial Cells (PEC) | EC₅₀ | 8.66 ± 0.22 nM | [14] |
In Vivo Pharmacology
Studies in a castrated male rat model demonstrate the potent anabolic and muscle-selective activity of this compound.
Table 3: In Vivo Efficacy in Castrated Male Rats
| Tissue | Parameter | This compound | Testosterone Propionate (B1217596) (TP) | Selectivity/Potency Ratio | Source |
| Levator Ani Muscle | ED₅₀ | 0.0009 mg/kg | - | >200x more potent than TP | [14] |
| Prostate | ED₅₀ | 0.14 mg/kg | - | - | [14] |
| Muscle vs. Prostate Selectivity | Ratio | 160-fold | - | 80x more selective than TP | [14] |
| Luteinizing Hormone (LH) Suppression | ED₅₀ | 0.008 mg/kg | - | 33x more suppressive than T | [5][13] |
At a dose of 0.1 mg/kg, this compound achieved approximately 100% stimulation of the levator ani muscle.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.
Radioligand Competition Binding Assays
This protocol is used to determine the binding affinity (Ki) of this compound for various steroid hormone receptors.
-
Androgen Receptor (AR) Assay:
-
Cell Line: Human breast cancer MDA-MB-453 cells, which endogenously express AR.[14]
-
Procedure:
-
Incubate intact MDA-MB-453 cells for 2 hours at room temperature.
-
The incubation mixture contains various concentrations of this compound and a constant concentration of the radioligand [³H]dihydrotestosterone ([³H]DHT).[14]
-
Following incubation, separate bound from free radioligand.
-
Quantify radioactivity to determine the displacement of [³H]DHT by this compound.
-
Calculate the IC₅₀ and subsequently the Ki value.
-
-
-
Progesterone Receptor (PR) Assay:
-
Estrogen Receptor (ERα/β) Assay:
-
Mineralocorticoid Receptor (MR) Assay:
-
Source: Kidney cytosolic preparations from adrenalectomized rats to enrich MR concentration.[14]
-
Procedure:
-
Incubate kidney cytosol for 2 hours on ice.
-
The incubation mixture contains various concentrations of this compound, the radioligand [³H]aldosterone, and excess mifepristone (B1683876) (RU486) to block non-specific binding to the glucocorticoid receptor (GR).[14]
-
-
In Vivo Efficacy in Castrated Rat Model
This animal model is the standard for evaluating the tissue selectivity of SARMs.
-
Animal Model: Sexually mature male rats are surgically castrated to remove the endogenous source of testosterone.[14]
-
Dosing: Administer this compound orally (p.o.) at various doses over a specified treatment period. A vehicle control group and a testosterone propionate (TP) positive control group are included.
-
Endpoint Analysis:
-
At the end of the study, animals are euthanized.
-
The levator ani muscle (a proxy for anabolic activity) and the ventral prostate (a proxy for androgenic activity) are dissected and weighed.[14]
-
Serum is collected to measure levels of luteinizing hormone (LH) to assess hypothalamic-pituitary-gonadal (HPG) axis suppression.[13]
-
-
Data Analysis: Dose-response curves are generated for muscle and prostate weight changes to calculate the ED₅₀ (the dose required to achieve 50% of the maximal effect) for each tissue. The ratio of anabolic to androgenic activity is then determined.[14]
Rationale for Tissue Selectivity
The enhanced safety profile of this compound over traditional androgens stems from its ability to preferentially stimulate anabolic tissues. This selectivity is not fully understood but is attributed to a combination of factors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-methyl-4-((7R,7aS)-tetrahydro-7-hydroxy-1,3-dioxo-1H-pyrrolo(1,2-c)imidazol-2(3H)-yl)benzonitrile | C14H12ClN3O3 | CID 9882972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BMS-564,929 - Wikipedia [en.wikipedia.org]
- 7. This compound | SARM | Probechem Biochemicals [probechem.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ockham's Razor and Selective Androgen Receptor Modulators (SARMs): Are We Overlooking the Role of 5α-Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of BMS-564929: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-564929 is a potent and selective, non-steroidal androgen receptor (AR) modulator (SARM) that has demonstrated significant anabolic effects in preclinical studies. As a SARM, it exhibits tissue-selective agonist activity, with a primary focus on muscle and bone, while demonstrating reduced activity in reproductive tissues like the prostate. This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation
The following tables summarize the quantitative data for this compound's in vitro activity, providing a clear comparison of its binding affinity, functional potency, and selectivity.
Table 1: Androgen Receptor Binding Affinity
| Ligand | Ki (nM) |
| This compound | 2.11 ± 0.16 |
Ki represents the inhibition constant, indicating the affinity of the compound for the androgen receptor. A lower Ki value signifies a higher binding affinity.[1][2]
Table 2: Functional Potency in Cell-Based Assays
| Cell Line | Assay Type | EC50 (nM) |
| C2C12 (myoblast) | Functional Agonist Assay | 0.44 ± 0.03 |
| PEC (prostate epithelial) | Functional Agonist Assay | 8.66 ± 0.22 |
EC50 represents the half-maximal effective concentration, indicating the potency of the compound in eliciting a functional response. A lower EC50 value signifies higher potency.[1]
Table 3: Selectivity Profile Against Other Steroid Receptors
| Receptor | Fold Selectivity vs. AR |
| Estrogen Receptor α (ERα) | >1000 |
| Estrogen Receptor β (ERβ) | >1000 |
| Glucocorticoid Receptor (GR) | >1000 |
| Mineralocorticoid Receptor (MR) | >1000 |
| Progesterone Receptor (PR) | ~400 |
Fold selectivity is the ratio of the affinity (Ki or IC50) for the off-target receptor to the affinity for the androgen receptor. Higher values indicate greater selectivity for the androgen receptor.[1]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on the primary literature describing the characterization of this compound.
Radioligand Competition Binding Assay for Androgen Receptor
This assay determines the binding affinity of this compound to the androgen receptor.
-
Cell Lines: MDA-MB-453 human breast cancer cells (endogenously expressing AR) or T47D human breast cancer cells (endogenously expressing PR) are used.[1]
-
Radioligand: [3H]dihydrotestosterone ([3H]DHT) for AR binding and [3H]progesterone for PR binding.[1]
-
Procedure:
-
Cells are incubated with varying concentrations of this compound.
-
A fixed concentration of the respective radioligand is added to the incubation mixture.
-
The mixture is incubated for 2 hours at room temperature to allow for competitive binding.[1]
-
Following incubation, unbound radioligand is separated from the cell-bound radioligand.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Cell-Based Agonist Assay
This assay measures the ability of this compound to activate the androgen receptor and induce a downstream response.
-
Cell Lines: C2C12 myoblast cells and prostate epithelial cells (PEC) are utilized.[1]
-
Principle: These assays typically employ a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE). Upon activation of the AR by an agonist, the receptor translocates to the nucleus, binds to the ARE, and drives the expression of the reporter gene.
-
Procedure:
-
Cells are plated in a multi-well format.
-
Cells are treated with a range of concentrations of this compound.
-
The cells are incubated for a specified period to allow for receptor activation and reporter gene expression.
-
A lysis buffer is added to the cells, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
-
Data Analysis: The EC50 value is determined by plotting the reporter gene activity against the concentration of this compound. The potency is often expressed as the concentration at which 50% of the maximum stimulatory effect of a reference agonist like DHT is achieved.[1]
In Vitro Metabolism Assay (General Methodology)
While specific data for this compound is not publicly available, a general protocol for assessing the in vitro metabolism of SARMs using liver microsomes is described below.
-
System: Human liver microsomes (HLM) or S9 fractions are commonly used as they contain a rich source of drug-metabolizing enzymes, particularly cytochrome P450s.
-
Procedure:
-
This compound is incubated with liver microsomes or S9 fraction in the presence of necessary cofactors (e.g., NADPH for phase I metabolism).
-
The reaction is allowed to proceed for a set period at 37°C.
-
The reaction is quenched at various time points by adding a solvent like acetonitrile.
-
The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and any potential metabolites.
-
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the metabolic stability (half-life, intrinsic clearance). The structures of metabolites are elucidated based on their mass-to-charge ratio and fragmentation patterns.
Mandatory Visualizations
Signaling Pathway
Caption: Androgen Receptor (AR) Signaling Pathway activated by this compound.
Experimental Workflow
Caption: Workflow for the Radioligand Competition Binding Assay.
Logical Relationship
Caption: Conceptual Diagram of this compound's Receptor Selectivity.
References
A Technical Guide to the Downstream Signaling of BMS-564929
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the selective androgen receptor modulator (SARM) BMS-564929, focusing on its mechanism of action, downstream signaling pathways, quantitative pharmacological profile, and the experimental methodologies used for its characterization. This compound is a potent, orally active, nonsteroidal SARM known for its tissue-selective anabolic effects, primarily stimulating muscle and bone growth with significantly reduced activity in androgenic tissues like the prostate.[1][2][3][4]
Core Mechanism of Action: Canonical Androgen Receptor Signaling
This compound functions as a high-affinity agonist for the androgen receptor (AR).[5][6] Like endogenous androgens, its activity is mediated through the classical nuclear receptor signaling pathway. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs) such as HSP70 and HSP90.[4]
The binding of this compound to the AR's ligand-binding domain induces a critical conformational change. This change facilitates the dissociation of HSPs and promotes the homodimerization of the receptor. The activated ligand-receptor complex then translocates into the nucleus.[4][7] Within the nucleus, the dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[4] This binding event initiates the recruitment of a suite of coactivator proteins (e.g., p160s, CBP, TRAP), which assemble a transcriptional complex that drives the expression of androgen-responsive genes, ultimately leading to a physiological response.[2][4][8]
Caption: Canonical Androgen Receptor (AR) signaling cascade initiated by this compound.
Molecular Basis of Tissue Selectivity
A defining characteristic of this compound is its ability to selectively stimulate anabolic activity in muscle while exhibiting minimal androgenic effects in the prostate.[2] This tissue selectivity is attributed to several factors, most notably its unique interaction with the AR and its metabolic stability in androgenic tissues.
-
Differential Cofactor Recruitment : X-ray crystallography studies have revealed that this compound engages with the AR's ligand-binding domain through a set of interactions distinct from those of endogenous androgens like testosterone (B1683101).[2][9] This unique binding mode is thought to induce a specific receptor conformation that preferentially recruits certain co-regulatory proteins in anabolic tissues (e.g., muscle) over androgenic tissues (e.g., prostate), leading to a tissue-specific gene expression profile.[2][8]
-
Metabolic Stability in Prostate Tissue : In tissues like the prostate, the enzyme 5α-reductase converts testosterone into dihydrotestosterone (B1667394) (DHT), a much more potent androgen. This enzymatic amplification is a key driver of testosterone's strong androgenic effects.[10] this compound is not a substrate for 5α-reductase and therefore its potency is not amplified in the prostate.[10] This lack of metabolic conversion is a major contributor to its observed 160-fold selectivity for muscle over the prostate.[4][5]
Caption: Differential metabolic pathways of Testosterone vs. This compound in tissues.
Quantitative Pharmacological Profile
The pharmacological activity of this compound has been extensively quantified through various in vitro and in vivo assays. The data below summarizes its binding affinity, potency, and efficacy.
Table 1: Binding Affinity and Selectivity vs. Other Steroid Receptors
| Receptor | Binding Affinity (Ki, app) | Selectivity vs. AR |
|---|---|---|
| Androgen Receptor (AR) | 2.11 ± 0.16 nM[5][11] | - |
| Progesterone Receptor (PR) | ~844 nM (Calculated) | ~400-fold[1][5] |
| Estrogen Receptor α (ERα) | >30,000 nM | >1000-fold[1][5] |
| Estrogen Receptor β (ERβ) | >30,000 nM | >1000-fold[5] |
| Glucocorticoid Receptor (GR) | >30,000 nM | >1000-fold[1][5] |
| Mineralocorticoid Receptor (MR) | >30,000 nM | >1000-fold[1][5] |
Table 2: In Vitro Potency (EC50) in Functional Assays
| Cell Line | Assay Type | EC50 Value |
|---|---|---|
| C2C12 Myoblast Cells | AR Agonism | 0.44 ± 0.03 nM[5] |
| Prostate Epithelial Cells (PEC) | AR Agonism | 8.66 ± 0.22 nM[5] |
Table 3: In Vivo Efficacy (ED50) in Castrated Male Rats
| Parameter | Effect | ED50 Value (Oral Admin.) |
|---|---|---|
| Levator Ani Muscle Weight | Anabolic | 0.0009 mg/kg[4][5] |
| Prostate Weight | Androgenic | 0.14 mg/kg[4][5] |
| Luteinizing Hormone (LH) | Suppression | 0.008 mg/kg[4][10] |
Key Experimental Methodologies
The characterization of this compound relies on established protocols for assessing nuclear receptor binding and in vivo tissue responses.
A. Radioligand Competition Binding Assays
This method is used to determine the binding affinity (Ki) of this compound for the AR and other steroid receptors by measuring its ability to displace a high-affinity radiolabeled ligand.
-
Protocol Outline:
-
Receptor Source Preparation : For AR and PR, whole cells that endogenously express the receptors (e.g., MDA MB-453 for AR, T47D for PR) are used.[5][9] For other receptors like ERα, ERβ, and MR, purified receptor proteins or cytosolic preparations from specific tissues (e.g., rat kidney for MR) are utilized.[5][9]
-
Incubation : The receptor preparation is incubated with a constant concentration of a specific radiolabeled ligand (e.g., [³H]DHT for AR) and varying concentrations of the unlabeled test compound (this compound).[9]
-
Equilibration : The mixture is incubated for a set period (e.g., 2 hours) at a specific temperature (e.g., room temperature or on ice) to allow the binding to reach equilibrium.[5][9]
-
Separation : Bound and free radioligand are separated. A common method is charcoal absorption, where dextran-coated charcoal is added to absorb the free radioligand.
-
Quantification : The radioactivity of the bound ligand is measured using liquid scintillation counting.
-
Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Caption: General workflow for a radioligand competitive binding assay.
B. In Vivo Tissue Selectivity Model (Castrated Rat)
This animal model is the standard for evaluating the anabolic and androgenic activity of SARMs. Castration removes the endogenous source of testosterone, allowing for a clear assessment of the effects of the administered compound.
-
Protocol Outline:
-
Animal Model : Sexually mature male rats are surgically castrated (orchidectomized) and allowed to recover. This leads to the atrophy of androgen-dependent tissues.[5]
-
Dosing : Animals are divided into groups and treated daily with either a vehicle control, a reference androgen (e.g., testosterone propionate), or varying oral doses of this compound.[5]
-
Treatment Period : The treatment continues for a predefined period (e.g., 14 days) to allow for measurable tissue responses.
-
Tissue Collection : At the end of the study, the animals are euthanized. The levator ani muscle (a proxy for anabolic activity) and the prostate gland and seminal vesicles (proxies for androgenic activity) are carefully dissected and weighed.[2][5]
-
Data Analysis : The tissue weights are normalized to body weight. Dose-response curves are generated, and the effective dose required to produce 50% of the maximal response (ED50) is calculated for both anabolic and androgenic tissues. The ratio of these ED50 values provides a quantitative measure of tissue selectivity.[4][5]
-
Caption: Workflow for assessing the in vivo tissue selectivity of a SARM.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-564,929 - Wikipedia [en.wikipedia.org]
- 4. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. Targeting signaling pathways in prostate cancer: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS:627530-84-1 | Androgen receptor (AR) modulator | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Ockham's Razor and Selective Androgen Receptor Modulators (SARMs): Are We Overlooking the Role of 5α-Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | SARM | Probechem Biochemicals [probechem.com]
The Impact of BMS-564929 on Gene Expression: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the selective androgen receptor modulator (SARM) BMS-564929 and its influence on gene expression. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data, outlines key experimental methodologies, and visualizes the associated signaling pathways and workflows.
Introduction to this compound
This compound is a potent, orally active, nonsteroidal SARM that has been investigated for its potential therapeutic benefits in conditions such as age-related functional decline.[1] As a SARM, it exhibits tissue-selective agonist activity for the androgen receptor (AR), with a notable preference for anabolic effects in muscle tissue over androgenic effects in the prostate.[1][2] This selectivity presents a significant advantage over traditional androgen therapies. This compound binds to the androgen receptor with high affinity, initiating a cascade of molecular events that culminate in the modulation of target gene expression.
Quantitative Analysis of this compound Activity
While comprehensive genome-wide studies detailing the specific fold-changes of endogenous genes in response to this compound are not extensively available in public literature, its activity has been quantified in vitro using reporter gene assays. These assays measure the ability of the compound to activate the androgen receptor and drive the expression of a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).
The table below summarizes the key quantitative metrics for this compound's in vitro potency.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Ki (binding affinity for AR) | 2.11 ± 0.16 nM | - | Radioligand Binding Assay | [3] |
| EC50 (potency) | 0.44 ± 0.03 nM | C2C12 (myoblast) | Luciferase Reporter Gene Assay | [3] |
| EC50 (potency) | 8.66 ± 0.22 nM | PEC (prostate epithelial cells) | Luciferase Reporter Gene Assay | [3] |
These data highlight the subnanomolar potency of this compound as an AR agonist and demonstrate its significantly higher potency in muscle cells compared to prostate cells in these in vitro systems, supporting its classification as a SARM.
Signaling Pathway and Mechanism of Action
This compound, as an androgen receptor agonist, follows the established signaling pathway for nuclear receptors. Upon entering the cell, it binds to the ligand-binding domain of the androgen receptor, which is typically sequestered in the cytoplasm in an inactive complex with heat shock proteins. Ligand binding induces a conformational change in the AR, leading to its dissociation from the chaperone proteins, dimerization, and translocation into the nucleus. Within the nucleus, the AR-BMS-564929 complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This binding event recruits co-activators and the general transcriptional machinery, ultimately leading to the up- or down-regulation of gene expression.
Experimental Protocols
The following section details a generalized protocol for a key experiment used to quantify the activity of AR agonists like this compound.
Luciferase Reporter Gene Assay for AR Agonist Activity
This assay is a common and effective method for determining the potency (EC50) of a compound that activates the androgen receptor.
Objective: To quantify the dose-dependent activation of the androgen receptor by this compound in a cellular context.
Materials:
-
Cell line expressing the androgen receptor (e.g., C2C12, LNCaP, or a transiently transfected cell line like HEK293).
-
An expression vector for the human androgen receptor (if using a non-endogenously expressing cell line).
-
A reporter plasmid containing a luciferase gene downstream of a promoter with one or more androgen response elements (AREs).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.
-
Cell culture medium and supplements.
-
Transfection reagent.
-
This compound and a reference androgen (e.g., dihydrotestosterone, DHT).
-
Luciferase assay reagent kit (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection (if necessary): Co-transfect the cells with the ARE-luciferase reporter plasmid, the AR expression plasmid (if needed), and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference agonist (DHT) in the appropriate cell culture medium. Remove the transfection medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add passive lysis buffer. Incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Luminometry:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the firefly luciferase assay reagent and measure the luminescence.
-
Add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Expected Effects on Androgen Receptor Target Gene Expression
While specific gene expression profiles for this compound are not widely published, as a potent AR agonist, it is expected to modulate the expression of known androgen-responsive genes. The androgen receptor regulates a broad transcriptional program involved in various cellular processes. In prostate cancer cells, for instance, androgen treatment alters the expression of hundreds of genes.[4]
Examples of well-established AR target genes include:
-
Prostate-Specific Antigen (PSA or KLK3): A classic androgen-regulated gene, often used as a biomarker for AR activity in prostate tissue.[5][6]
-
TMPRSS2: A transmembrane protease that is highly expressed in prostate tissue and regulated by androgens.
-
FKBP5: An immunophilin that is a sensitive and robust marker of AR activity.
-
NKX3-1: A prostate-specific homeodomain protein that is critical for prostate development and a direct AR target.[6]
In muscle tissue, androgens are known to regulate genes involved in muscle protein synthesis and differentiation. While the specific targets of this compound in C2C12 myoblasts have not been fully elucidated, its anabolic effects suggest a modulation of myogenic regulatory factors and components of the protein synthesis machinery.
Conclusion
This compound is a potent and selective androgen receptor modulator with demonstrated efficacy in preclinical models. Its mechanism of action is centered on the activation of the androgen receptor and the subsequent regulation of a wide array of target genes. While detailed, publicly available data on its genome-wide effects on gene expression is limited, its activity has been well-characterized through in vitro reporter gene assays, which confirm its high potency and tissue-selective profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers investigating this and other novel SARMs. Further research, including transcriptomic studies such as RNA sequencing, will be invaluable in fully elucidating the precise gene expression signature of this compound and its therapeutic potential.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Regulation of the androgen receptor by SET9-mediated methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor genomic regulation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of BMS-564929: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant tissue selectivity in preclinical studies.[1][2][3] Developed by Bristol-Myers Squibb, this compound has been investigated for its potential to provide the anabolic benefits of androgens on muscle and bone, with reduced androgenic effects on tissues such as the prostate.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its binding affinity, in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols.
Core Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Binding Affinity and Selectivity
| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. AR | Reference |
| Androgen Receptor (AR) | 2.11 ± 0.16 | - | [1] |
| Estrogen Receptor α (ERα) | >2110 | >1000-fold | [1][2] |
| Estrogen Receptor β (ERβ) | >2110 | >1000-fold | [1][2] |
| Progesterone Receptor (PR) | ~844 | ~400-fold | [1][2] |
| Glucocorticoid Receptor (GR) | >2110 | >1000-fold | [1][2] |
| Mineralocorticoid Receptor (MR) | >2110 | >1000-fold | [1][2] |
Table 2: In Vitro Functional Activity
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| C2C12 Myoblast | AR-driven luciferase reporter | EC50 | 0.44 ± 0.03 | [1][2] |
| Prostate Epithelial Cells (PEC) | AR-driven luciferase reporter | EC50 | 8.66 ± 0.22 | [1][2] |
Table 3: In Vivo Efficacy in Castrated Male Rats
| Tissue | Parameter | This compound (ED50, mg/kg) | Testosterone (B1683101) Propionate (B1217596) (ED50, mg/kg) | Selectivity (Muscle vs. Prostate) | Reference |
| Levator Ani Muscle | Anabolic Activity | 0.0009 | 0.21 | 160-fold | [1][2] |
| Prostate | Androgenic Activity | 0.14 | 0.42 | - | [1][2] |
| Luteinizing Hormone (LH) Suppression | Endocrine Effect | 0.008 | - | - | [6] |
Mechanism of Action: Androgen Receptor Signaling Pathway
This compound functions as a selective agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][4] Upon binding to the AR in the cytoplasm, this compound induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on the DNA. This binding event recruits co-activator proteins, initiating the transcription of target genes responsible for anabolic effects in tissues like muscle and bone. The tissue selectivity of this compound is believed to arise from its unique interaction with the AR, leading to differential recruitment of co-regulators in various tissues compared to endogenous androgens like testosterone.[3]
Androgen Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
Androgen Receptor Binding Assay
This assay determines the binding affinity of this compound to the androgen receptor through a competitive binding format.
-
Preparation of AR Source: Human cancer epithelial breast cell lines (e.g., MDA-MB-453) endogenously expressing AR are utilized.[6]
-
Reaction Mixture: Varying concentrations of this compound are incubated with whole cells and a constant concentration of a radiolabeled androgen, such as [³H]dihydrotestosterone ([³H]DHT).
-
Incubation: The reaction mixtures are incubated for 2 hours at room temperature to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Cell-bound radioactivity is separated from the unbound radioligand through filtration.
-
Quantification: The amount of radioactivity bound to the cells is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]DHT (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Workflow for Androgen Receptor Competitive Binding Assay.
In Vitro Functional Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of this compound to activate the androgen receptor and drive the expression of a reporter gene.
-
Cell Line Preparation: A suitable cell line (e.g., C2C12 myoblasts or prostate epithelial cells) is stably transfected with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive promoter.[2]
-
Cell Seeding: The transfected cells are seeded into multi-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a reference androgen (e.g., DHT) and incubated for a sufficient period to allow for gene expression (typically 18-24 hours).
-
Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of AR activation. The EC50 value, the concentration of this compound that produces 50% of the maximal response, is calculated.
Workflow for In Vitro Luciferase Reporter Gene Assay.
In Vivo Efficacy Study (Castrated Rat Model)
This animal model is used to assess the in vivo anabolic and androgenic activity of this compound.
-
Animal Model: Sexually mature male Sprague-Dawley rats are surgically castrated to remove the endogenous source of androgens.
-
Acclimation: The animals are allowed to recover from surgery and acclimate to the housing conditions.
-
Dosing: this compound is administered orally (p.o.) once daily for a specified period (e.g., 14 days). A vehicle control group and a positive control group treated with testosterone propionate (TP) are included.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and target tissues, including the levator ani muscle (anabolic) and the prostate gland (androgenic), are carefully dissected and weighed.
-
Data Analysis: The weights of the levator ani muscle and prostate are normalized to body weight. Dose-response curves are generated, and the ED50 values (the dose required to produce 50% of the maximal effect) for anabolic and androgenic activity are calculated. The tissue selectivity is determined by the ratio of the ED50 values for the prostate and the levator ani muscle.
Workflow for In Vivo Efficacy Study in Castrated Rats.
Conclusion
The preclinical data for this compound demonstrate its profile as a potent and highly selective androgen receptor modulator with significant anabolic activity in muscle and a favorable safety window with respect to androgenic effects on the prostate in animal models.[1][2][3] Its oral bioavailability and tissue-selective properties highlight its potential as a therapeutic agent for conditions such as muscle wasting and age-related functional decline.[3][4] The detailed experimental protocols and summary data presented in this guide provide a valuable resource for researchers in the field of SARM development and endocrine pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. BMS-564,929 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-564929 is a potent and orally bioavailable non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant promise in preclinical research for combating age-related functional decline, particularly sarcopenia (muscle wasting). As an agonist of the androgen receptor (AR), this compound exhibits tissue-selective anabolic effects, promoting muscle growth with markedly less impact on prostatic tissues compared to traditional androgens like testosterone (B1683101).[1] This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support further research and development in this field. While preclinical data are robust, it is important to note that publicly available results from clinical trials specifically investigating this compound for age-related functional decline in humans are limited.
Core Mechanism of Action: Selective Androgen Receptor Modulation
This compound functions as a high-affinity agonist for the androgen receptor, with a binding affinity (Ki) of 2.11 ± 0.16 nM.[2][3] Its selectivity is a key characteristic; it is over 1000-fold more selective for the AR than for estrogen receptors (ERα and ERβ), the glucocorticoid receptor (GR), and the mineralocorticoid receptor (MR).[2] It also shows approximately 400-fold selectivity over the progesterone (B1679170) receptor (PR).[2] Unlike testosterone, this compound does not significantly interact with sex hormone-binding globulin (SHBG) or aromatase.[1]
The tissue selectivity of this compound is attributed to its unique interaction with the AR ligand-binding domain, which is thought to recruit a distinct set of co-regulatory proteins compared to dihydrotestosterone (B1667394) (DHT), leading to differential gene expression in various tissues.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, primarily extracted from the foundational study by Ostrowski et al. in Endocrinology (2007).
Table 1: In Vitro Activity of this compound vs. Testosterone
| Parameter | This compound | Testosterone | Reference |
| AR Binding Ki (nM) | 2.11 ± 0.16 | 0.25 ± 0.03 | [4] |
| C2C12 Myoblast EC50 (nM) | 0.44 ± 0.03 | 2.81 ± 0.48 | [4][5] |
| PEC Prostate Cell EC50 (nM) | 8.66 ± 0.22 | 2.17 ± 0.49 | [2][4] |
| SHBG IC50 (nM) | >30,000 | 7 ± 1 | [4] |
| Aromatase IC50 (nM) | >30,000 | 740 ± 2 | [4] |
C2C12 is a mouse myoblast cell line, and PEC is a rat prostate epithelial cell line.[5][6]
Table 2: In Vivo Anabolic and Androgenic Activity in Castrated Rats
| Compound | Dose (mg/kg/day) | Levator Ani Muscle Weight (% of Intact Control) | Ventral Prostate Weight (% of Intact Control) | Reference |
| Vehicle | - | 25 | 10 | [5] |
| Intact Control | - | 100 | 100 | [5] |
| This compound | 0.03 | ~75 | ~15 | [5] |
| 0.1 | ~100 | ~20 | [5] | |
| 0.3 | >125 | ~25 | [5] | |
| 1 | >125 | ~30 | [5] | |
| Testosterone Propionate | 0.3 | ~75 | ~60 | [5] |
| 1 | ~125 | ~125 | [5] |
Data are approximated from graphical representations in Ostrowski et al. (2007) and demonstrate the potent and selective anabolic effect of this compound on muscle tissue with significantly less stimulation of the prostate compared to testosterone propionate.[5]
Signaling Pathways
This compound exerts its anabolic effects on muscle through the activation of the androgen receptor signaling pathway. Upon binding of this compound, the AR translocates to the nucleus and modulates the transcription of target genes. This leads to the activation of downstream anabolic signaling cascades, including the Akt and mTOR pathways, which are central regulators of muscle protein synthesis and hypertrophy.
Experimental Protocols
Androgen Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a synthesized representation for determining the binding affinity of a test compound like this compound to the androgen receptor.
Materials:
-
Human recombinant AR protein
-
[3H]-Dihydrotestosterone ([3H]-DHT) as the radioligand
-
Test compound (this compound) at various concentrations
-
Wash buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Prepare serial dilutions of the test compound (this compound) and a non-labeled competitor (e.g., unlabeled DHT for determining non-specific binding).
-
In a 96-well plate, add a fixed concentration of human recombinant AR protein to each well.
-
Add the serially diluted test compound or unlabeled competitor to the respective wells.
-
Add a fixed concentration of [3H]-DHT to all wells.
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Following incubation, rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash each well multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (wells with excess unlabeled DHT) from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-DHT binding) by non-linear regression analysis.
-
Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
AR Functional Transactivation Assay (Luciferase Reporter Assay)
This protocol outlines a method to assess the functional agonist or antagonist activity of a compound on the androgen receptor.
Materials:
-
A suitable mammalian cell line (e.g., C2C12 myoblasts or PC-3 prostate cancer cells)
-
Expression vector for the human androgen receptor
-
Reporter vector containing a luciferase gene under the control of an androgen-responsive element (ARE)
-
Transfection reagent
-
Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum (to remove endogenous steroids)
-
Test compound (this compound) at various concentrations
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the chosen cell line with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to adhere and recover for 24 hours.
-
Replace the medium with phenol (B47542) red-free medium containing charcoal-stripped serum.
-
Add serial dilutions of the test compound (this compound) to the cells. Include a vehicle control and a positive control (e.g., DHT).
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the test compound concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical evaluation workflow for a novel SARM like this compound.
Clinical Development for Age-Related Functional Decline
While the initial preclinical data for this compound were highly encouraging and suggested its advancement into clinical trials for age-related functional decline, there is a lack of publicly available data from these trials.[1] Searches of clinical trial registries and the published literature did not yield specific results for this compound in sarcopenia or related conditions. The development of SARMs for such indications has faced challenges, with some trials of other SARMs showing increases in lean body mass that did not translate into significant improvements in muscle strength or physical function.[7][8]
Conclusion
This compound remains a significant compound of interest in the field of SARM research due to its potent and selective anabolic effects on muscle tissue demonstrated in preclinical models. The data presented in this guide underscore its potential as a therapeutic agent for age-related muscle wasting. However, the absence of clinical trial data makes it difficult to ascertain its efficacy and safety profile in human populations for this indication. Further research and the potential publication of clinical findings are necessary to fully elucidate the therapeutic utility of this compound in combating age-related functional decline.
References
- 1. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Establishment of conditionally immortalized mouse glomerular parietal epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase IIA randomized, placebo-controlled clinical trial to study the efficacy and safety of the selective androgen receptor modulator (SARM), MK-0773 in female participants with sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Tissue-Specific Effects of BMS-564929: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant tissue selectivity in preclinical studies. This technical guide provides an in-depth analysis of the experimental data and methodologies used to characterize the tissue-specific effects of this compound. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document serves as a comprehensive resource for researchers in the field of endocrinology and drug development.
Introduction
Selective androgen receptor modulators (SARMs) represent a promising class of therapeutic agents designed to elicit the anabolic benefits of androgens in target tissues, such as muscle and bone, while minimizing the undesirable androgenic effects in other tissues, like the prostate.[1][2] this compound has emerged as a noteworthy SARM due to its high potency and remarkable tissue selectivity, showing preferential activity in muscle over the prostate.[3][4] This guide delves into the core experimental findings that underpin our understanding of this compound's pharmacological profile.
Quantitative Pharmacological Profile of this compound
The tissue selectivity of this compound is quantitatively supported by a combination of in vitro binding and potency assays, as well as in vivo efficacy studies. The following tables summarize the key data points, offering a comparative perspective with testosterone (B1683101) where available.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
This table outlines the binding affinity of this compound for the androgen receptor (AR) and its selectivity over other steroid hormone receptors.
| Receptor | This compound K_i_ (nM) | Selectivity vs. AR |
| Androgen Receptor (AR) | 2.11 ± 0.16[5][6][7] | - |
| Progesterone Receptor (PR) | ~844 | ~400-fold[5][8] |
| Estrogen Receptor α (ERα) | >2110 | >1000-fold[5][8] |
| Estrogen Receptor β (ERβ) | >2110 | >1000-fold[5] |
| Glucocorticoid Receptor (GR) | >2110 | >1000-fold[5][8] |
| Mineralocorticoid Receptor (MR) | >2110 | >1000-fold[5][8] |
Table 2: In Vitro Potency in Cell-Based Assays
This table presents the potency of this compound in stimulating androgen receptor-dependent gene expression in different cell lines, highlighting its functional selectivity.
| Cell Line | Assay Type | This compound EC_50_ (nM) | Testosterone EC_50_ (nM) | Fold Selectivity (Muscle vs. Prostate) |
| C2C12 (Mouse Myoblast) | AR-ARE Luciferase Reporter | 0.44 ± 0.03[5][8][9] | 2.81 ± 0.48[8][9] | ~20-fold[1][2][9] |
| PEC (Rat Prostate Epithelial) | AR-ARE Luciferase Reporter | 8.66 ± 0.22[5][8][9] | 2.17 ± 0.49[8][9] |
Table 3: In Vivo Anabolic and Androgenic Efficacy in Castrated Rats
This table summarizes the in vivo potency of this compound in stimulating the growth of an anabolic tissue (levator ani muscle) versus an androgenic tissue (prostate) in a castrated rat model.
| Tissue | This compound ED_50_ (mg/kg, p.o.) | Testosterone Propionate (B1217596) ED_50_ (mg/kg, s.c.) | Fold Selectivity (Muscle vs. Prostate) |
| Levator Ani Muscle | 0.0009[4][8][10] | 0.21[8] | 160-fold[4][8][10] |
| Prostate | 0.14[4][8][10] | 0.42[8] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the tissue selectivity of this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (K_i_) of a test compound for a specific receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the androgen receptor and other steroid hormone receptors.
Materials:
-
Recombinant human androgen receptor (or cytosol preparations from target tissues)
-
[³H]-Dihydrotestosterone ([³H]-DHT) or other appropriate radioligands for other receptors
-
This compound
-
Incubation buffer
-
Scintillation fluid and counter
Procedure:
-
A constant concentration of the androgen receptor and [³H]-DHT are incubated together.
-
Increasing concentrations of this compound are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated (e.g., using a charcoal-dextran solution followed by centrifugation).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined.
-
The IC_50_ is converted to a binding affinity constant (K_i_) using the Cheng-Prusoff equation.
-
Similar procedures are followed for other steroid receptors using their respective radioligands.[5]
Cell-Based Transcriptional Activation (Reporter Gene) Assay
This assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.
Objective: To determine the potency (EC_50_) of this compound in activating the androgen receptor in different cell types.
Materials:
-
Cell lines of interest (e.g., C2C12 myoblasts, PEC prostate epithelial cells) stably transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen response element (ARE) linked to a luciferase gene.[8]
-
Cell culture medium
-
This compound and testosterone (as a comparator)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are then treated with varying concentrations of this compound or testosterone.
-
After an incubation period, the cells are lysed.
-
The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The concentration of the compound that produces 50% of the maximal response (EC_50_) is calculated from the dose-response curve.[8]
In Vivo Assay for Anabolic and Androgenic Activity (Modified Hershberger Assay)
This in vivo assay assesses the anabolic and androgenic effects of a compound in a castrated rodent model.
Objective: To determine the in vivo potency (ED_50_) of this compound on the growth of the levator ani muscle (anabolic) and the prostate gland (androgenic).
Materials:
-
Orchidectomized (castrated) male rats
-
This compound and testosterone propionate (as a comparator)
-
Vehicle for administration (e.g., oral gavage for this compound, subcutaneous injection for testosterone propionate)
Procedure:
-
Male rats are castrated to remove the endogenous source of androgens.
-
After a post-operative recovery period, the animals are treated daily with different doses of this compound or testosterone propionate for a specified duration (e.g., 10-14 days).[8]
-
A control group receives the vehicle only.
-
At the end of the treatment period, the animals are euthanized.
-
The levator ani muscle and the prostate gland are carefully dissected and weighed.
-
Dose-response curves are generated for the wet weights of each tissue.
-
The dose of the compound that produces 50% of the maximal response (ED_50_) is determined for each tissue.[8]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and procedures related to the investigation of this compound.
Caption: Androgen Receptor Signaling Pathway Activated by this compound.
Caption: Workflow of a Competitive Radioligand Binding Assay.
References
- 1. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genome-scale transcriptional activation by an engineered CRISPR-Cas9 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor [repository.tno.nl]
- 7. caymanchem.com [caymanchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
Early Discovery and Development of BMS-564929: A Selective Androgen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-564929 is a potent and selective, orally bioavailable, non-steroidal androgen receptor (AR) modulator (SARM) that has demonstrated significant tissue-selective anabolic effects with a favorable safety profile in preclinical studies. Developed by Bristol-Myers Squibb for conditions associated with androgen deficiency, such as age-related functional decline, this compound exhibits high binding affinity and functional potency for the androgen receptor while displaying minimal activity on other steroid hormone receptors. This technical guide provides an in-depth overview of the early discovery and development of this compound, detailing its pharmacological properties, key experimental protocols, and the underlying signaling pathways. All quantitative data are summarized in structured tables, and logical and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.
Introduction
The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a crucial role in the development and maintenance of male reproductive tissues, muscle mass, bone density, and other physiological processes.[1] Traditional androgen replacement therapy, while effective, is often associated with undesirable side effects due to the systemic and non-selective activation of the AR. Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic agents designed to overcome these limitations by exhibiting tissue-selective agonistic activity.[2]
This compound emerged from discovery efforts at Bristol-Myers Squibb as a lead candidate SARM for the potential treatment of age-related decline in muscle mass and function.[2] Its chemical structure, 2-Chloro-4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-3-Methylbenzonitrile, confers high affinity and selectivity for the androgen receptor. This document outlines the foundational preclinical data that characterized the early development of this compound.
Pharmacological Profile
Binding Affinity and Selectivity
This compound demonstrates a high binding affinity for the human androgen receptor, with a Ki value of 2.11 ± 0.16 nM.[3][4] Its selectivity for the AR is a key feature, distinguishing it from non-selective androgens. The compound shows significantly lower affinity for other steroid hormone receptors, a critical attribute for minimizing off-target effects.
| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. AR | Radioligand | Cell Line/Tissue |
| Androgen Receptor (AR) | 2.11 ± 0.16 | - | [³H]DHT | MDA-MB-453 cells |
| Estrogen Receptor α (ERα) | >2000 | >1000-fold | [³H]Estradiol | Recombinant |
| Estrogen Receptor β (ERβ) | >2000 | >1000-fold | [³H]Estradiol | Recombinant |
| Progesterone Receptor (PR) | ~800 | ~400-fold | [³H]Progesterone | T47D cells |
| Glucocorticoid Receptor (GR) | >2000 | >1000-fold | Dexamethasone | Cytosol |
| Mineralocorticoid Receptor (MR) | >2000 | >1000-fold | [³H]Aldosterone | Rat Kidney Cytosol |
| Table 1: Binding Affinity and Selectivity of this compound for Steroid Hormone Receptors.[3] |
Functional Potency
The in vitro functional activity of this compound was assessed in myoblastic and prostatic epithelial cell lines. The compound acts as a potent agonist of the androgen receptor, stimulating downstream signaling pathways.
| Cell Line | Description | EC50 (nM) |
| C2C12 | Mouse Myoblast | 0.44 ± 0.03 |
| PEC | Prostatic Epithelial Cells | 8.66 ± 0.22 |
| Table 2: In Vitro Functional Potency of this compound.[3] |
In Vivo Anabolic Activity and Tissue Selectivity
Preclinical studies in a castrated male rat model demonstrated the potent and tissue-selective anabolic effects of this compound. The compound showed a significant dose-dependent increase in the weight of the levator ani muscle, a marker for anabolic activity, with minimal impact on the prostate, a target for androgenic side effects.
| Parameter | This compound |
| Anabolic Potency (Levator Ani ED50, mg/kg) | 0.0009 |
| Androgenic Potency (Prostate ED50, mg/kg) | 0.14 |
| Anabolic/Androgenic Selectivity Ratio | ~155 |
| Table 3: In Vivo Anabolic and Androgenic Potency of this compound in Castrated Male Rats. |
Experimental Protocols
Radioligand Competition Binding Assays
-
Cell Line: MDA-MB-453 human breast cancer cells, endogenously expressing the androgen receptor.
-
Radioligand: [³H]Dihydrotestosterone ([³H]DHT).
-
Protocol:
-
MDA-MB-453 cells are harvested and homogenized to prepare a cytosolic fraction.
-
Aliquots of the cell homogenate are incubated with a fixed concentration of [³H]DHT and varying concentrations of this compound.
-
The incubation is carried out for 2 hours at 4°C to reach equilibrium.
-
Bound and free radioligand are separated by filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]DHT (IC50) is determined.
-
The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Progesterone Receptor (PR): T47D human breast cancer cells with [³H]progesterone as the radioligand. The protocol is similar to the AR binding assay.[3]
-
Estrogen Receptors (ERα and ERβ): Recombinant human ERα and ERβ are used with [³H]estradiol as the radioligand in a 2-hour incubation at room temperature.[3]
-
Mineralocorticoid Receptor (MR): Cytosolic preparations from the kidneys of adrenalectomized rats are used with [³H]aldosterone as the radioligand. Incubation is performed for 2 hours on ice in the presence of mifepristone (B1683876) (RU486) to block glucocorticoid receptor binding.[3]
-
Glucocorticoid Receptor (GR): A fluorescence polarization-based assay is utilized according to the manufacturer's recommendations.
In Vitro Functional Potency Assay (C2C12 Myoblasts)
-
Cell Line: C2C12 mouse myoblast cells.
-
Principle: To determine the concentration of this compound required to elicit a half-maximal response, indicative of its agonistic activity on the androgen receptor. The specific endpoint measured is often the transcriptional activation of an androgen-responsive reporter gene.
-
Protocol:
-
C2C12 cells are plated in multi-well plates and allowed to adhere.
-
Cells are transiently transfected with a plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).
-
After transfection, cells are treated with varying concentrations of this compound or a reference androgen (e.g., DHT).
-
Following an incubation period (typically 24-48 hours), cells are lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase).
-
The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
Synthesis
The synthesis of this compound involves a multi-step process. A representative synthetic scheme is outlined below.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to the androgen receptor. In its inactive state, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the ligand-activated AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
Pharmacokinetics
Pharmacokinetic studies in rats have demonstrated that this compound is orally bioavailable. While specific quantitative data from these early studies are not publicly detailed, the compound's progression to clinical trials indicates a favorable pharmacokinetic profile in preclinical models.
Conclusion
The early discovery and development of this compound identified it as a potent and selective androgen receptor modulator with promising tissue-selective anabolic activity. Its high affinity for the androgen receptor, coupled with excellent selectivity over other steroid hormone receptors, translated into a desirable preclinical profile, demonstrating significant muscle growth with minimal effects on the prostate in rat models. The data presented in this guide highlight the foundational research that established this compound as a viable clinical candidate for the treatment of conditions characterized by muscle wasting and androgen deficiency. Further clinical development would be necessary to fully elucidate its therapeutic potential and safety in humans.
References
Methodological & Application
Application Notes and Protocols: BMS-564929 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-564929 is a potent and selective, nonsteroidal androgen receptor (AR) modulator (SARM).[1][2][3] As an AR agonist, it has demonstrated significant tissue-selective anabolic effects, making it a compound of interest for conditions such as age-related functional decline.[2][3][4] This document provides detailed application notes and protocols for in vitro cell-based assays to characterize the activity of this compound.
Data Presentation
Binding Affinity and Potency
This compound exhibits high binding affinity for the androgen receptor and potent agonist activity in functional assays. The following table summarizes the key quantitative data for this compound in comparison to testosterone.
| Parameter | This compound | Testosterone | Cell Line/System | Reference |
| Binding Affinity (Ki) | 2.11 ± 0.16 nM | - | Androgen Receptor | [1][5][6] |
| Potency (EC50) | 0.44 ± 0.03 nM | 2.81 ± 0.48 nM | C2C12 (mouse myoblast) | [4][5] |
| Potency (EC50) | 8.66 ± 0.22 nM | 2.17 ± 0.49 nM | PEC (prostate epithelial cells) | [4][5] |
Receptor Selectivity
This compound is highly selective for the androgen receptor over other steroid hormone receptors.[3][4][5]
| Receptor | Selectivity vs. AR |
| Estrogen Receptor α (ERα) | >1000-fold |
| Estrogen Receptor β (ERβ) | >1000-fold |
| Glucocorticoid Receptor (GR) | >1000-fold |
| Mineralocorticoid Receptor (MR) | >1000-fold |
| Progesterone Receptor (PR) | ~400-fold |
Signaling Pathway
This compound acts as an agonist at the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of heat shock proteins, nuclear translocation, and the recruitment of coactivator proteins. This complex then binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes.
Caption: this compound signaling pathway.
Experimental Protocols
Androgen Receptor Functional Assay using a Luciferase Reporter
This protocol describes a cell-based assay to determine the agonist activity of this compound on the androgen receptor using a luciferase reporter gene. The mouse myoblast cell line C2C12, stably transfected with the rat androgen receptor and an androgen-specific response element (ARE)-driven luciferase reporter, is used as a model system.[4]
Materials:
-
C2C12 cells stably expressing the androgen receptor and an ARE-luciferase reporter
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
This compound
-
Dihydrotestosterone (DHT) as a positive control
-
DMSO (vehicle)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture:
-
Maintain C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, use DMEM with charcoal-stripped FBS to reduce background androgen levels.
-
-
Cell Seeding:
-
Trypsinize and resuspend cells in DMEM with charcoal-stripped FBS.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and DHT in DMSO. Further dilute in assay medium to the final desired concentrations. The final DMSO concentration should not exceed 0.1%.
-
Include a vehicle control (DMSO only) and a positive control (DHT).
-
Carefully remove the media from the wells and add 100 µL of the media containing the different concentrations of the compounds.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Luciferase Assay:
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Caption: Luciferase reporter assay workflow.
References
- 1. This compound | SARM | Probechem Biochemicals [probechem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
Application Notes and Protocols: Determination of BMS-564929 Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for determining the dose-response curve of BMS-564929, a selective androgen receptor modulator (SARM), in both in vitro and in vivo models. These protocols are intended to guide researchers in assessing the potency and efficacy of this compound.
Introduction
This compound is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle with reduced androgenic effects on the prostate in preclinical studies.[1][2][3][4] It binds to the androgen receptor (AR) with high affinity, having a Ki of 2.11 nM.[5][6] As a SARM, this compound is designed to provide the therapeutic benefits of androgens, such as increasing muscle mass and strength, while minimizing the undesirable side effects associated with traditional anabolic steroids.[1] This document outlines the protocols for determining the dose-response curve of this compound to evaluate its potency (EC50/ED50) and efficacy.
Mechanism of Action
This compound functions as an agonist at the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent modulation of gene expression. This tissue-selective action is attributed to its unique interaction with the AR ligand-binding domain.[4]
Figure 1: Simplified signaling pathway of this compound.
Data Presentation
Quantitative data from the dose-response experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: In Vitro Dose-Response Data for this compound
| Concentration (nM) | Replicate 1 (Response) | Replicate 2 (Response) | Replicate 3 (Response) | Mean Response | Std. Deviation |
| 0 (Vehicle) | |||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| EC50 (nM) | |||||
| Emax (%) |
Response should be normalized to the maximum response of a reference agonist (e.g., Dihydrotestosterone - DHT).
Table 2: In Vivo Dose-Response Data for this compound in Castrated Male Rats
| Dose (mg/kg) | Levator Ani Muscle Weight (g) | Prostate Weight (g) | Luteinizing Hormone (LH) (ng/mL) |
| Vehicle Control | |||
| 0.001 | |||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| ED50 (mg/kg) |
Experimental Protocols
The following protocols provide a framework for determining the dose-response curve of this compound.
References
- 1. BMS-564,929 - Wikipedia [en.wikipedia.org]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ockham's Razor and Selective Androgen Receptor Modulators (SARMs): Are We Overlooking the Role of 5α-Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | SARM | Probechem Biochemicals [probechem.com]
Unveiling the Anabolic Potential of BMS-564929: Animal Models and Protocols for Efficacy Studies
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant promise in preclinical studies for its tissue-selective anabolic effects.[1] Developed by Bristol-Myers Squibb, this compound acts as a high-affinity agonist of the androgen receptor (AR), with a Ki of 2.11 nM.[2][3] A key characteristic of this compound is its remarkable selectivity for muscle and bone over reproductive tissues like the prostate, a significant advantage over traditional anabolic steroids.[1][4] These properties make it a compelling candidate for conditions associated with muscle wasting and age-related functional decline.[1][3] This document provides detailed application notes and protocols for utilizing animal models to study the efficacy of this compound, with a focus on recreating the key preclinical experiments that have defined its pharmacological profile.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to the androgen receptor, a nuclear receptor that, upon activation, translocates to the nucleus and regulates the transcription of target genes.[3] In its inactive state, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating gene transcription. This signaling cascade ultimately leads to the anabolic effects observed in tissues like muscle.
References
- 1. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: BMS-564929 in Rodent Research
Introduction
BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM).[1][2] It acts as a high-affinity agonist for the androgen receptor (AR), with a reported Ki of 2.11 nM.[1][3] A key characteristic of this compound is its tissue selectivity, demonstrating a strong anabolic effect on muscle tissue with significantly less impact on androgenic tissues like the prostate.[2][3] This profile makes it a compound of interest for conditions associated with muscle wasting, such as andropause, without the full spectrum of side effects associated with traditional testosterone (B1683101) therapy.[1] In rodent models, particularly castrated rats, this compound has shown substantial potency in stimulating muscle growth while only minimally affecting the prostate.[2][3]
Mechanism of Action
This compound selectively binds to the androgen receptor. Upon binding, the receptor-ligand complex undergoes a conformational change, which influences its interaction with co-regulatory proteins. This differential interaction is believed to be the basis for its tissue-selective effects.[2] In vitro studies have confirmed its high selectivity for the AR, with over 400-fold selectivity against the progesterone (B1679170) receptor (PR) and over 1000-fold selectivity against glucocorticoid (GR), mineralocorticoid (MR), and estrogen (ERα and β) receptors.[1]
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and in vivo potency of this compound in rodent models.
Table 1: In Vitro Characteristics of this compound
| Parameter | Value | Cell Line / Assay |
| Binding Affinity (Ki) | 2.11 ± 0.16 nM | Androgen Receptor (AR) |
| Functional Potency (EC50) | 0.44 ± 0.03 nM | C2C12 Myoblast Cells |
| Functional Potency (EC50) | 8.66 ± 0.22 nM | Prostate Epithelial Cells (PEC) |
Data sourced from MedChemExpress and New Drug Approvals.[1][3]
Table 2: In Vivo Efficacy in Castrated Sprague Dawley Rats
| Tissue | ED50 (mg/kg) | Maximum Stimulation | Notes |
| Levator Ani Muscle | 0.0009 | >125% at 0.3-1 mg/kg | Demonstrates potent anabolic activity.[3] |
| Prostate | 0.14 | - | Exhibits 160-fold selectivity for muscle over prostate.[3] |
Data reflects once-daily oral administration for 14 days.[3]
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to the AR, leading to tissue-selective gene transcription.
Experimental Workflow for In Vivo Rodent Study
Caption: Workflow for evaluating this compound efficacy in castrated rats.
Dose-Response Selectivity of this compound
Caption: this compound dose-dependently stimulates muscle with minimal prostate effects.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a stable solution/suspension of this compound for oral administration to rodents.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Polysorbate 20 (Tween 20)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the total volume of vehicle required based on the number of animals and the dosing volume (e.g., 1 mL/kg).[3]
-
Prepare the vehicle by mixing 80% PEG 400 and 20% Tween 20 by volume in a sterile conical tube. For example, to make 10 mL of vehicle, mix 8 mL of PEG 400 with 2 mL of Tween 20.
-
Vortex the vehicle solution thoroughly until it is homogeneous.
-
Weigh the required amount of this compound powder to achieve the desired final concentration.
-
Add the this compound powder directly to the prepared vehicle.
-
Vortex the mixture vigorously for 2-5 minutes until the powder is fully dissolved or a uniform suspension is achieved. If necessary, use a sonicator bath for short intervals to aid dissolution.
-
Visually inspect the formulation for homogeneity before each use. If settling occurs, vortex again immediately before administration.
Protocol 2: Oral Administration of this compound in Rats
Objective: To administer a precise dose of this compound orally to rats using the gavage technique.
Animal Model:
-
Species: Rat
-
Strain: Harlan Sprague Dawley[3]
-
Sex: Male (surgically castrated 14 days prior to dosing)[3]
-
Age: 42-56 days old at the start of the study[3]
-
Weight: 200-250 g[3]
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Weigh each rat accurately before dosing to calculate the precise volume of formulation to be administered (1 mL/kg body weight).[3]
-
Gently but firmly restrain the rat to immobilize its head and straighten its neck and back.
-
Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is properly positioned in the esophagus, slowly depress the syringe plunger to deliver the formulation.
-
Gently withdraw the gavage needle and return the animal to its cage.
-
Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.[4]
-
Repeat this procedure once daily for the duration of the study (e.g., 14 days).[3]
-
Control groups should receive the vehicle (80% PEG 400 / 20% Tween 20) only, following the same procedure.[3]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Measuring Anabolic Effects of BMS-564929 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-564929 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle with markedly reduced androgenic effects on tissues such as the prostate.[1][2][3] This tissue selectivity makes this compound and other SARMs promising candidates for the treatment of muscle wasting diseases, age-related functional decline, and osteoporosis.[1][4][5] These application notes provide detailed protocols for measuring the anabolic effects of this compound in a preclinical rodent model, specifically focusing on the castrated male rat model, which is a well-established method for evaluating androgenic and anabolic activity.
The protocols outlined below cover the assessment of muscle mass increase, a primary indicator of anabolism, and the direct measurement of muscle protein synthesis rates using an isotopic tracer technique.
Quantitative Data Summary
The following tables summarize the in vivo potency and selectivity of this compound in castrated male rats.
Table 1: In Vivo Potency of this compound on Anabolic and Androgenic Tissues
| Compound | Tissue | ED₅₀ (mg/kg) | Efficacy (% of Testosterone) |
| This compound | Levator Ani Muscle | 0.0009 | 125% |
| This compound | Prostate | 0.14 | - |
| Testosterone | Levator Ani Muscle | >0.1 | 100% |
| Testosterone | Prostate | ~0.1 | 100% |
Table 2: In Vivo Selectivity of this compound
| Compound | Anabolic/Androgenic Selectivity (Prostate ED₅₀ / Levator Ani ED₅₀) |
| This compound | ~160-fold |
| Testosterone | ~1-fold |
Experimental Protocols
Protocol 1: Assessment of Anabolic and Androgenic Activity in a Castrated Rat Model
This protocol describes the Hershberger assay, a standardized method to assess the anabolic and androgenic potential of a compound by measuring the weight changes in specific tissues in castrated rats.
1. Animal Model and Preparation
-
Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used.
-
Age: Young adult rats (approximately 7-8 weeks old) should be used.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to any procedures.
-
Castration:
-
Anesthetize the rats using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation).
-
Make a small midline incision in the scrotum to expose the testes.
-
Ligate the spermatic cord and associated blood vessels.
-
Remove the testes bilaterally.
-
Suture the incision.
-
Administer post-operative analgesics as required.
-
Allow a recovery period of at least 7-10 days before starting the treatment to ensure the regression of androgen-dependent tissues.
-
2. Compound Administration
-
Vehicle Preparation: The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. A common vehicle for oral administration of SARMs is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water.
-
Dose Groups:
-
Vehicle control (castrated)
-
Testosterone propionate (B1217596) (positive control, e.g., 0.5-1.0 mg/kg/day, subcutaneous)
-
This compound (multiple dose groups to determine a dose-response, e.g., 0.001, 0.01, 0.1, 1.0 mg/kg/day, oral gavage)
-
-
Administration: Administer the compounds daily for a period of 7 to 14 days.
3. Tissue Collection and Analysis
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the following tissues:
-
Levator ani muscle: This is the primary indicator of anabolic activity. Dissect the muscle complex, which includes the bulbocavernosus and levator ani muscles, free from surrounding tissue and blot dry before weighing.
-
Prostate gland (ventral): A key indicator of androgenic activity.
-
Seminal vesicles: Another androgen-sensitive tissue.
-
-
Record the wet weight of each tissue.
-
Normalize tissue weights to the body weight of the animal.
-
Perform statistical analysis to compare the tissue weights between the different treatment groups.
Protocol 2: Measurement of In Vivo Muscle Protein Synthesis via Flooding Dose Technique
This protocol details the use of a radiolabeled amino acid to directly measure the rate of protein synthesis in skeletal muscle.
1. Materials
-
L-[³H]-phenylalanine (or another suitable labeled amino acid)
-
Unlabeled L-phenylalanine
-
Saline solution (0.9% NaCl)
-
Anesthesia (as in Protocol 1)
-
Liquid nitrogen
-
Homogenization buffer
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
2. Experimental Procedure
-
Animal Preparation: Use castrated rats treated with this compound or vehicle as described in Protocol 1. The protein synthesis measurement can be performed at the end of the treatment period.
-
Tracer Preparation: Prepare a "flooding dose" solution of L-phenylalanine in saline containing a known amount of L-[³H]-phenylalanine. A typical dose is 1.5 mmol of L-phenylalanine per kg of body weight.
-
Tracer Administration:
-
Anesthetize the rat.
-
Administer the flooding dose via intravenous (tail vein) or intraperitoneal injection. Record the exact time of injection.
-
-
Tissue Collection:
-
After a short incorporation period (e.g., 15-30 minutes), rapidly dissect a skeletal muscle of interest (e.g., gastrocnemius or tibialis anterior).
-
Immediately freeze the muscle sample in liquid nitrogen to halt metabolic processes.
-
Collect a blood sample via cardiac puncture to determine the specific activity of the precursor pool.
-
-
Sample Processing and Analysis:
-
Homogenization: Homogenize the frozen muscle sample in a suitable buffer.
-
Protein Precipitation: Precipitate the protein from the homogenate using TCA.
-
Hydrolysis: Hydrolyze the protein pellet to release the constituent amino acids.
-
Measurement of Radioactivity:
-
Determine the radioactivity in the protein hydrolysate (representing incorporated L-[³H]-phenylalanine) using a scintillation counter.
-
Determine the specific activity of L-[³H]-phenylalanine in the blood or tissue fluid (precursor pool).
-
-
Calculation of Fractional Synthesis Rate (FSR):
-
FSR (%/hour) = (S_b / S_a) * (1 / t) * 100
-
Where:
-
S_b = Specific radioactivity of phenylalanine in the protein-bound pool (dpm/nmol)
-
S_a = Specific radioactivity of phenylalanine in the precursor pool (dpm/nmol)
-
t = Incorporation time in hours
-
-
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in skeletal muscle.
Experimental Workflow
Caption: Experimental workflow for assessing anabolic effects.
References
- 1. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animals, castration, and diets [bio-protocol.org]
Application Note: High-Throughput Analysis of BMS-564929 in Human Urine using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of BMS-564929, a selective androgen receptor modulator (SARM), in human urine. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM), providing high selectivity and sensitivity for monitoring and confirmation of the analyte. This method is suitable for use in research, clinical, and anti-doping laboratories.
Introduction
This compound is a potent, orally active, nonsteroidal SARM that has been investigated for its potential therapeutic benefits in treating conditions related to age-related functional decline.[1] As with other SARMs, there is a potential for misuse in sports, necessitating reliable and sensitive detection methods in biological matrices such as urine. LC-MS/MS has become the gold standard for the analysis of such compounds due to its inherent selectivity and sensitivity.[2] This application note provides a detailed protocol for the extraction and quantification of this compound from human urine.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled this compound)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
tert-Butyl methyl ether (TBME)
-
β-Glucuronidase/arylsulfatase from Helix pomatia
-
Ammonium acetate (B1210297)
-
Human urine (drug-free)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Luna Omega Polar C18 or equivalent).
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the isolation of this compound from the urine matrix. To account for phase II metabolites, an enzymatic hydrolysis step is recommended.[3]
-
Pipette 200 µL of human urine into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard working solution.
-
Add 200 µL of 0.1 M acetate buffer (pH 5.5).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution and vortex.
-
Incubate the mixture at 50°C for 1 hour.[4]
-
After incubation, add 1 mL of TBME.
-
Vortex for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition and inject into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18, 100 x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow:
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
Note: Specific SRM transitions and collision energies for this compound and the internal standard must be optimized.
Results and Discussion
This method provides a robust and sensitive approach for the determination of this compound in human urine. The sample preparation is straightforward and effective at removing matrix interferences. The chromatographic conditions allow for good separation of the analyte from endogenous urine components.
Quantitative Data
The following table summarizes the performance characteristics of a similar semi-quantitative method for SARM screening. A full method validation according to regulatory guidelines should be performed to establish linearity, precision, accuracy, and the limit of quantification (LOQ).
| Parameter | This compound |
| CCβ (Decision Limit) | 5 ng/mL[3] |
| Linearity Range | To be determined |
| Precision (%CV) | To be determined |
| Accuracy (%Bias) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Conclusion
The LC-MS/MS method outlined in this application note is suitable for the sensitive and selective detection and quantification of this compound in human urine. The protocol can be readily implemented in laboratories for research, clinical monitoring, or anti-doping applications.
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis in urine.
Signaling Pathway
Caption: Androgen Receptor signaling activated by this compound.
References
Application Notes and Protocols for BMS-564929 in Muscle Wasting and Atrophy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-564929 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant promise in preclinical research for combating muscle wasting and atrophy.[1][2][3] As a SARM, this compound exhibits tissue-selective agonistic activity on the androgen receptor (AR), promoting anabolic effects in skeletal muscle and bone while demonstrating minimal impact on androgenic tissues such as the prostate.[1][3][4] This tissue selectivity presents a significant advantage over traditional anabolic steroids, offering a potentially safer therapeutic window for conditions associated with muscle loss, such as sarcopenia, cachexia, and andropause-related functional decline.[4]
These application notes provide a comprehensive overview of the preclinical data for this compound and detailed protocols for its investigation in both in vivo and in vitro models of muscle wasting and atrophy.
Data Presentation
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Androgen Receptor (AR) Binding Affinity (Ki) | 2.11 ± 0.16 nM | Radioligand competition binding assay | [5] |
| AR Agonist Potency (EC50) | 0.44 ± 0.03 nM | C2C12 myoblast cell line | [1][5] |
| AR Agonist Potency (EC50) | 8.66 ± 0.22 nM | Prostate epithelial cell line (PEC) | [1][5] |
| Selectivity vs. Other Steroid Receptors | >1000-fold for AR vs. ERα, ERβ, GR, MR | Functional transactivation assays | [1][5] |
| Selectivity vs. Progesterone Receptor (PR) | ~400-fold for AR vs. PR | Functional transactivation assays | [1][5] |
ERα: Estrogen Receptor Alpha, ERβ: Estrogen Receptor Beta, GR: Glucocorticoid Receptor, MR: Mineralocorticoid Receptor, PR: Progesterone Receptor
Table 2: In Vivo Efficacy of Orally Administered this compound in Castrated Male Rats (14-Day Study)
| Parameter | ED50 (mg/kg/day) | Maximum Stimulation | Reference |
| Levator Ani Muscle Anabolic Activity | 0.0009 | >125% of testosterone | [1] |
| Prostate Androgenic Activity | 0.14 | - | [1] |
| Anabolic Selectivity (Prostate ED50 / Levator Ani ED50) | ~160-fold | - | [1] |
| Luteinizing Hormone (LH) Suppression | Vastly reduces LH levels | - | [4] |
Signaling Pathways
This compound exerts its anabolic effects on skeletal muscle primarily through the activation of the androgen receptor, which in turn modulates downstream signaling pathways that control protein synthesis and degradation.
Caption: this compound signaling pathway in skeletal muscle.
Experimental Workflows
Caption: Experimental workflows for evaluating this compound.
Experimental Protocols
Protocol 1: In Vivo Evaluation of Anabolic and Androgenic Activity in a Castrated Rat Model (Hershberger Assay)
1. Objective: To determine the anabolic activity of this compound on the levator ani muscle and its androgenic activity on the prostate in a validated animal model of androgen deficiency.
2. Materials:
-
Male Sprague-Dawley rats (approximately 42-56 days old)
-
This compound
-
Vehicle: 80% PEG 400 and 20% Tween 20
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for castration
-
Oral gavage needles
-
Analytical balance
3. Procedure:
-
Animal Model:
-
Acclimate rats for at least one week before the start of the experiment.
-
Perform bilateral orchidectomy (castration) on the rats under anesthesia. A sham-operated control group should also be included.
-
Allow a 14-day post-operative recovery period for the androgen-dependent tissues to regress.
-
-
Dosing:
-
Prepare a stock solution of this compound in the vehicle.
-
Administer this compound or vehicle to the rats once daily for 14 consecutive days via oral gavage.
-
A typical dose range for this compound is 0.001 to 10 mg/kg.
-
Include a castrated vehicle-treated group and a sham-operated vehicle-treated group as controls.
-
-
Tissue Collection:
-
On day 15 (24 hours after the last dose), euthanize the rats.
-
Carefully dissect the levator ani muscle and the ventral prostate.
-
Remove any adhering fat and connective tissue.
-
Blot the tissues dry and record their wet weights.
-
-
Data Analysis:
-
Calculate the mean tissue weights for each treatment group.
-
Generate dose-response curves for the levator ani muscle and prostate weights.
-
Determine the ED50 values for both tissues.
-
Calculate the anabolic selectivity by dividing the ED50 for the prostate by the ED50 for the levator ani.
-
4. Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA):
-
Tissue Processing:
-
Fix a portion of the levator ani muscle in 10% neutral buffered formalin.
-
Process the fixed tissue and embed in paraffin.
-
Cut transverse sections (5-10 µm) and mount on slides.
-
-
Staining:
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology.
-
-
Image Analysis:
-
Capture digital images of the stained sections using a microscope.
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the cross-sectional area of individual muscle fibers.
-
Measure a sufficient number of fibers per muscle to ensure representative data.
-
Compare the mean fiber CSA between treatment groups.
-
Protocol 2: In Vitro Androgen Receptor Competitive Binding Assay
1. Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.
2. Materials:
-
Source of androgen receptor (e.g., rat prostate cytosol, or recombinant human AR)
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)
-
This compound
-
Non-labeled androgen for determining non-specific binding (e.g., Dihydrotestosterone - DHT)
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Scintillation vials and cocktail
-
Scintillation counter
3. Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In a microplate or microcentrifuge tubes, add the assay buffer, the AR preparation, and the radiolabeled androgen at a fixed concentration.
-
Add the different concentrations of this compound or vehicle.
-
Include tubes for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of non-labeled androgen).
-
-
Incubation:
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the AR-bound radioligand from the free radioligand. This can be achieved using methods like hydroxylapatite adsorption or dextran-coated charcoal precipitation.
-
-
Quantification:
-
Add scintillation cocktail to the bound fraction and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 3: C2C12 Myoblast Differentiation and Anabolic Activity Assay
1. Objective: To assess the anabolic effect of this compound on the differentiation of myoblasts into myotubes and to investigate its impact on key signaling molecules.
2. Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% penicillin-streptomycin.
-
This compound
-
Vehicle (e.g., DMSO)
-
Reagents for immunofluorescence staining (e.g., anti-myosin heavy chain antibody, DAPI)
-
Reagents for Western blotting (e.g., primary antibodies for p-Akt, total Akt, MuRF1, and GAPDH; secondary antibodies; lysis buffer)
3. Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in GM until they reach 80-90% confluency.
-
To induce differentiation, replace the GM with DM.
-
-
Treatment:
-
After 24 hours in DM, treat the differentiating cells with various concentrations of this compound or vehicle.
-
Continue the treatment for an additional 48-72 hours, changing the medium with fresh compound daily.
-
-
Assessment of Myotube Formation (Immunofluorescence):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against a marker of myotube formation (e.g., myosin heavy chain).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Capture images using a fluorescence microscope.
-
Quantify myotube formation by measuring parameters such as myotube area, diameter, or fusion index (number of nuclei in myotubes / total number of nuclei).
-
-
Analysis of Signaling Pathways (Western Blotting):
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt), total Akt, MuRF1, and a loading control (e.g., GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities and normalize to the loading control. Compare the levels of p-Akt and MuRF1 between treatment groups.
-
Conclusion
This compound is a highly potent and selective androgen receptor modulator with demonstrated anabolic effects on skeletal muscle in preclinical models. The provided data and protocols offer a robust framework for researchers to further investigate the therapeutic potential of this compound in the context of muscle wasting and atrophy. The detailed methodologies for in vivo and in vitro studies will facilitate reproducible and comprehensive evaluations of this and similar compounds, ultimately contributing to the development of novel therapies for debilitating muscle-related conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-564,929 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
Application of BMS-564929 in Osteoporosis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-564929 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant tissue-selective anabolic effects.[1][2] With a high binding affinity for the androgen receptor (AR), this compound has been investigated for its potential therapeutic applications in conditions associated with muscle wasting and age-related functional decline, including osteoporosis.[1][2] Androgens are known to play a crucial role in maintaining bone mass by promoting periosteal bone formation.[3] Consequently, SARMs like this compound represent a promising therapeutic strategy for osteoporosis by potentially stimulating bone formation with an improved safety profile compared to traditional anabolic steroids.[3][4]
This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in preclinical osteoporosis studies. The information is based on the known pharmacology of this compound and established methodologies for evaluating SARMs in bone research.
Mechanism of Action in Bone
This compound is a selective agonist of the androgen receptor.[1][2] The anabolic effects of androgens on bone are mediated through the AR expressed in osteoblasts, the bone-forming cells.[3] Activation of the AR in these cells can stimulate their proliferation and differentiation, leading to increased synthesis of bone matrix proteins and subsequent mineralization. This process is expected to increase bone mineral density (BMD) and enhance bone strength.[4][5] A key advantage of SARMs is their tissue selectivity, which aims to maximize anabolic effects on muscle and bone while minimizing androgenic side effects on tissues like the prostate.[1][5]
Quantitative Data Summary
While specific quantitative data for this compound in osteoporosis models is limited in publicly available literature, the following tables summarize its known receptor binding affinity and provide representative data from studies on other SARMs to illustrate the expected therapeutic profile in osteoporosis.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki for Androgen Receptor | 2.11 nM | --- | [1] |
| Functional Selectivity (Muscle vs. Prostate) | 20x | --- | [2] |
Table 2: Representative In Vivo Efficacy of SARMs in Preclinical Osteoporosis Models
| SARM | Animal Model | Duration | Key Bone-Related Findings | Reference |
| S-4 | Ovariectomized (OVX) Rats | 120 days | Maintained bone mass and strength to levels of intact controls. | [3] |
| LGD2226 | Orchidectomized (ORDX) Rats | 16 weeks | Increased bone mass and strength; enhanced periosteal mineral apposition and bone formation rates. | [3][6] |
| S-40503 | OVX Rats | 2 months | Significantly increased BMD and biomechanical strength of femoral cortical bone; increased periosteal mineral apposition rate. | [5] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in preclinical models of osteoporosis.
In Vivo Efficacy Study in an Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
This protocol is designed to assess the ability of this compound to prevent bone loss in a well-established animal model of estrogen-deficiency induced osteoporosis.
1. Animal Model and Study Design:
-
Animals: 3-month-old female Sprague-Dawley rats.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Surgical Procedure: Perform bilateral ovariectomy (OVX) or sham surgery.
-
Treatment Groups (n=10-12 per group):
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + this compound (multiple dose levels, e.g., 0.1, 1, 10 mg/kg/day)
-
OVX + Positive Control (e.g., Alendronate or Dihydrotestosterone)
-
-
Dosing: Administer this compound or vehicle daily via oral gavage for 8-12 weeks, starting the day after surgery.
2. Efficacy Endpoints:
-
Bone Mineral Density (BMD):
-
Measure BMD of the femur and lumbar spine at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
For more detailed analysis, perform peripheral quantitative computed tomography (pQCT) on excised femurs at the end of the study to assess cortical and trabecular bone parameters.
-
-
Biomechanical Strength Testing:
-
Perform three-point bending tests on the femurs to determine parameters such as maximal load, stiffness, and energy to failure.
-
-
Bone Histomorphometry:
-
Administer fluorochrome bone labels (e.g., calcein (B42510) and alizarin) at specific time points before sacrifice.
-
Collect femurs and tibias, embed in plastic, and prepare undecalcified sections.
-
Analyze sections to determine static and dynamic histomorphometric parameters, including:
-
Bone volume/total volume (BV/TV)
-
Trabecular thickness (Tb.Th)
-
Trabecular number (Tb.N)
-
Mineral apposition rate (MAR)
-
Bone formation rate (BFR)
-
-
-
Bone Turnover Markers:
-
Collect serum at baseline and termination.
-
Measure markers of bone formation (e.g., procollagen (B1174764) type I N-terminal propeptide - P1NP, osteocalcin) and bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX-I) using ELISA kits.
-
In Vitro Osteoblast Differentiation and Mineralization Assay
This protocol assesses the direct effect of this compound on osteoblast function.
1. Cell Culture:
-
Use pre-osteoblastic cell lines (e.g., MC3T3-E1) or primary mesenchymal stem cells.
-
Culture cells in osteogenic differentiation medium (e.g., alpha-MEM supplemented with 10% FBS, ascorbic acid, and β-glycerophosphate).
2. Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control.
3. Assays:
-
Alkaline Phosphatase (ALP) Activity:
-
After 7-10 days of treatment, lyse the cells and measure ALP activity using a colorimetric assay.
-
Alternatively, perform ALP staining on fixed cells.
-
-
Mineralization Assay (Alizarin Red S Staining):
-
After 21 days of treatment, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits.
-
Quantify mineralization by extracting the stain and measuring its absorbance.
-
-
Gene Expression Analysis:
In Vitro Osteoclastogenesis Assay
This protocol evaluates the potential effect of this compound on osteoclast formation and activity, which is important for understanding its overall impact on bone remodeling.
1. Cell Culture:
-
Isolate bone marrow macrophages (BMMs) from mice or rats.
-
Culture BMMs in the presence of M-CSF and RANKL to induce osteoclast differentiation.[10]
2. Treatment:
-
Treat the cells with different concentrations of this compound or vehicle.
3. Assays:
-
TRAP Staining:
-
After 5-7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells.
-
-
Pit Formation Assay:
-
Culture the BMMs on dentin slices or bone-mimetic surfaces in the presence of M-CSF, RANKL, and this compound.
-
After 7-10 days, remove the cells and visualize the resorption pits using microscopy.
-
Quantify the resorbed area.
-
-
Gene Expression Analysis:
-
After 3-5 days, isolate RNA and perform qRT-PCR for osteoclast-specific genes such as Acp5 (TRAP), Ctsk (Cathepsin K), and Nfatc1.[10]
-
Visualization of Pathways and Workflows
Caption: Proposed signaling pathway of this compound in osteoblasts.
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Workflow for in vitro osteoblast differentiation and mineralization assays.
References
- 1. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-564,929 - Wikipedia [en.wikipedia.org]
- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. Bone anabolic effects of S-40503, a novel nonsteroidal selective androgen receptor modulator (SARM), in rat models of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Nuclear matrix-targeting of the osteogenic factor Runx2 is essential for its recognition and activation of the alkaline phosphatase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Osteoclastogenesis and Inflammatory Bone Resorption by Targeting BET Proteins and Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying the Effects of BMS-564929 on Bone Mineral Density
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-564929 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle tissue with minimal impact on the prostate in preclinical models.[1] While the primary focus of initial research has been on its muscle-sparing and potential therapeutic applications in conditions associated with muscle wasting, the anabolic effects of androgens on the skeleton suggest that this compound may also positively influence bone mineral density (BMD). These application notes provide a comprehensive overview of the methodologies and protocols required to quantify the effects of this compound on bone mineral density in a preclinical setting. The protocols are designed for use in an orchidectomized (ORX) rat model, a well-established model for studying male osteoporosis and the effects of androgen-related therapies on bone.[2][3][4]
Mechanism of Action in Bone
Androgens play a crucial role in maintaining skeletal health, primarily by promoting bone formation and inhibiting bone resorption.[5] The androgen receptor (AR) is expressed in key bone cells, including osteoblasts and osteocytes.[5][6] Upon binding by an androgen or a SARM like this compound, the AR translocates to the nucleus and modulates the transcription of genes involved in bone metabolism. Key signaling pathways implicated in androgen action in bone include the Wnt/β-catenin pathway, which is critical for osteoblast differentiation and function, and the RANKL/RANK/OPG pathway, which governs osteoclastogenesis and bone resorption.[7][8][9] By selectively activating the AR in bone, this compound is hypothesized to enhance bone formation and reduce bone resorption, leading to an overall increase in bone mineral density and improved bone microarchitecture.
Signaling Pathway Diagrams
Experimental Protocols
Orchidectomized (ORX) Rat Model of Androgen Deficiency
This protocol describes the surgical procedure for inducing androgen deficiency in adult male rats, creating a model of male osteoporosis.[2][4]
Materials:
-
Adult male Sprague-Dawley rats (3-4 months old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors, suture materials)
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile drapes
-
Analgesics (e.g., buprenorphine)
-
Warming pad
Procedure:
-
Anesthetize the rat using isoflurane.
-
Shave the scrotal area and sterilize with an antiseptic solution.
-
Make a single midline incision through the scrotum.
-
Exteriorize one testis by applying gentle pressure to the abdomen.
-
Ligate the spermatic cord and associated blood vessels with absorbable suture.
-
Excise the testis distal to the ligature.
-
Return the stump to the abdominal cavity.
-
Repeat for the second testis.
-
Close the scrotal incision with sutures or surgical clips.
-
Administer a post-operative analgesic and monitor the animal during recovery on a warming pad.
Experimental Design and Dosing
The following workflow outlines a typical preclinical study to evaluate the effects of this compound on bone.
Treatment Groups (Example):
-
Group 1: Sham-operated + Vehicle
-
Group 2: ORX + Vehicle
-
Group 3: ORX + this compound (Low Dose, e.g., 0.1 mg/kg/day, p.o.)
-
Group 4: ORX + this compound (Mid Dose, e.g., 1 mg/kg/day, p.o.)
-
Group 5: ORX + this compound (High Dose, e.g., 10 mg/kg/day, p.o.)
Dosing: this compound is administered orally (p.o.) via gavage once daily for the duration of the study (e.g., 8 weeks). The vehicle control is typically a solution such as 0.5% methylcellulose.
Bone Mineral Density (BMD) Measurement by DXA
Dual-energy X-ray absorptiometry (DXA) is a non-invasive method for measuring areal BMD (g/cm²).[10][11]
Procedure:
-
Anesthetize the rat.
-
Position the animal in a prone position on the DXA scanner bed.
-
Perform a whole-body scan or scans of specific regions of interest (e.g., lumbar spine, femur).
-
Use small animal software to analyze the scans and determine BMD and bone mineral content (BMC).
-
Repeat measurements at specified time points throughout the study.
Bone Microarchitecture Analysis by micro-CT
Micro-computed tomography (micro-CT) provides high-resolution, three-dimensional images of bone structure.[7][12][13]
Procedure (Ex-vivo):
-
Excise the bones of interest (e.g., femur, lumbar vertebrae) and clean of soft tissue.
-
Fix the bones in 10% neutral buffered formalin.
-
Scan the bones using a micro-CT system at a high resolution (e.g., 10-20 µm voxel size).
-
Reconstruct the 3D images and analyze specific regions of interest (e.g., femoral metaphysis for trabecular bone, femoral diaphysis for cortical bone).
-
Quantify parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), trabecular separation (Tb.Sp), cortical thickness (Ct.Th), and cortical area (Ct.Ar).
Bone Histomorphometry
Histomorphometry provides quantitative information on cellular activity in bone.[14][15][16]
Procedure:
-
Administer fluorochrome labels (e.g., calcein, alizarin) at specific time points before euthanasia to mark areas of active bone formation.
-
After euthanasia, embed the non-decalcified bones in plastic (e.g., methyl methacrylate).
-
Cut thin sections using a microtome.
-
Stain sections for bone cells (e.g., toluidine blue) and tartrate-resistant acid phosphatase (TRAP) for osteoclasts.
-
Analyze sections under a microscope to quantify parameters such as mineral apposition rate (MAR), bone formation rate (BFR), osteoblast surface (Ob.S/BS), and osteoclast surface (Oc.S/BS).
Biochemical Markers of Bone Turnover
Serum or plasma levels of specific proteins can indicate the rates of bone formation and resorption.[17][18][19][20]
Markers:
-
Bone Formation: Osteocalcin (OCN), Procollagen type 1 N-terminal propeptide (P1NP)
-
Bone Resorption: Tartrate-resistant acid phosphatase 5b (TRAP-5b), C-terminal telopeptide of type I collagen (CTX-I)
Procedure:
-
Collect blood samples at baseline and at the end of the study.
-
Separate serum or plasma and store at -80°C.
-
Use commercial ELISA kits to quantify the concentration of the selected bone turnover markers according to the manufacturer's instructions.
Data Presentation
The following tables present hypothetical data to illustrate the potential effects of this compound on bone mineral density and related parameters.
Table 1: Effects of this compound on Bone Mineral Density (BMD) as Measured by DXA
| Treatment Group | Lumbar Spine BMD (g/cm²) | Femoral BMD (g/cm²) |
| Sham + Vehicle | 0.255 ± 0.012 | 0.230 ± 0.010 |
| ORX + Vehicle | 0.210 ± 0.015 | 0.195 ± 0.011 |
| ORX + this compound (0.1 mg/kg) | 0.225 ± 0.013 | 0.208 ± 0.012 |
| ORX + this compound (1 mg/kg) | 0.240 ± 0.011 | 0.220 ± 0.010 |
| ORX + this compound (10 mg/kg) | 0.250 ± 0.014 | 0.228 ± 0.011 |
Data are presented as mean ± SD.
Table 2: Effects of this compound on Trabecular Bone Microarchitecture (Femoral Metaphysis) as Measured by micro-CT
| Treatment Group | BV/TV (%) | Tb.N (1/mm) | Tb.Th (mm) | Tb.Sp (mm) |
| Sham + Vehicle | 25.5 ± 2.1 | 4.5 ± 0.4 | 0.057 ± 0.005 | 0.165 ± 0.015 |
| ORX + Vehicle | 15.0 ± 1.8 | 3.0 ± 0.3 | 0.050 ± 0.004 | 0.280 ± 0.020 |
| ORX + this compound (0.1 mg/kg) | 18.5 ± 2.0 | 3.5 ± 0.3 | 0.053 ± 0.005 | 0.230 ± 0.018 |
| ORX + this compound (1 mg/kg) | 22.0 ± 1.9 | 4.0 ± 0.4 | 0.055 ± 0.004 | 0.190 ± 0.016 |
| ORX + this compound (10 mg/kg) | 24.5 ± 2.2 | 4.3 ± 0.5 | 0.056 ± 0.005 | 0.170 ± 0.014 |
Data are presented as mean ± SD. BV/TV: Bone Volume/Total Volume; Tb.N: Trabecular Number; Tb.Th: Trabecular Thickness; Tb.Sp: Trabecular Separation.
Table 3: Effects of this compound on Cortical Bone Parameters (Femoral Diaphysis) as Measured by micro-CT
| Treatment Group | Ct.Ar (mm²) | Ct.Th (mm) |
| Sham + Vehicle | 5.8 ± 0.4 | 0.55 ± 0.04 |
| ORX + Vehicle | 5.2 ± 0.5 | 0.48 ± 0.05 |
| ORX + this compound (0.1 mg/kg) | 5.4 ± 0.4 | 0.50 ± 0.04 |
| ORX + this compound (1 mg/kg) | 5.7 ± 0.3 | 0.53 ± 0.03 |
| ORX + this compound (10 mg/kg) | 5.9 ± 0.4 | 0.56 ± 0.04 |
Data are presented as mean ± SD. Ct.Ar: Cortical Area; Ct.Th: Cortical Thickness.
Table 4: Effects of this compound on Biochemical Markers of Bone Turnover
| Treatment Group | Osteocalcin (ng/mL) | TRAP-5b (U/L) |
| Sham + Vehicle | 50.5 ± 5.1 | 4.2 ± 0.5 |
| ORX + Vehicle | 75.0 ± 6.8 | 6.5 ± 0.7 |
| ORX + this compound (0.1 mg/kg) | 65.2 ± 6.1 | 5.8 ± 0.6 |
| ORX + this compound (1 mg/kg) | 58.0 ± 5.5 | 5.0 ± 0.5 |
| ORX + this compound (10 mg/kg) | 52.1 ± 4.9 | 4.5 ± 0.4 |
Data are presented as mean ± SD.
Conclusion
These application notes provide a framework for the comprehensive evaluation of the effects of this compound on bone mineral density and overall skeletal health in a preclinical setting. By employing the orchidectomized rat model and a combination of advanced imaging techniques, histomorphometry, and biochemical marker analysis, researchers can thoroughly characterize the skeletal pharmacology of this and other selective androgen receptor modulators. The presented protocols and example data serve as a guide for designing and interpreting studies aimed at understanding the therapeutic potential of SARMs in conditions of bone loss such as male osteoporosis.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmatest.com [pharmatest.com]
- 3. Orchiectomy induced Osteoporosis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 4. Orchidectomy models of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The androgen receptor can signal through Wnt/β-Catenin in prostate cancer cells as an adaptation mechanism to castration levels of androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A plasma membrane–associated form of the androgen receptor enhances nuclear androgen signaling in osteoblasts and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogens and androgens inhibit association of RANKL with the pre-osteoblast membrane through post-translational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for Dual Energy X-Ray Absorptiometry Analysis of Trabecular Bone-Rich Regions in Mice: Improved Precision, Accuracy, and Sensitivity for Assessing Longitudinal Bone Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison between quantitative X-ray imaging, dual energy X-ray absorptiometry and microCT in the assessment of bone mineral density in disuse-induced bone loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Bone Architecture in Rodents Using Micro-Computed Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histomorphometric analysis of rat skeleton following spaceflight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histomorphometry in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 16. Histomorphometry in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Time-related increase of biochemical markers of bone turnover in androgen-deficient male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Semi-Quantitative Monitoring of BMS-564929
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-564929 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with reduced impact on prostatic tissues in preclinical studies.[1][2][3] As a member of the SARM class of compounds, this compound selectively binds to the androgen receptor (AR) and modulates its activity in a tissue-specific manner.[1] This tissue selectivity presents a promising therapeutic window for conditions such as muscle wasting, osteoporosis, and andropause-related functional decline.[2][4]
These application notes provide a comprehensive overview and detailed protocols for the semi-quantitative monitoring of this compound in biological matrices, primarily focusing on a widely used analytical technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The provided information is intended to guide researchers in developing and implementing robust analytical methods for pharmacokinetic, pharmacodynamic, and drug metabolism studies involving this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to the androgen receptor with high affinity (Ki of approximately 2.11 nM).[5][6] Unlike steroidal androgens, its nonsteroidal structure makes it not susceptible to enzymatic conversion to other active metabolites like dihydrotestosterone (B1667394) (DHT) by 5α-reductase or to estrogens by aromatase.[1] Upon binding, this compound induces a conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and translocation into the nucleus. Inside the nucleus, the AR-BMS-564929 complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and modulating the transcription of target genes. This signaling cascade ultimately results in the desired anabolic effects in tissues like muscle while having a lesser impact on androgenic tissues such as the prostate.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from in vitro and in vivo studies, providing a basis for comparison and experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Ki) | 2.11 ± 0.16 nM | Androgen Receptor | [5] |
| Potency (EC50) | 0.44 ± 0.03 nM | C2C12 Myoblast Cells | [5][7] |
| Potency (EC50) | 8.66 ± 0.22 nM | Prostate Epithelial Cells (PEC) | [5][7] |
| Selectivity vs. ERα, ERβ, GR, MR | >1000-fold | Steroid Hormone Receptors | [5] |
| Selectivity vs. PR | ~400-fold | Progesterone Receptor | [5] |
Table 2: In Vivo Activity of this compound in Castrated Male Rats
| Parameter | Value (mg/kg) | Tissue | Reference |
| Efficacy (ED50) | 0.0009 | Levator Ani Muscle | [7][8] |
| Efficacy (ED50) | 0.14 | Prostate | [7] |
| Efficacy (ED50) for LH Suppression | 0.008 | Pituitary | [8] |
| Tissue Selectivity (Prostate ED50 / Levator Ani ED50) | ~160-fold | Muscle vs. Prostate | [7] |
Experimental Protocols
Semi-Quantitative Analysis of this compound in Urine by UHPLC-MS/MS
This protocol describes a general method for the semi-quantitative determination of this compound in urine. It is based on methodologies reported for the analysis of various SARMs in biological fluids.[7][9][10][11]
1. Objective: To develop a high-throughput and sensitive method for the semi-quantitative monitoring of this compound in urine samples for research purposes.
2. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or acetic acid)
-
tert-Butyl methyl ether (TBME)
-
Urine samples (blank and study samples)
-
Microcentrifuge tubes
-
Autosampler vials
3. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of urine in a microcentrifuge tube, add the internal standard.
-
Add 1 mL of TBME.
-
Vortex for 5-10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer (TBME) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial for analysis.
5. UHPLC Conditions (Example):
-
Column: C18 reversed-phase (e.g., Luna Omega Polar C18)[9]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid[9]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. A total run time of around 12 minutes is common for multi-SARM methods.[9]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
6. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Selected Reaction Monitoring (SRM)
-
SRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the standards.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
7. Data Analysis (Semi-Quantitative): For semi-quantitative analysis, the response (peak area) of this compound is normalized to the response of the internal standard. The results are typically reported as a response ratio. This ratio can be used to monitor relative changes in this compound concentrations across different samples or time points. For screening purposes, the detection capability (CCβ) should be established, which for this compound in urine has been reported to be around 5 ng/mL.[9]
Logical Relationships and Considerations
The successful implementation of a semi-quantitative assay for this compound requires careful consideration of several interconnected factors. The choice of analytical method is dictated by the required sensitivity and throughput, with UHPLC-MS/MS being the gold standard. Sample preparation is a critical step that must be optimized to ensure efficient extraction and minimize matrix effects. The selection of an appropriate internal standard is crucial for reliable normalization and to account for variability in sample processing and instrument response. Finally, the data analysis approach should be fit-for-purpose, with semi-quantitative methods being suitable for monitoring relative changes, while fully quantitative methods would require a calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-564,929 - Wikipedia [en.wikipedia.org]
- 4. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ockham's Razor and Selective Androgen Receptor Modulators (SARMs): Are We Overlooking the Role of 5α-Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a multi-residue high-throughput UHPLC-MS/MS method for routine monitoring of SARM compounds in equine and bovine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: BMS-564929 Treatment in Castrated Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: BMS-564929 is an orally active, nonsteroidal, highly potent, and tissue-selective androgen receptor modulator (SARM).[1][2] It has been developed for conditions such as age-related functional decline, demonstrating significant potential for providing the anabolic benefits of testosterone (B1683101) on muscle and bone with reduced effects on prostatic tissues.[1][2] This tissue selectivity is a key advantage over traditional testosterone therapy, which carries risks of prostate enlargement and other androgenic side effects.[2] this compound binds to the androgen receptor (AR) with high affinity (Ki of 2.11 nM) and is highly selective for the AR over other steroid hormone receptors.[1][3] The castrated (orchiectomized) rat model is the standard preclinical model for evaluating the tissue-selective efficacy of SARMs, as it removes endogenous androgens, allowing for a clear assessment of the compound's androgenic and anabolic activities.
Mechanism of Action
This compound exerts its effects by binding to the androgen receptor. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[4] Upon binding by a ligand like this compound, the AR undergoes a conformational change, dissociates from the HSPs, and homodimerizes.[4] This active complex then translocates into the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs).[4] This binding event initiates the recruitment of coactivator proteins, leading to the transcription of androgen-responsive genes, which ultimately results in tissue-specific anabolic and androgenic effects.[1][4] The tissue selectivity of this compound is attributed to its unique binding interaction with the AR's ligand-binding domain, which influences the recruitment of specific coregulatory proteins in different tissues.[1] Unlike testosterone, this compound is not a substrate for 5α-reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone (B1667394) (DHT) in the prostate, which helps explain its prostate-sparing properties.[5]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Profile of this compound
| Parameter | Value | Notes |
|---|---|---|
| AR Binding Affinity (Ki) | 2.11 ± 0.16 nM | High affinity for the androgen receptor.[3] |
| Potency (EC50, C2C12 cells) | 0.44 ± 0.03 nM | Potency in a myoblast cell line.[3] |
| Potency (EC50, PEC cells) | 8.66 ± 0.22 nM | Potency in a prostate epithelial cell line.[3] |
| Receptor Selectivity | >1000-fold vs. ERα, ERβ, GR, MR | Highly selective for AR over estrogen, glucocorticoid, and mineralocorticoid receptors.[3] |
| Receptor Selectivity | ~400-fold vs. PR | Highly selective for AR over the progesterone (B1679170) receptor.[3] |
Table 2: In Vivo Efficacy in Castrated Male Rats
| Tissue/Effect | Parameter | This compound | Testosterone Propionate | Notes |
|---|---|---|---|---|
| Levator Ani Muscle (Anabolic) | Efficacy (% of T) | 125% | 100% | Hyperanabolic stimulation of skeletal muscle.[4] |
| Potency (ED50) | 0.0009 mg/kg | ~0.1 mg/kg | Substantially more potent than testosterone in muscle.[1][4] | |
| Prostate (Androgenic) | Efficacy (% of T) | Hypostimulation | 100% | Significantly less stimulation of the prostate.[4] |
| Potency (ED50) | 0.14 mg/kg | ~0.1 mg/kg | [4] | |
| Tissue Selectivity | Muscle vs. Prostate | 160-fold | 1-fold | Demonstrates unprecedented muscle vs. prostate selectivity.[4] |
| LH Suppression | Potency (ED50) | 0.008 mg/kg | - | Potently suppresses Luteinizing Hormone.[4][5]|
Experimental Protocols
Protocol 1: Surgical Castration (Orchiectomy) of Male Rats
This protocol describes the standard surgical procedure to create an androgen-deficient rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, scissors, forceps)
-
Suture material (absorbable and non-absorbable)
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile gauze
-
Warming pad
-
Post-operative analgesic
Procedure:
-
Anesthetize the rat using an approved institutional protocol. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Shave and disinfect the scrotal area.
-
Make a single midline incision (~1 cm) through the scrotum.
-
Exteriorize one testis by applying gentle pressure to the abdomen.
-
Ligate the spermatic cord, including the vas deferens and testicular blood vessels, with absorbable suture material.
-
Excise the testis distal to the ligature.
-
Return the stump to the scrotum and repeat the procedure for the second testis.
-
Close the scrotal incision with non-absorbable sutures or surgical clips.
-
Administer a post-operative analgesic as per IACUC guidelines.
-
Monitor the animal during recovery on a warming pad until it regains sternal recumbency.
-
Allow a recovery period of at least 7-10 days before initiating treatment to ensure the clearance of endogenous androgens.[6]
Protocol 2: Dose-Response Study of this compound in Castrated Rats
This protocol outlines a typical study to determine the anabolic and androgenic activity of this compound.
Procedure:
-
Animal Groups: Following the recovery period from orchiectomy, randomly assign rats to treatment groups (n=8-10 per group).
-
Group 1: Sham-operated + Vehicle
-
Group 2: Orchiectomized (ORX) + Vehicle
-
Group 3: ORX + Testosterone Propionate (Positive Control, e.g., 0.5 mg/kg/day, subcutaneous)
-
Group 4-n: ORX + this compound at various doses (e.g., 0.001, 0.01, 0.1, 1 mg/kg/day)
-
-
Drug Formulation: Prepare this compound in a suitable vehicle for oral administration, such as polyethylene (B3416737) glycol 300 (PEG 300) or a suspension in 0.5% methylcellulose.
-
Administration: Administer the assigned treatments daily via oral gavage for a period of 14 to 28 days.[7] Ensure proper gavage technique to prevent injury.[7]
-
Monitoring: Monitor animal body weight and general health daily.
-
Necropsy and Tissue Collection: At the end of the treatment period, euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully dissect and weigh the target tissues: ventral prostate, seminal vesicles, and the levator ani muscle.
-
Data Analysis: Normalize tissue weights to body weight. Calculate the ED50 (the dose required to produce 50% of the maximal effect) for each tissue to determine potency and selectivity.
Protocol 3: General Pharmacokinetic (PK) Study in Rats
This protocol provides a general framework for assessing the pharmacokinetic profile of this compound.
Procedure:
-
Animal Preparation: Use male Sprague-Dawley rats fitted with jugular vein catheters for intravenous (IV) administration and serial blood sampling.[8]
-
Dosing Groups:
-
Blood Collection: Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into heparinized tubes.[8]
-
Plasma Processing: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.[8]
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)
-
References
- 1. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ockham's Razor and Selective Androgen Receptor Modulators (SARMs): Are We Overlooking the Role of 5α-Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Castrate Resistant Transplant Tumor Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: BMS-564929 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of BMS-564929 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM).[1][2] Its primary mechanism of action is as a selective agonist for the androgen receptor (AR), with a high binding affinity (Ki of approximately 2.11 nM).[3] Unlike traditional androgens, this compound is designed to exhibit tissue-selective anabolic effects, meaning it preferentially stimulates muscle and bone growth with reduced activity in reproductive tissues like the prostate.[1][2]
Q2: What is a recommended starting dosage range for in vivo experiments with this compound in rats?
A2: Based on published studies in castrated male rats, a wide dosage range of 0.00001 to 10 mg/kg, administered once daily by oral gavage, has been explored.[3][4] The effective dose will depend on the specific research question and the desired level of androgen receptor activation. For stimulating muscle growth, significant effects have been observed at doses as low as 0.1 mg/kg.[3]
Q3: What is a suitable vehicle for formulating this compound for oral administration?
A3: A commonly used vehicle for this compound in rat studies is a solution or suspension of 80% PEG 400 and 20% Tween 20.[4]
Q4: What are the known pharmacokinetic properties of this compound in rats?
A4: While specific pharmacokinetic data for this compound can be limited in publicly available resources, related SARM studies in rats provide some general expectations. For instance, a similar SARM, S-1, demonstrated a terminal half-life of 3.6 to 5.2 hours after intravenous administration in rats.[5] The oral bioavailability of S-1 was found to be between 55% and 60%.[5] It is important to perform pharmacokinetic studies for this compound under your specific experimental conditions.
Troubleshooting Guide
Q1: I am observing poor solubility of this compound in my chosen vehicle. What can I do?
A1: If you are encountering solubility issues with the recommended 80% PEG 400 and 20% Tween 20 vehicle, consider the following:
-
Sonication: Gently sonicate the mixture to aid in dissolution.
-
Warming: Slightly warming the vehicle may improve solubility, but be cautious of compound degradation. Always check the compound's stability at elevated temperatures.
-
Alternative Formulations: For some SARMs, formulations including DMSO have been used for initial solubilization, followed by dilution with other vehicles like PEG 300 and saline. However, the final concentration of DMSO should be kept low (typically under 10%) to minimize toxicity in vivo. A common alternative formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
Q2: My animals are showing signs of distress after oral gavage. How can I minimize this?
A2: Stress induced by oral gavage can impact experimental outcomes.[7][8] To minimize distress:
-
Proper Technique: Ensure personnel are well-trained in oral gavage techniques. The gavage needle should be of the correct size for the animal and inserted gently to avoid injury to the esophagus or trachea.
-
Acclimatization: Handle the animals for a period before the experiment to acclimatize them to human contact.
-
Alternative Dosing Methods: If oral gavage continues to be a problem, consider alternative, less stressful methods of oral administration, such as incorporating the compound into a palatable food or gel.[9]
Q3: I am not observing the expected anabolic effects at my chosen dosage. What should I consider?
A3: Several factors could contribute to a lack of efficacy:
-
Dosage: The selected dose may be too low for your specific animal model or experimental endpoint. A dose-response study is recommended to determine the optimal dose.
-
Compound Stability: Ensure that your stock of this compound is stored correctly and has not degraded.
-
Formulation and Bioavailability: Issues with the formulation, such as poor solubility or stability, can lead to reduced oral bioavailability. Consider preparing fresh formulations for each experiment.
-
Animal Model: The response to SARMs can vary between different animal strains and species.
Q4: Are there any known adverse effects of SARMs that I should monitor for in my in vivo studies?
A4: While SARMs are designed to have a better safety profile than anabolic steroids, it is crucial to monitor for potential adverse effects. In some human cases of SARM use (often in non-clinical settings), liver injury and alterations in lipid profiles have been reported.[10][11][12] Therefore, it is advisable to include endpoints to assess liver function (e.g., plasma levels of ALT and AST) and lipid panels in your study design, especially in longer-term experiments.
Data Presentation
Table 1: In Vivo Dosage of this compound in Castrated Male Rats
| Parameter | Value | Reference |
| Animal Model | Castrated Male Sprague Dawley Rats | [4] |
| Dosage Range | 0.00001 - 10 mg/kg | [3][4] |
| Administration Route | Oral Gavage | [4] |
| Frequency | Once Daily | [4] |
| Vehicle | 80% PEG 400, 20% Tween 20 | [4] |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Binding Affinity (Ki) for Androgen Receptor | 2.11 nM | [3] |
| Functional Selectivity (Muscle vs. Prostate in rats) | ~20x | [2] |
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in Rats
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
-
Animal Preparation:
-
Use male Sprague Dawley rats, castrated if required by the study design.
-
Allow animals to acclimate to the facility for at least one week before the experiment.
-
House animals under standard conditions with ad libitum access to food and water.
-
-
Formulation Preparation:
-
Prepare the dosing solution of this compound in a vehicle of 80% PEG 400 and 20% Tween 20.
-
Calculate the required concentration based on the desired dosage (mg/kg) and the average weight of the animals. The dosing volume is typically 1-5 mL/kg.
-
Ensure the compound is fully dissolved or forms a homogenous suspension. Sonication may be used to aid dissolution.
-
Prepare fresh formulations daily.
-
-
Dosing Procedure:
-
Weigh each animal to determine the precise volume of the formulation to be administered.
-
Gently restrain the rat.
-
Use a proper-sized, ball-tipped gavage needle to minimize the risk of injury.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Gently insert the gavage needle into the esophagus and slowly administer the calculated volume of the this compound formulation.
-
If any resistance is met, or the animal shows signs of distress (e.g., coughing, choking), immediately withdraw the needle.
-
-
Post-Dosing Monitoring:
-
Observe the animals for at least 15-30 minutes post-dosing for any immediate adverse reactions.
-
Monitor the animals daily for any changes in behavior, food and water intake, and body weight.
-
At the end of the study, collect relevant tissues and blood samples for analysis.
-
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway for this compound.
References
- 1. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-564,929 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nal.usda.gov [nal.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. health.clevelandclinic.org [health.clevelandclinic.org]
- 12. researchgate.net [researchgate.net]
BMS-564929 Technical Support Center: Experimental Buffer Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), BMS-564929. Below you will find information on its solubility and stability in common experimental buffers, along with detailed protocols for determining these parameters in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at a concentration of 50 mg/mL.[1] When preparing stock solutions, it is advisable to aliquot and store them at -20°C for up to one year or at -80°C for up to two years to minimize degradation from repeated freeze-thaw cycles.[2]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
Directly dissolving this compound in aqueous buffers can be challenging due to its low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. Subsequently, this stock solution can be diluted into the desired aqueous experimental buffer. If precipitation occurs upon dilution, gentle heating and/or sonication can aid in dissolution.[2] For in vivo studies, specific co-solvent formulations are often necessary to achieve higher concentrations.
Q3: Is there any information on the stability of this compound in common laboratory buffers like PBS or Tris-HCl?
While specific public data on the stability of this compound in standard laboratory buffers is limited, general studies on SARMs suggest they are relatively stable in solvent solutions when stored at -20°C.[3][4] However, stability in aqueous buffers at physiological pH and at different temperatures (e.g., room temperature, 4°C) can vary. It is strongly recommended to prepare fresh working solutions in aqueous buffers for each experiment or to conduct your own stability studies to determine the compound's stability under your specific experimental conditions.
Q4: How can I determine the solubility of this compound in my specific experimental buffer?
You can determine the solubility using either a kinetic or a thermodynamic "shake-flask" method. The kinetic method is a high-throughput approach suitable for initial estimates, while the shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility. A detailed protocol for the shake-flask method is provided in the "Experimental Protocols" section of this guide.
Q5: What analytical method is suitable for assessing the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for assessing the stability of pharmaceutical compounds like this compound. This method can separate the parent compound from its potential degradation products, allowing for accurate quantification of the remaining active compound over time. A general protocol for conducting a stability study using HPLC is outlined below.
Data Presentation: Solubility of this compound
| Solvent System | Concentration Achieved | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.18 mM) | Clear solution[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.18 mM) | Clear solution[2] |
| DMSO | 50 mg/mL | Soluble[1] |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the steps to determine the equilibrium solubility of this compound in a specific aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired experimental buffer (e.g., PBS, Tris-HCl) in a sealed, clear container (e.g., glass vial). The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the container in a shaker or agitator and incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After incubation, allow the solution to stand undisturbed to let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid material. To ensure all particulate matter is removed, filter the aliquot through a 0.22 µm syringe filter.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample to determine the concentration of dissolved this compound.
-
The resulting concentration is the thermodynamic solubility of the compound in that specific buffer at the tested temperature.
-
Protocol for Assessing Stability in an Experimental Buffer
This protocol provides a framework for evaluating the stability of this compound in an aqueous buffer over time.
-
Preparation of Test Solution:
-
Prepare a solution of this compound in the desired experimental buffer at a known concentration. It is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to minimize its effect on stability.
-
-
Storage Conditions:
-
Aliquot the test solution into multiple sealed containers.
-
Store the aliquots under different temperature conditions relevant to your experiments (e.g., -20°C, 4°C, room temperature). Protect the solutions from light if the compound is known to be light-sensitive.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.
-
Immediately analyze the samples using a stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0). This will provide a stability profile of this compound under the tested conditions.
-
Signaling Pathway and Experimental Workflow Visualization
Androgen Receptor Signaling Pathway for this compound
This compound is a selective agonist for the androgen receptor (AR). The following diagram illustrates the general mechanism of action for an AR agonist.
Caption: Androgen Receptor (AR) signaling pathway activation by this compound.
Experimental Workflow for Solubility and Stability Testing
The following diagram outlines the logical flow for determining the solubility and stability of this compound.
Caption: Workflow for determining solubility and stability of this compound.
References
Technical Support Center: BMS-564929 Cell Culture Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-564929 in cell culture assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM).[1] It functions as an agonist for the androgen receptor (AR), binding to it with a high affinity (Ki of 2.11 nM).[2][3] Upon binding, the AR homodimerizes and translocates to the nucleus. In the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs), which in turn regulates the transcription of androgen-responsive genes.[4][5] this compound is highly selective for the AR, showing over 1000-fold selectivity against estrogen receptors (ERα and ERβ), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), and approximately 400-fold selectivity against the progesterone (B1679170) receptor (PR).[2]
Q2: In which cell lines has this compound been tested?
A2: this compound has been characterized in various cell lines, including the C2C12 myoblast cell line and a porcine epithelial cell (PEC) line.[2] Additionally, human cancer cell lines such as MDA-MB-453 (breast cancer, expressing AR) and T47D (breast cancer, expressing PR) have been used for radioligand competition binding assays.[2]
Q3: What are some common cell culture assays used to evaluate this compound?
A3: Common assays include:
-
Radioligand Competition Binding Assays: To determine the binding affinity of this compound to the androgen receptor.[2]
-
Functional Transactivation Assays: To measure the agonistic activity of this compound by quantifying the expression of a reporter gene under the control of an androgen-responsive promoter.[2][5]
-
Cell Viability and Proliferation Assays (e.g., MTT, XTT): To assess the impact of this compound on cell growth and survival.[6]
-
Western Blotting: To analyze the expression levels of AR and downstream target proteins.
Troubleshooting Guide
Issue 1: Inconsistent or Lower-Than-Expected Potency (EC50)
Possible Causes:
-
Compound Degradation: this compound, like many small molecules, may be unstable in cell culture media over long incubation periods.[7][8] Factors such as temperature, light exposure, and components in the media can contribute to degradation.[9][10]
-
Improper Storage: Incorrect storage of the compound can lead to loss of activity.
-
Cell Line Variability: Different cell lines can exhibit varying levels of androgen receptor expression and downstream signaling components, leading to different potencies.[11] The EC50 in the C2C12 myoblast cell line is 0.44 nM, while in the PEC cell line it is 8.66 nM.[2]
-
Serum Interference: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.
Solutions:
-
Stability Testing: Empirically determine the stability of this compound in your specific cell culture media and under your experimental conditions.[8] This can be done by incubating the compound in media for various durations and then testing its activity.
-
Proper Storage: Store this compound as recommended by the supplier, typically as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C, protected from light.[7]
-
Cell Line Characterization: Ensure the androgen receptor expression and functionality in your chosen cell line.
-
Serum Concentration: Consider reducing the serum concentration or using a serum-free medium if possible, after confirming that it does not negatively impact cell health.
Issue 2: High Well-to-Well Variability in Assay Results
Possible Causes:
-
Inaccurate Pipetting: Small volumes of concentrated compound are often used, making accurate pipetting critical.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Compound Precipitation: If the final concentration of the solvent (e.g., DMSO) is too high or the compound's solubility limit is exceeded, it can precipitate.[12]
Solutions:
-
Pipetting Technique: Use calibrated pipettes and proper techniques. For very small volumes, consider serial dilutions.
-
Cell Seeding: Ensure a homogenous cell suspension and use a consistent seeding technique.
-
Minimizing Edge Effects: Avoid using the outer wells of the plate or fill them with sterile PBS or media to create a humidity barrier.
-
Solvent Concentration: Keep the final DMSO concentration below 0.5% to minimize cytotoxicity and solubility issues.[12]
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
Possible Causes:
-
High Compound Concentration: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity.[13][14]
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.[15]
Solutions:
-
Dose-Response Curve: Perform a wide-range dose-response experiment to determine the optimal concentration for AR agonism without inducing significant cell death.
-
Solvent Control: Include a vehicle control (media with the same final concentration of the solvent) in all experiments.
-
Regular Contamination Testing: Routinely test your cell cultures for mycoplasma and other contaminants.[15]
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Ki) | 2.11 ± 0.16 nM | Androgen Receptor | [2] |
| Potency (EC50) | 0.44 ± 0.03 nM | C2C12 Myoblast | [2] |
| Potency (EC50) | 8.66 ± 0.22 nM | Porcine Epithelial Cells (PEC) | [2] |
Experimental Protocols
Radioligand Competition Binding Assay
-
Cell Preparation: Culture cells expressing the androgen receptor (e.g., MDA-MB-453) to near confluency.
-
Assay Setup: In a multi-well plate, incubate the cells with a fixed concentration of a radiolabeled androgen (e.g., [3H]DHT) and varying concentrations of this compound for 2 hours at room temperature.[2]
-
Washing: Wash the cells to remove unbound radioligand.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[16]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nucleusbiologics.com [nucleusbiologics.com]
- 11. endocrine.org [endocrine.org]
- 12. benchchem.com [benchchem.com]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 15. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 16. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor bioavailability of BMS-564929 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), BMS-564929. The focus is on overcoming challenges related to its poor bioavailability in animal studies.
Troubleshooting Guide
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal model. What are the potential causes and solutions?
Low and inconsistent plasma levels of this compound following oral dosing are common challenges, often linked to its lipophilic nature and potential for poor aqueous solubility. Here’s a breakdown of possible causes and troubleshooting steps:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Aqueous Solubility | Formulation Improvement: this compound is a lipophilic compound, which can lead to poor dissolution in the gastrointestinal (GI) tract. Consider the following formulation strategies: - Micronization/Nanonization: Reducing the particle size of the active pharmaceutical ingredient (API) can increase the surface area for dissolution. - Lipid-Based Formulations: Formulating this compound in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption. - Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate and extent. |
| Inadequate Vehicle Selection | Vehicle Optimization: The choice of vehicle for oral gavage is critical. - Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., PEG 400, propylene (B89431) glycol, Tween 80, Cremophor EL). - Suspension vs. Solution: While a solution is often preferred for dose accuracy, a well-formulated suspension with appropriate suspending agents (e.g., methylcellulose, carboxymethylcellulose) can be effective. Ensure uniform particle size and prevent settling. |
| First-Pass Metabolism | Route of Administration Comparison: The liver is a primary site of drug metabolism. Significant first-pass metabolism can drastically reduce the amount of active drug reaching systemic circulation. - Intravenous (IV) vs. Oral (PO) Administration: Conduct a pilot pharmacokinetic (PK) study comparing plasma concentrations after IV and PO administration to determine the absolute bioavailability. A significant difference suggests high first-pass metabolism. - Consider Alternative Routes: For initial efficacy studies, consider alternative routes that bypass the liver, such as subcutaneous (SC) or intraperitoneal (IP) injection, to establish a baseline for compound activity. |
| P-glycoprotein (P-gp) Efflux | In Vitro Assessment: P-gp is an efflux transporter in the gut wall that can pump drugs back into the intestinal lumen. - Caco-2 Permeability Assay: Use this in vitro model to determine if this compound is a substrate for P-gp. A high efflux ratio (B-A/A-B) is indicative of active efflux. |
Frequently Asked Questions (FAQs)
Q2: What is the typical oral bioavailability of this compound in preclinical animal models?
Illustrative Pharmacokinetic Data for a SARM in Rats (Hypothetical)
| Parameter | Intravenous (IV) Dose (1 mg/kg) | Oral (PO) Dose (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (0-inf) (ng*h/mL) | 3000 | 12000 |
| Bioavailability (%) | - | 40% |
| Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values for this compound may differ. |
Q3: What is the mechanism of action of this compound?
This compound is a potent and selective agonist of the androgen receptor (AR). Upon entering the cell, it binds to the AR in the cytoplasm, causing a conformational change that leads to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in anabolic processes, particularly in muscle and bone tissue.
Q4: Are there any known species differences in the metabolism and pharmacokinetics of this compound?
Detailed comparative pharmacokinetic studies of this compound in different preclinical species have not been published. However, it is common for drug metabolism and pharmacokinetics to vary significantly between species due to differences in liver enzyme expression and activity (e.g., cytochrome P450 enzymes), plasma protein binding, and other physiological factors. Therefore, it is recommended to conduct pharmacokinetic studies in the specific animal model being used for efficacy and toxicology assessments.
Experimental Protocols
Protocol 1: Evaluation of Oral Bioavailability in Rats
Objective: To determine the absolute oral bioavailability of a this compound formulation in rats.
Materials:
-
This compound
-
Vehicle for oral and intravenous formulations
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least 3 days prior to the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing Groups:
-
Group 1 (n=3-5): Intravenous (IV) administration of this compound (e.g., 1 mg/kg) via the tail vein. The formulation should be a clear solution.
-
Group 2 (n=3-5): Oral (PO) administration of the this compound formulation (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points:
-
IV group: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both IV and PO groups using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Androgen Receptor Signaling Pathway for this compound.
Caption: Troubleshooting Workflow for Poor Bioavailability.
Mitigating off-target effects of BMS-564929 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of BMS-564929 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective nonsteroidal agonist for the androgen receptor (AR). It binds to the AR with a high affinity, initiating downstream signaling pathways that are typically activated by endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). Its tissue-selective nature allows for anabolic effects in tissues like muscle and bone with reduced activity in reproductive tissues such as the prostate.[1][2]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect of this compound is the potent suppression of luteinizing hormone (LH) secretion from the pituitary gland.[2] This is a class effect for many selective androgen receptor modulators (SARMs) and occurs via the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis. Due to its high selectivity, this compound shows minimal binding to other steroid hormone receptors such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[3]
Q3: How selective is this compound for the androgen receptor?
A3: this compound is highly selective for the androgen receptor. It is reported to be over 1000-fold selective for AR compared to ERα, ERβ, GR, and MR, and approximately 400-fold selective against PR.[3]
Q4: Does this compound interact with 5α-reductase?
A4: No, as a nonsteroidal compound, this compound is not a substrate for the enzyme 5α-reductase. This is a key feature that contributes to its tissue selectivity, as it is not converted to a more potent androgen in tissues like the prostate.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected anabolic effects in in vivo models.
-
Possible Cause: The potent suppression of endogenous luteinizing hormone (LH) by this compound can lead to a significant decrease in circulating testosterone levels. Since testosterone itself has anabolic properties, the reduction of this endogenous androgen can partially counteract the anabolic effects of this compound, leading to variability in results.
-
Troubleshooting Steps:
-
Monitor Serum LH and Testosterone Levels: At the end of the study, collect serum samples to measure LH and testosterone concentrations. This will confirm if significant suppression has occurred.
-
Include a Testosterone Propionate (B1217596) Control Group: A control group treated with testosterone propionate can help benchmark the anabolic response.
-
Consider a Castrated Animal Model: Using a castrated rodent model will eliminate the influence of endogenous testosterone production, allowing for a more direct assessment of this compound's anabolic activity.[3]
-
Issue 2: Unexpected phenotypes in long-term studies, such as changes in bone density or sexual behavior.
-
Possible Cause: Chronic suppression of LH and consequently testosterone can lead to downstream effects beyond muscle anabolism. Reduced testosterone can impact bone mineral density and influence sexual function.
-
Troubleshooting Steps:
-
Assess Bone Mineral Density: In long-term studies, consider including endpoints to measure bone mineral density using techniques like dual-energy X-ray absorptiometry (DEXA).
-
Behavioral Assessments: If relevant to the research question, specific behavioral tests for sexual motivation and performance can be incorporated.
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the lowest effective dose for the desired anabolic effects with the least impact on LH suppression.
-
Issue 3: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause: The systemic effects of LH suppression are not present in in vitro cell-based assays. Therefore, the high potency observed in cell lines may not directly translate to the whole-animal response where the hormonal axis is intact.
-
Troubleshooting Steps:
-
Acknowledge the Differences: Be aware that in vitro assays primarily assess direct AR agonism, while in vivo studies encompass the compound's direct action plus its systemic effects on the HPG axis.
-
Use Appropriate Controls: In in vivo studies, a castrated control group can help bridge the gap between in vitro and in vivo findings by removing the variable of endogenous hormone suppression.
-
Data Presentation
Table 1: Binding Affinity and Selectivity of this compound
| Receptor | Binding Affinity (Ki) | Selectivity vs. AR |
| Androgen Receptor (AR) | 2.11 ± 0.16 nM[3] | - |
| Estrogen Receptor α (ERα) | > 2110 nM | > 1000-fold[3] |
| Estrogen Receptor β (ERβ) | > 2110 nM | > 1000-fold[3] |
| Progesterone Receptor (PR) | ~ 844 nM | ~ 400-fold[3] |
| Glucocorticoid Receptor (GR) | > 2110 nM | > 1000-fold[3] |
| Mineralocorticoid Receptor (MR) | > 2110 nM | > 1000-fold[3] |
Table 2: In Vivo Potency and Tissue Selectivity of this compound in Castrated Male Rats
| Tissue | ED50 | Anabolic/Androgenic Selectivity |
| Levator Ani Muscle | 0.0009 mg/kg[3] | 160-fold (vs. Prostate)[3] |
| Ventral Prostate | 0.14 mg/kg[3] | - |
Experimental Protocols
Protocol 1: Competitive Androgen Receptor Binding Assay
-
Preparation of Prostate Cytosol:
-
Excise ventral prostates from adult male Sprague-Dawley rats.
-
Homogenize the tissue in a buffer containing Tris-HCl, EDTA, and protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of radiolabeled androgen (e.g., [³H]-dihydrotestosterone).
-
Add increasing concentrations of unlabeled this compound or a reference compound.
-
Add the prostate cytosol preparation to each well.
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a charcoal slurry to each well to adsorb the unbound radioligand.
-
Incubate for a short period and then centrifuge to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant (containing the bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of the competitor.
-
Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Protocol 2: Measurement of Serum Luteinizing Hormone (LH) in Rats by ELISA
-
Sample Collection:
-
Collect blood from rats via cardiac puncture or tail vein sampling at the end of the treatment period.
-
Allow the blood to clot at room temperature, then centrifuge to separate the serum.
-
Store serum samples at -80°C until analysis.
-
-
ELISA Procedure (using a commercial Rat LH ELISA kit):
-
Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Add the detection antibody and incubate as directed.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate in the dark to allow for color development.
-
Stop the reaction with the provided stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the specified wavelength (typically 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of LH in the samples by interpolating their absorbance values from the standard curve.
-
Mandatory Visualizations
Caption: HPG Axis Negative Feedback Loop and SARM Intervention.
Caption: In Vivo Workflow for Assessing this compound Efficacy and LH Suppression.
References
- 1. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-564,929 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
BMS-564929 dose-dependent suppression of testosterone
This guide serves as a technical resource for researchers and scientists utilizing BMS-564929 in experimental settings. It provides detailed protocols, troubleshooting advice, and answers to frequently asked questions concerning its dose-dependent suppression of testosterone (B1683101).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound suppresses endogenous testosterone?
A1: this compound is a potent, nonsteroidal selective androgen receptor modulator (SARM).[1][2] It acts as a powerful agonist at the androgen receptor, initiating a negative feedback loop on the Hypothalamic-Pituitary-Gonadal (HPG) axis. This action potently suppresses the secretion of Luteinizing Hormone (LH) from the pituitary gland.[3][4] Since LH is the primary signal for testosterone production in the testes, this reduction in LH leads to a significant, dose-dependent decrease in endogenous testosterone synthesis.[3]
Q2: How potent is this compound in suppressing LH and testosterone compared to testosterone itself?
A2: In preclinical studies involving male rats, this compound was found to be approximately 33 times more potent than testosterone propionate (B1217596) (TP) at suppressing LH levels.[4] The dose required to achieve 50% of the maximum LH suppression (ED50) was 0.008 mg/kg for this compound, compared to 0.26 mg/kg for TP.[4] This indicates that profound testosterone suppression occurs even at doses used for achieving anabolic effects in skeletal muscle.[3]
Q3: What is a suitable vehicle for preparing this compound for oral administration in animal studies?
A3: A commonly cited vehicle for this compound in oral gavage studies is a solution or suspension consisting of 80% PEG 400 (Polyethylene glycol 400) and 20% Tween 20. It is crucial to ensure the compound is fully solubilized or homogeneously suspended before administration to ensure accurate dosing.
Q4: At what dose range does testosterone suppression become significant?
A4: Significant suppression of LH, and consequently testosterone, begins at very low doses. The ED50 for LH suppression is 0.008 mg/kg.[3][4] Doses required for maximal anabolic activity in muscle (e.g., 0.1 mg/kg) will result in profound suppression of endogenous testosterone.[3] Researchers should assume that any dose demonstrating anabolic effects will also be actively suppressing the HPG axis.
Troubleshooting Guide
Issue 1: Inconsistent or lack of expected testosterone suppression.
-
Possible Cause 1: Compound Formulation/Solubility: this compound may not have been fully dissolved or evenly suspended in the vehicle, leading to inaccurate dosing.
-
Solution: Ensure vigorous mixing, vortexing, or sonication when preparing the formulation. Prepare fresh batches regularly, as the compound may fall out of solution over time. Visually inspect for homogeneity before each administration.
-
-
Possible Cause 2: Dosing Accuracy: Errors in animal weight measurement or calculation of dosing volume can lead to significant deviations from the intended dose, especially given the compound's high potency.
-
Solution: Use a calibrated scale for animal weights. Double-check all calculations for dose and volume. Use precision pipettes or syringes for administration.
-
-
Possible Cause 3: Timing of Blood Sample Collection: Testosterone levels can fluctuate. The timing of sample collection post-administration is critical for observing maximal suppression.
-
Solution: Establish a consistent and standardized time point for blood collection in all animals within a study. For acute studies, this may be within hours of dosing, while for chronic studies, it may be at the end of the study period but at a consistent time of day.
-
-
Possible Cause 4: Assay Sensitivity and Accuracy: The method used to measure testosterone may not be sensitive enough to detect suppressed levels accurately.
-
Solution: Use highly sensitive and specific assays such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for precise quantification, especially at the lower concentrations expected after suppression. Immunoassays can sometimes lack the required precision at low testosterone levels.
-
Issue 2: Greater than expected variability in testosterone levels across the study group.
-
Possible Cause 1: Animal Stress: Stress from handling, injection, or housing conditions can influence hormone levels, including testosterone.
-
Solution: Ensure all personnel are proficient in animal handling to minimize stress. Allow for an adequate acclimatization period for animals before starting the experiment. Maintain a consistent and low-stress environment.
-
-
Possible Cause 2: Inconsistent Dosing Time: Administering the compound at different times of the day can introduce variability due to the natural diurnal rhythm of hormone secretion.
-
Solution: Dose all animals at the same time each day to standardize the protocol and minimize variability related to circadian rhythms.
-
Quantitative Data
The following table summarizes the dose-dependent effect of orally administered this compound on Luteinizing Hormone (LH) suppression in castrated male rats after 14 days of treatment. This suppression of LH is the direct mechanism leading to reduced testosterone production in intact animals.
| Parameter | This compound | Testosterone Propionate (Reference) |
| Administration Route | Oral (p.o.) | Subcutaneous (s.c.) |
| ED50 for LH Suppression | 0.008 mg/kg | 0.26 mg/kg |
| Relative Potency | ~33x more potent than TP | 1x |
Data sourced from Ostrowski et al., Endocrinology, 2007.[4]
Experimental Protocols
Protocol: In Vivo Assessment of Testosterone Suppression in Male Rats
This protocol outlines a typical 14-day study to assess the dose-dependent effects of this compound on serum testosterone.
-
Animal Model:
-
Use healthy, adult male Sprague Dawley or Wistar rats (8-10 weeks old).
-
House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow a minimum 7-day acclimatization period before the start of the experiment.
-
-
Compound Preparation (Vehicle: 80% PEG 400 / 20% Tween 20):
-
Calculate the total volume of vehicle needed for the entire study.
-
Prepare the 80:20 (v/v) mixture of PEG 400 and Tween 20.
-
Weigh the required amount of this compound to create a stock solution for the highest dose group.
-
Add the compound to the vehicle and vortex or sonicate until fully dissolved or a fine, homogenous suspension is achieved.
-
Perform serial dilutions from the stock solution to prepare formulations for the lower dose groups.
-
Prepare a vehicle-only solution to serve as the control.
-
-
Dosing and Administration:
-
Randomly assign animals to treatment groups (e.g., Vehicle, 0.01 mg/kg, 0.1 mg/kg, 1 mg/kg this compound). A group size of n=8-10 is recommended.
-
Weigh each animal immediately before dosing.
-
Administer the assigned formulation once daily via oral gavage at a volume of 1-2 mL/kg. Ensure the gavage needle is correctly placed to avoid injury.
-
Conduct dosing at the same time each day for 14 consecutive days.
-
-
Sample Collection:
-
At the end of the 14-day treatment period, 24 hours after the final dose, anesthetize the animals.
-
Collect whole blood via cardiac puncture or from the abdominal aorta.
-
Place blood into serum separator tubes.
-
-
Serum Processing and Analysis:
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the serum supernatant and store it at -80°C until analysis.
-
Quantify serum testosterone concentrations using a validated LC-MS/MS method for optimal accuracy and sensitivity.
-
Visualizations
Caption: HPG axis signaling and negative feedback by this compound.
Caption: Workflow for in vivo testosterone suppression studies.
Caption: Logical relationship between this compound dose and suppression.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ockham's Razor and Selective Androgen Receptor Modulators (SARMs): Are We Overlooking the Role of 5α-Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Compounds with a Narrow Therapeutic Index for Luteinizing Hormone (LH) Suppression
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding compounds used for Luteinizing Hormone (LH) suppression. The focus is on agents that require careful dose titration to achieve the desired therapeutic effect while minimizing potential side effects, characteristic of a narrow therapeutic index. This guide includes troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and summaries of key data.
Understanding the "Narrow Therapeutic Index" in LH Suppression
While not classically defined as "narrow therapeutic index" (NTI) drugs in the same manner as medications like warfarin (B611796) or lithium, agents used for LH suppression, such as Gonadotropin-Releasing Hormone (GnRH) agonists and antagonists, exhibit a steep dose-response relationship. This necessitates precise dosing to achieve optimal suppression of LH without causing undesirable side effects stemming from excessive hormone deprivation. Therefore, in the context of research and clinical applications, it is crucial to operate within a specific therapeutic window to ensure both efficacy and safety.
Key Compounds for LH Suppression:
-
GnRH Agonists (e.g., Leuprolide, Triptorelin): These synthetic analogs of GnRH initially stimulate the pituitary gland, causing a "flare" of LH and FSH, followed by downregulation and desensitization of GnRH receptors, leading to sustained LH suppression.[1]
-
GnRH Antagonists (e.g., Cetrorelix (B55110), Ganirelix): These agents competitively bind to and block pituitary GnRH receptors, leading to an immediate and rapid suppression of LH and FSH secretion without an initial flare.[2]
Quantitative Data: Dose, Concentration, and LH Suppression
The following tables summarize key quantitative data for representative GnRH analogs. This information is critical for designing experiments and understanding the pharmacokinetic and pharmacodynamic properties of these compounds.
Table 1: Dose-Response of a GnRH Antagonist (NAL-ARG antagonist) on LH Suppression in Humans
| Dose (µg/kg) | Maximum LH Suppression (%) |
| 50 | 40% |
| 150 | 60% |
| 500 | 59% |
Data from a study in normal women in the early follicular phase of the menstrual cycle.[3]
Table 2: Plasma Concentrations of Cetrorelix (GnRH Antagonist) in Controlled Ovarian Stimulation
| Daily Dose | Median Plasma Concentration on Day of Oocyte Pick-up (ng/mL) |
| 3 mg | 2.10 |
| 1 mg | 1.42 |
| 0.5 mg | 0.88 |
These values highlight the dose-dependent plasma concentrations achieved with different dosing regimens.[4]
Table 3: Pharmacokinetic Parameters of Leuprolide Acetate (B1210297) (GnRH Agonist) in Healthy Men (7.5 mg dose)
| Formulation | Cmax (ng/mL) | tmax (hours) | Duration of Quantifiable Concentration |
| Subcutaneous (SC) | 19 ± 8.0 | 2.1 ± 0.8 | Up to 56 days |
| Intramuscular (IM) | 27 ± 4.9 | 1.0 ± 0.4 | Up to 42 days |
This table compares the pharmacokinetic profiles of two different formulations of leuprolide acetate.[5] It is important to note that even at high doses (20 mg/day for two years), leuprolide did not show additional adverse effects compared to 1 mg/day, indicating a wide safety margin concerning direct toxicity.[6]
Troubleshooting Guide and FAQs
This section addresses common issues encountered during experiments involving LH suppression and measurement.
Frequently Asked Questions (FAQs)
Q1: Why are my LH measurements inconsistent between samples from the same treatment group?
A1: High variability in LH measurements can arise from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations. Ensure your pipettes are calibrated and use a consistent technique.
-
Reagent Integrity: Using expired or improperly stored reagents can affect assay performance. Always check the expiration dates and storage conditions of your assay kits.
-
Plate Effects: Variations in temperature or incubation times across a multi-well plate can cause inconsistent results. Avoid stacking plates during incubation to ensure even temperature distribution.[7]
-
Pulsatile LH Secretion: LH is released in a pulsatile manner. The timing of sample collection can significantly impact the measured concentration. For dynamic assessments, frequent sampling is recommended.[3]
Q2: My measured LH levels are unexpectedly low or undetectable, even in my control group. What could be the cause?
A2:
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the low levels of LH present in your samples. Verify the detection range of your kit.
-
"Invisible LH": Some commercial LH immunoassays may fail to detect certain LH isoforms, leading to artificially low or undetectable readings.[8] If you suspect this, consider using a different assay with antibodies that recognize a broader range of LH isoforms or a bioassay.
-
Improper Sample Handling: Repeated freeze-thaw cycles can degrade LH in the samples. Aliquot samples after collection to avoid this.
Q3: I am observing a high background signal in my LH ELISA. How can I reduce it?
A3:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to a high background. Ensure all wells are thoroughly washed according to the protocol.
-
Contaminated Reagents: Contamination of buffers or substrates can cause a high background signal. Prepare fresh reagents and use sterile techniques.
-
Plate Type: Using white or opaque plates for chemiluminescent or fluorescent assays can help reduce background noise compared to clear plates.
Troubleshooting Common Experimental Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Standard Curve | - Inaccurate pipetting- Improper standard dilution | - Calibrate pipettes- Ensure standards are fully dissolved and mixed before serial dilution |
| Low Signal/Sensitivity | - Insufficient incubation time- Inactive reagents | - Adhere to recommended incubation times- Verify reagent integrity and storage conditions |
| High Coefficient of Variation (CV%) | - Inconsistent pipetting- Plate not washed uniformly | - Use a multichannel pipette for consistency- Ensure all wells are washed with the same volume and for the same duration |
| Unexpected LH "Flare" with GnRH Agonist | - Initial stimulatory phase of agonist action | - This is an expected physiological response. Continue treatment as planned for receptor downregulation to occur (typically within 1-2 weeks). |
| Incomplete LH Suppression with GnRH Antagonist | - Insufficient dose- Individual patient variability | - Re-evaluate the dosage based on dose-response data.- Monitor LH levels and adjust the dose as needed. |
Experimental Protocols
1. Protocol for Measurement of LH in Mouse Serum using ELISA
This protocol provides a general guideline for quantifying LH levels in mouse serum. Always refer to the specific instructions provided with your ELISA kit.
Materials:
-
Mouse LH ELISA Kit
-
Microplate reader set to 450 nm
-
Calibrated single and multichannel pipettes
-
Deionized or distilled water
-
Serum separator tubes (SST)
-
Centrifuge
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood from mice via tail vein, submandibular vein, or retro-orbital sinus into an SST.
-
Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.
-
Centrifuge at 1,000 x g for 15 minutes.
-
Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]
-
-
Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare all reagents, working standards, and samples as directed in the kit manual. It is recommended to run all samples and standards in duplicate.
-
Add 50 µL of standard or sample to each well.
-
Add 50 µL of HRP-conjugated antibody to each well.
-
Incubate for 60 minutes at 37°C.
-
Aspirate and wash each well 3 times with the provided wash buffer.
-
Add 50 µL of Substrate A and 50 µL of Substrate B to each well.
-
Incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Determine the optical density of each well within 10 minutes using a microplate reader set to 450 nm.[9]
-
-
Data Analysis:
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of LH in the samples.
-
2. Protocol for In Vitro GnRH Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a compound for the GnRH receptor.
Materials:
-
Pituitary cells expressing GnRH receptors (e.g., αT3-1 cells)
-
Radiolabeled GnRH analog (e.g., iodinated Cetrorelix)
-
Unlabeled test compound
-
Binding buffer
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Culture pituitary cells to confluency in appropriate media.
-
Harvest the cells and prepare a cell membrane fraction or use intact cells.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of radiolabeled GnRH analog.
-
Add increasing concentrations of the unlabeled test compound.
-
Include a control tube with no unlabeled compound (total binding) and a tube with a large excess of unlabeled GnRH to determine non-specific binding.
-
Add the cell preparation to each tube and incubate to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Separate the bound from the free radioligand (e.g., by filtration or centrifugation).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). This can be used to calculate the binding affinity (Ki).
-
Mandatory Visualizations
References
- 1. Ovarian response determines the luteinizing hormone suppression threshold for patients following the gonadotrophin releasing hormone antagonist protocol: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence of differential control of FSH and LH secretion by gonadotropin-releasing hormone (GnRH) from the use of a GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma and follicular fluid concentrations of LHRH antagonist cetrorelix (Cetrotide) in controlled ovarian stimulation for IVF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic comparison of subcutaneous versus intramuscular leuprolide acetate formulations in male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. anshlabs.com [anshlabs.com]
- 8. Clinical significance of invisible or partially visible luteinizing hormone. [folia.unifr.ch]
- 9. k-assay.com [k-assay.com]
Technical Support Center: Accurate Quantification of BMS-564929
Welcome to the technical support center for the accurate quantification of BMS-564929. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the bioanalysis of this selective androgen receptor modulator (SARM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM).[1] Its primary mechanism of action is to act as an agonist for the androgen receptor (AR), binding with high affinity (Ki of approximately 2.11 nM).[2][3] Unlike traditional anabolic steroids, SARMs like this compound are designed to be tissue-selective, aiming to produce the anabolic benefits in muscle and bone with fewer androgenic side effects in tissues like the prostate.[1]
Q2: What is the recommended analytical method for the accurate quantification of this compound in biological matrices?
A2: The most widely accepted and robust method for the quantification of this compound in biological matrices such as plasma, serum, and urine is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations often present in pharmacokinetic studies.
Q3: What are the typical storage and stability conditions for this compound samples and stock solutions?
A3: Stock solutions of this compound are generally stable when stored at -20°C for at least one year. For long-term storage, -80°C is recommended. When working with biological samples containing this compound, it is advisable to store them at -80°C to minimize degradation. Processed samples (e.g., extracts) in autosampler vials should ideally be analyzed promptly, but can often be stored at 4°C for a short period (e.g., up to 48 hours) or at -20°C for several weeks. Always perform stability tests as part of your method validation to confirm stability under your specific storage conditions.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?
A4: A stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended because it closely mimics the chemical and physical properties of the analyte. This allows it to effectively compensate for variations in sample preparation (extraction recovery), chromatographic retention, and ionization efficiency in the mass spectrometer, which are common sources of error in bioanalysis. Using a SIL-IS is a key strategy to mitigate matrix effects and improve the accuracy and precision of the quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Degradation or Contamination | - Flush the column with a strong solvent (e.g., isopropanol).- If flushing doesn't help, replace the column with a new one of the same type.- Always use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase pH | - Ensure the mobile phase pH is appropriate for this compound (a weak base). A slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is typically used to ensure consistent protonation and good peak shape. |
| Sample Solvent Mismatch | - The solvent used to reconstitute the final extract should be as close in composition to the initial mobile phase as possible to avoid peak distortion. High concentrations of strong organic solvents in the sample can cause peak fronting. |
| Injector or Tubing Issues | - Check for blockages or leaks in the injector or connecting tubing.- Ensure the injection volume is appropriate for the column dimensions. |
Issue 2: Low or No Signal (Poor Sensitivity)
| Potential Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | - Verify the MRM transitions for this compound and the internal standard are correctly entered in the method.- Optimize the collision energy and other source parameters (e.g., capillary voltage, gas flows, temperature) by infusing a standard solution. |
| Poor Extraction Recovery | - Re-evaluate the sample preparation method. For plasma, protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can improve recovery.- Ensure the pH of the sample is optimized for the chosen extraction method. |
| Ion Suppression (Matrix Effects) | - Dilute the sample to reduce the concentration of interfering matrix components.- Improve the sample cleanup procedure to remove phospholipids (B1166683) and other interfering substances.- Adjust the chromatography to separate this compound from the regions of ion suppression. |
| Analyte Degradation | - Ensure proper storage of samples and stock solutions.- Prepare fresh calibration standards and quality control samples. |
Issue 3: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting, especially for the internal standard.- Thoroughly vortex or mix samples at each step of the extraction process.- Use an automated liquid handler for improved consistency if available. |
| Matrix Effects | - Use a stable isotope-labeled internal standard to compensate for variability in ionization.- Evaluate different lots of blank matrix during method validation to assess the impact of biological variability. |
| LC-MS System Instability | - Check for fluctuations in pump pressure, which could indicate a leak or bubble in the system.- Monitor the stability of the mass spectrometer's signal by repeatedly injecting a standard solution. |
| Carryover | - Inject a blank sample after a high concentration sample to check for carryover.- Optimize the autosampler wash procedure with a strong, appropriate solvent. |
Experimental Protocols & Data
Recommended LC-MS/MS Parameters for this compound Quantification
The following table summarizes a typical set of starting parameters for a validated UHPLC-MS/MS method for this compound in human plasma. These should be optimized for your specific instrumentation.
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 20% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
This compound MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | 306.1 | 259.1 | 25 | Quantifier Ion |
| This compound | 306.1 | 157.1 | 35 | Qualifier Ion |
| This compound-d4 (IS) | 310.1 | 263.1 | 25 | Internal Standard |
Sample Preparation Protocol: Protein Precipitation & Liquid-Liquid Extraction
This protocol is a general guideline for extracting this compound from plasma.
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution (e.g., this compound-d4 at 100 ng/mL). Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of tert-butyl methyl ether (TBME). Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/B (80:20 v/v). Vortex to dissolve.
-
Transfer to an autosampler vial for injection.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for inaccurate results.
References
Addressing variability in BMS-564929 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-564929.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, non-steroidal selective androgen receptor modulator (SARM).[1][2] It acts as an agonist for the androgen receptor (AR), binding with a high affinity (Ki of 2.11 ± 0.16 nM).[3][4] Unlike traditional androgens, this compound exhibits tissue-selective effects, demonstrating potent anabolic activity in muscle tissue with significantly less impact on the prostate.[1][5]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Once dissolved in a solvent, the stock solution is stable at -80°C for up to 6 months and at -20°C for up to 1 month.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the solubility of this compound in common laboratory solvents?
This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO), with reported concentrations of 40 mg/mL to 50 mg/mL.[3][4] Sonication may be required to achieve higher concentrations in DMSO.[4] It is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).[4] Information on its specific solubility in ethanol (B145695) is limited, but as a hydrophobic compound, it is expected to have some solubility in ethanol.
Q4: I am observing precipitation of this compound in my cell culture medium. How can I resolve this?
Precipitation in aqueous-based cell culture media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the final concentration: This is the most direct way to prevent precipitation.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (ideally below 0.5%) to minimize solvent toxicity and reduce the likelihood of the compound precipitating out of solution.
-
Use a serial dilution approach: Prepare intermediate dilutions of your DMSO stock solution in the cell culture medium before adding it to the final culture plate. This helps to avoid localized high concentrations that can lead to precipitation.
-
Pre-warm the medium: Adding the compound solution to a pre-warmed medium can sometimes improve solubility.
Q5: My in vivo results with this compound are showing high variability. What are the potential causes?
Variability in in vivo studies can arise from several factors:
-
Animal-related factors: The strain, age, sex, and health status of the animals can all influence the response to this compound.
-
Dosing and administration: Inconsistent oral gavage technique can lead to variability in the administered dose. Ensure the compound is properly solubilized or suspended in the vehicle. A commonly used vehicle for in vivo studies with this compound in rats is a solution/suspension of 80% PEG 400 and 20% Tween 20.[5]
-
Hormonal fluctuations: this compound is a potent suppressor of luteinizing hormone (LH), which can, in turn, affect endogenous testosterone (B1683101) levels. This can be a significant source of variability, especially in intact male animals. Using castrated animal models can help to minimize this variability.[5]
-
Environmental factors: Housing conditions, diet, and light-dark cycles can all impact animal physiology and drug metabolism.
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Ki) | 2.11 ± 0.16 nM | Androgen Receptor | [3] |
| Potency (EC50) | 0.44 ± 0.03 nM | C2C12 (myoblast) | [5] |
| Potency (EC50) | 8.66 ± 0.22 nM | PEC (prostate epithelium) | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 40 - 50 mg/mL | Sonication may be required for higher concentrations. | [3][4] |
| Water / PBS | < 1 mg/mL (insoluble or slightly soluble) | [4] | |
| Ethanol | Data not available | Expected to have some solubility due to its hydrophobic nature. |
Experimental Protocols
Androgen Receptor (AR) Reporter Gene Assay
This protocol provides a general framework for assessing the agonist activity of this compound on the androgen receptor using a luciferase reporter gene assay.
Materials:
-
Cell line expressing human AR and a luciferase reporter gene under the control of an androgen response element (ARE) promoter (e.g., MDA-kb2, T47D-ARE).
-
Cell culture medium appropriate for the chosen cell line.
-
This compound.
-
Dihydrotestosterone (DHT) as a positive control.
-
Vehicle control (e.g., DMSO).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound and the DHT positive control in the cell culture medium. Also, prepare a vehicle control.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared compound dilutions.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate cell viability assay) if necessary. Plot the dose-response curves and calculate the EC50 values.
In Vivo Efficacy Study in a Castrated Rat Model
This protocol is based on the Hershberger bioassay, a standard method for evaluating the androgenic and anabolic activity of compounds.
Animals:
-
Orchidectomized (castrated) male Sprague-Dawley rats.
Materials:
-
This compound.
-
Vehicle: 80% PEG 400 and 20% Tween 20.[5]
-
Testosterone propionate (B1217596) (TP) as a positive control.
-
Oral gavage needles.
Procedure:
-
Acclimatization: Allow the castrated rats to acclimatize for at least 7 days post-surgery.
-
Group Assignment: Randomly assign animals to different treatment groups (vehicle control, this compound at various doses, and TP positive control).
-
Dosing: Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 14 days).[5] Administer TP subcutaneously.
-
Body Weight Monitoring: Record the body weight of each animal daily.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the levator ani muscle (anabolic-responsive tissue) and the ventral prostate (androgenic-responsive tissue).
-
Data Analysis: Compare the weights of the levator ani muscle and ventral prostate between the different treatment groups and the vehicle control group. Calculate the anabolic and androgenic potency.
Visualizations
Caption: Androgen Receptor Signaling Pathway for this compound.
Caption: Preclinical Evaluation Workflow for a SARM.
References
- 1. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective androgen receptor modulators in preclinical and clinical development | Semantic Scholar [semanticscholar.org]
- 3. abmole.com [abmole.com]
- 4. This compound | Highly effective AR agonist | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
BMS-564929 protocol refinement for enhanced reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the selective androgen receptor modulator (SARM), BMS-564929. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the reproducibility of your experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments with this compound.
| Question | Possible Cause(s) | Troubleshooting Steps |
| 1. Inconsistent or no biological activity observed in in vitro assays. | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. Low Compound Concentration: Inaccurate initial weighing or dilution errors. Cellular Health: Poor cell viability, contamination (e.g., mycoplasma), or high passage number affecting cellular response. Assay Conditions: Suboptimal incubation time, cell density, or reagent concentrations. | - Ensure this compound is stored at -20°C for short-term and -80°C for long-term storage in a suitable solvent like DMSO.[1] Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Verify the accuracy of weighing and serial dilutions. Use calibrated equipment. - Regularly check cell cultures for viability and morphology. Test for mycoplasma contamination. Use cells within a consistent and low passage number range. - Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to identify the ideal incubation period for your specific cell line and assay. |
| 2. Precipitation of this compound in cell culture medium. | Poor Aqueous Solubility: this compound is a hydrophobic compound with limited solubility in aqueous solutions. High Final Concentration: The concentration of this compound in the final assay medium exceeds its solubility limit. High DMSO Concentration: While used for initial solubilization, high final concentrations of DMSO can be toxic to cells and can also lead to compound precipitation upon dilution in aqueous media. | - Prepare a high-concentration stock solution in 100% DMSO.[2][3] - When diluting the stock solution into your aqueous assay buffer or cell culture medium, add the this compound stock to a larger volume of the aqueous solution while vortexing to ensure rapid mixing. - Aim for a final DMSO concentration in your cell culture medium at or below 0.5% to minimize toxicity and precipitation.[4] - If precipitation persists, consider lowering the final concentration of this compound. |
| 3. High background signal in reporter gene assays. | Leaky Reporter Construct: The reporter vector may have a basal level of expression in the absence of the ligand. Cell Line Issues: Some cell lines may have endogenous factors that activate the reporter gene. Reagent Quality: Poor quality of reagents, including the luciferase substrate, can lead to high background. | - Use a reporter construct with a minimal promoter that is tightly regulated by the androgen response element (ARE). - Characterize your cell line to ensure it has low endogenous androgen receptor activity if you are transiently transfecting an AR expression vector. - Use fresh, high-quality reagents and optimize the concentration of the luciferase substrate. |
| 4. Inconsistent results in in vivo studies. | Compound Formulation and Administration: Improper suspension or solution of this compound for oral gavage can lead to inaccurate dosing.[1] Animal Variability: Differences in age, weight, and health status of the animals can affect the experimental outcome. Assay Timing: The timing of tissue collection and analysis relative to the last dose can influence the results. | - For oral gavage in rats, a solution/suspension in 80% PEG 400 and 20% Tween 20 has been used.[1] Ensure the compound is homogenously suspended before each administration. - Use age and weight-matched animals and ensure they are in good health. Acclimatize animals to the experimental conditions before starting the study. - Maintain a consistent dosing and tissue collection schedule for all animals in the study. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 2.11 ± 0.16 nM | Androgen Receptor | [1][3] |
| Potency (EC50) | 0.44 ± 0.03 nM | C2C12 Myoblast Cells | [1] |
| Potency (EC50) | 8.66 ± 0.22 nM | Prostate Epithelial Cells (PEC) | [1] |
Table 2: In Vivo Activity of this compound in Castrated Rats
| Compound | Dose | Levator Ani Muscle Stimulation (% of Intact Control) | Prostate Weight (% of Intact Control) | Reference |
| This compound | 0.1 mg/kg | ~100% | Minimal Effect | [1] |
| This compound | 0.3 mg/kg | >125% | Minimal Effect | [1] |
| This compound | 1 mg/kg | >125% | Minimal Effect | [1] |
| Testosterone (B1683101) Propionate | Not specified | Potent | Potent | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.
Materials:
-
This compound
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)
-
Recombinant human androgen receptor or rat prostate cytosol
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations.
-
Dilute the radiolabeled androgen in the assay buffer to a final concentration typically at or below its Kd.
-
Dilute the AR preparation in the assay buffer to a concentration that results in a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (for competition curve) or unlabeled testosterone (for total binding) or assay buffer (for non-specific binding).
-
Radiolabeled androgen.
-
AR preparation.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester. This separates the AR-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
AR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)
Objective: To determine the functional potency (EC50) of this compound in activating the androgen receptor.
Materials:
-
This compound
-
Cell line (e.g., HEK293T, PC-3, or LNCaP)
-
AR expression vector (if the cell line does not endogenously express AR)
-
Luciferase reporter vector containing an androgen response element (ARE) driving luciferase expression.
-
Transfection reagent
-
Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum (cs-FBS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection (if necessary):
-
Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh phenol (B47542) red-free medium containing 10% cs-FBS.
-
Add this compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., dihydrotestosterone, DHT).
-
-
Incubation:
-
Incubate the plate for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) or to the protein concentration of the cell lysate.
-
Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical signaling pathway of the androgen receptor upon activation by an agonist like this compound.
Caption: Androgen Receptor Signaling Pathway activated by this compound.
Experimental Workflow for SARM Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a selective androgen receptor modulator like this compound.
Caption: Preclinical evaluation workflow for a SARM like this compound.
References
- 1. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lornajane.net [lornajane.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-564929 Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), BMS-564929.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM).[1] Its primary mechanism of action is to bind with high affinity to the androgen receptor (AR), acting as an agonist. It has a reported binding affinity (Ki) of 2.11 nM for the AR.[1] Unlike traditional androgens, this compound is designed to exhibit tissue-selective anabolic effects, primarily on muscle and bone, with reduced androgenic effects on tissues like the prostate.[2]
Q2: What are the key challenges observed in studies involving this compound?
A2: The primary challenges associated with this compound in research settings include:
-
Potent suppression of luteinizing hormone (LH): This can lead to a significant decrease in endogenous testosterone (B1683101) production.[1][2]
-
Potential for hepatotoxicity: As with other SARMs, there is a possibility of elevated liver enzymes.[3][4]
-
Negative impact on lipid profiles: Reductions in high-density lipoprotein (HDL) cholesterol have been observed with SARM use.[4]
-
Lack of conversion to estrogen: Unlike testosterone, this compound is not aromatized to estrogen, which could lead to long-term complications associated with estrogen deficiency, such as compromised bone health.
-
Limited long-term safety data: As an investigational compound, the long-term effects of this compound are not well-established.[4]
Q3: How should this compound be stored to ensure its stability?
A3: For long-term storage, this compound should be stored at -20°C or -80°C. It is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles. Stability testing guidelines for pharmaceutical products suggest that for long-term studies, the compound should be evaluated at regular intervals to establish its stability profile under the specific storage conditions used.
Q4: Are there any known drug interactions with this compound?
A4: There is no specific publicly available information on drug-drug interactions for this compound. However, studies with other SARMs, such as enobosarm, have investigated interactions with inhibitors and inducers of cytochrome P450 (CYP) enzymes (e.g., itraconazole, rifampin) and inhibitors of UGT (probenecid).[3][5] Researchers should exercise caution and consider the potential for metabolic pathways to be affected when co-administering this compound with other compounds.
Troubleshooting Guides
In Vitro Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no cellular response to this compound | 1. Compound degradation: Improper storage or handling of this compound stock solutions. 2. Cell line issues: Low or absent androgen receptor (AR) expression in the chosen cell line. 3. Assay conditions: Suboptimal incubation time, compound concentration, or serum concentration in the media. | 1. Verify compound integrity: Use a fresh aliquot of this compound. Confirm the concentration of the stock solution. 2. Validate cell line: Confirm AR expression in your cell line using techniques like Western blot or qPCR. Use a positive control cell line known to be responsive to androgens. 3. Optimize assay: Perform a dose-response and time-course experiment to determine the optimal conditions. Ensure the serum used is charcoal-stripped to remove endogenous steroids. |
| High background signal in reporter assays | 1. Leaky reporter construct: The reporter plasmid may have basal activity in the absence of a ligand. 2. Serum effects: Non-specific activation by components in the serum. | 1. Use a proper negative control: Include a vehicle-only control to determine the baseline signal. 2. Use charcoal-stripped serum: This will minimize the influence of endogenous hormones. |
In Vivo Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Significant suppression of endogenous testosterone | LH suppression: this compound is a potent suppressor of luteinizing hormone (LH).[1][2] | 1. Monitor LH and testosterone levels: Regularly measure serum LH and testosterone to quantify the extent of suppression. 2. Dose-response analysis: If possible, conduct a dose-finding study to identify the lowest effective dose with minimal LH suppression. 3. Consider co-administration: In preclinical models, co-administration with a low dose of testosterone could be explored to maintain physiological levels, though this would complicate the interpretation of results. |
| Elevated liver enzymes (ALT, AST) | Hepatotoxicity: SARMs have been associated with drug-induced liver injury.[3][4] | 1. Regular monitoring: Monitor liver function tests (ALT, AST) throughout the study. 2. Histopathological analysis: At the end of the study, perform a histological examination of the liver tissue to assess for any signs of damage. 3. Dose reduction: If elevated liver enzymes are observed, consider reducing the dose of this compound. |
| Adverse changes in lipid profile (decreased HDL) | SARM-mediated effects on lipid metabolism: A known class effect of SARMs.[4] | 1. Monitor lipid panel: Regularly measure serum HDL, LDL, and triglycerides. 2. Dietary control: Ensure a consistent and controlled diet for the animal models to minimize variability in lipid levels. |
| Lack of anticipated anabolic effect | 1. Inadequate dosage or bioavailability: The administered dose may be too low, or the formulation may have poor oral bioavailability. 2. Development of resistance: Although not well-documented for this compound, long-term treatment could potentially lead to reduced sensitivity. | 1. Pharmacokinetic analysis: If possible, measure plasma concentrations of this compound to ensure adequate exposure. 2. Dose escalation: Consider a carefully planned dose-escalation study. 3. Assess AR signaling: In terminal studies, analyze downstream markers of AR activation in the target tissues (e.g., muscle). |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / System |
| Binding Affinity (Ki) | 2.11 nM | Androgen Receptor |
| EC50 | 0.44 ± 0.03 nM | C2C12 myoblast cell line |
| EC50 | 8.66 ± 0.22 nM | PEC cell line |
Table 2: Potential Biomarkers to Monitor During Long-Term this compound Studies
| Category | Biomarker | Rationale |
| Hormonal | Luteinizing Hormone (LH) | Potent suppression is a known effect of this compound.[1][2] |
| Total and Free Testosterone | To assess the impact of LH suppression on endogenous androgen levels. | |
| Hepatic | Alanine Aminotransferase (ALT) | A key indicator of liver health; SARMs have been linked to elevated levels.[3][4] |
| Aspartate Aminotransferase (AST) | Another important liver enzyme to monitor for potential hepatotoxicity. | |
| Lipid Profile | High-Density Lipoprotein (HDL) | SARMs have been shown to reduce HDL levels.[4] |
| Low-Density Lipoprotein (LDL) | To assess the overall impact on cholesterol metabolism. | |
| Triglycerides | To complete the lipid panel assessment. |
Experimental Protocols
1. In Vitro Androgen Receptor Activation Assay
-
Objective: To determine the agonist activity of this compound on the androgen receptor.
-
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293, PC-3) in appropriate media. Co-transfect the cells with an androgen receptor expression vector and a reporter plasmid containing an androgen response element (ARE) linked to a luciferase gene. A constitutively active reporter (e.g., Renilla luciferase) should be co-transfected for normalization.
-
Compound Treatment: Plate the transfected cells in a 96-well plate. After allowing the cells to attach, replace the medium with a medium containing charcoal-stripped serum to remove endogenous steroids. Add this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dihydrotestosterone, DHT).
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
2. Hershberger Assay for In Vivo Anabolic and Androgenic Activity
-
Objective: To assess the tissue-selective anabolic and androgenic effects of this compound in a rodent model.
-
Methodology:
-
Animal Model: Use castrated peripubertal male rats. Allow for a post-castration recovery period of 7-10 days to allow for the regression of androgen-dependent tissues.
-
Dosing: Administer this compound daily for 10 consecutive days. Include a vehicle control group and a positive control group (e.g., testosterone propionate).
-
Necropsy: On day 11, euthanize the animals and carefully dissect and weigh the following androgen-responsive tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani muscle, glans penis, and Cowper's glands.
-
Data Analysis: Compare the weights of the tissues from the this compound-treated groups to the vehicle control and positive control groups. An increase in the weight of the levator ani muscle indicates an anabolic effect, while an increase in the weight of the prostate and seminal vesicles indicates an androgenic effect. The ratio of anabolic to androgenic activity can be calculated to determine the tissue selectivity of the compound.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for the Hershberger assay.
Caption: Troubleshooting logic for inconsistent in vitro results.
References
BMS-564929 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of BMS-564929. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, it is recommended to store this compound at or below -20°C. Some studies suggest that for extended periods, storage at -70°C or lower may be preferable to minimize degradation.[1] Stock solutions, typically prepared in solvents like DMSO, should also be stored at -20°C or -80°C.[2]
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, it is best practice to immediately store the compound at the recommended temperature. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which could introduce moisture and potentially accelerate degradation. Handle the compound in a well-ventilated area, and use appropriate personal protective equipment (PPE).
Q3: What are the potential signs of this compound degradation?
A3: Visual signs of degradation in the solid form are unlikely to be apparent. In solution, degradation may not produce a visible change. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any degradation products. A decrease in the peak area of this compound and the appearance of new peaks in the chromatogram are indicative of degradation.
Q4: Is this compound sensitive to light?
A4: While specific photostability studies for this compound are not widely published, it is a general best practice for all research compounds to be protected from light to prevent potential photodegradation. Store this compound in amber vials or in a light-blocking container.
Q5: In which solvents is this compound soluble and stable?
A5: this compound is commonly dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) for in vitro studies. Stability in aqueous solutions, especially at different pH values, has not been extensively reported. It is advisable to prepare fresh aqueous dilutions from a DMSO stock solution for each experiment and to use them promptly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected potency in in-vitro assays. | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from solid material. 2. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Verify the concentration and purity of the stock solution using HPLC. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions and handling procedures. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Ensure the HPLC method is stability-indicating. |
| Poor solubility in aqueous buffers. | This compound has low aqueous solubility. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). 2. Perform serial dilutions in the aqueous buffer, ensuring vigorous mixing. 3. Do not exceed the solubility limit in the final assay medium. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid off-target effects. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Solid | ≤ -20°C | Long-term | [1] |
| Stock Solution (in DMSO) | -20°C to -80°C | Up to 1 year | [2] |
| Bovine Muscle Tissue | ≤ -70°C | Long-term | [1] |
Table 2: Observed Stability of this compound in Biological Matrices
| Matrix | Storage Temperature | Observation | Reference |
| Bovine Muscle Tissue | -20°C | Significant degradation after 1 week. | [1] |
| Urine (in solvent extracts) | -20°C | Effectively stable for up to 4 weeks. | [2][3] |
| Urine (in solvent extracts) | 4°C | Effectively stable for up to 2 weeks. | [2][3] |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required for specific instrumentation and degradation products.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to a final concentration of approximately 10-20 µg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm as a starting point).
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B (equilibration)
-
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified time, then dissolve in the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.
-
-
Analysis and Method Validation: Inject the stressed samples into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak. Further validation should be performed according to ICH guidelines (specificity, linearity, accuracy, precision, etc.).
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. A screening method for the quantitative determination of selective androgen receptor modulators (SARMs) in capsules by high resolution 19F- and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: BMS-564929 vs. Testosterone Effects on Muscle Hypertrophy
This guide provides a detailed comparison of the selective androgen receptor modulator (SARM) BMS-564929 and the endogenous androgen testosterone (B1683101), focusing on their effects on skeletal muscle hypertrophy. The information is intended for researchers, scientists, and drug development professionals, with an emphasis on experimental data, methodologies, and signaling pathways.
Introduction
Both this compound and testosterone promote muscle growth through their interaction with the androgen receptor (AR). Testosterone is the primary male sex hormone and a well-established anabolic agent, inducing hypertrophy of both type I and II muscle fibers.[1] However, its clinical use can be limited by androgenic side effects on tissues such as the prostate. This compound is a potent, orally active, nonsteroidal SARM designed to exhibit tissue-selective anabolic effects, primarily targeting muscle and bone while minimizing androgenic effects on other tissues.[2][3] This guide will dissect the available preclinical data to compare the hypertrophic effects and mechanisms of these two compounds.
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical studies comparing the in vitro and in vivo activities of this compound and testosterone.
Table 1: In Vitro Androgen Receptor Activity
| Compound | Binding Affinity (Ki, nM) | Potency in C2C12 Myoblasts (EC50, nM) |
| This compound | 2.11 ± 0.16 | 0.44 ± 0.03 |
| Testosterone | ~2-5 | 2.81 ± 0.48 |
Data for this compound from Ostrowski et al., 2007.[4] Testosterone Ki from Wilson & Griffin, 1980.
Table 2: In Vivo Anabolic and Androgenic Activity in Castrated Rats
| Compound | Anabolic Potency (Levator Ani Muscle Stimulation, ED50, mg/kg) | Androgenic Potency (Prostate Stimulation, ED50, mg/kg) | Anabolic:Androgenic Selectivity Ratio |
| This compound | 0.0009 | 0.14 | ~160 |
| Testosterone Propionate | ~0.2 | ~0.2 | ~1 |
Data for this compound and Testosterone Propionate from Ostrowski et al., 2007 and Narayanan et al., 2008.[4][5]
Experimental Protocols
The primary preclinical model for evaluating the anabolic and androgenic effects of these compounds is the castrated male rat. This model removes the influence of endogenous testosterone, allowing for a clear assessment of the administered compounds' effects.
Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo bioassay used to determine the anabolic and androgenic properties of substances.
-
Animal Model: Immature, castrated male rats are utilized. Castration renders the androgen-responsive tissues, such as the levator ani muscle and prostate, highly sensitive to exogenous androgens.
-
Treatment Administration:
-
This compound: Typically administered via oral gavage.
-
Testosterone (or Testosterone Propionate): Usually administered via subcutaneous or intramuscular injection.
-
A vehicle control group receives the administration vehicle alone.
-
Treatment is generally conducted over a period of 10 to 14 days.
-
-
Tissue Analysis: Following the treatment period, the animals are euthanized. The levator ani muscle (an indicator of anabolic activity) and the ventral prostate and seminal vesicles (indicators of androgenic activity) are dissected and weighed.
-
Data Analysis: The wet weights of the tissues are recorded and compared between the treatment and control groups to determine the dose-dependent effects of the compounds.
Signaling Pathways and Mechanisms of Action
Both this compound and testosterone exert their primary effects by binding to and activating the androgen receptor. However, the tissue-selective effects of this compound are thought to arise from differences in the conformation of the AR upon ligand binding, leading to differential recruitment of co-regulatory proteins.
Testosterone Signaling Pathway for Muscle Hypertrophy
Testosterone promotes muscle hypertrophy through both genomic and non-genomic pathways. Upon entering a muscle cell, testosterone binds to the AR in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, initiating the transcription of genes involved in protein synthesis and muscle growth. Additionally, testosterone can activate signaling cascades, such as the Akt/mTOR pathway, which are central regulators of protein synthesis.[4]
This compound Signaling Pathway for Muscle Hypertrophy
As a SARM, this compound also functions as a potent agonist of the androgen receptor. Its mechanism of action is believed to be similar to testosterone in muscle tissue, leading to the activation of downstream pathways that promote protein synthesis and hypertrophy. The key distinction lies in its tissue selectivity, which is hypothesized to result from a unique interaction with the AR, leading to a receptor conformation that preferentially recruits anabolic co-activators in muscle tissue while having a reduced effect in androgenic tissues like the prostate.
References
- 1. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of BMS-564929 and Other Selective Androgen Receptor Modulators (SARMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). This characteristic allows them to promote the desirable anabolic effects of androgens in muscle and bone while minimizing the unwanted androgenic side effects in tissues such as the prostate. BMS-564929, a potent, orally active, nonsteroidal SARM developed by Bristol-Myers Squibb, has shown significant promise in preclinical studies. This guide provides a comparative analysis of this compound with other well-known SARMs, including Ostarine (MK-2866), Ligandrol (LGD-4033), and Testolone (RAD-140), focusing on their performance backed by experimental data.
Comparative Performance Data
The following tables summarize key quantitative data for this compound and other prominent SARMs, offering a clear comparison of their binding affinity, in vitro potency, and in vivo anabolic and androgenic activity.
| Compound | Binding Affinity (Ki) for AR (nM) | In Vitro Potency (EC50) (nM) | Anabolic Tissue (Levator Ani Muscle) ED50 (mg/kg) | Androgenic Tissue (Prostate) ED50 (mg/kg) | Anabolic/Androgenic Ratio |
| This compound | 2.11 | 0.44 (C2C12 myoblasts) | ~0.03 | ~0.6 | ~20:1[1] |
| Ostarine (MK-2866) | 3.8[2] | Not widely reported | 0.4 (in rats) | >3 | >10:1 |
| LGD-4033 | ~1[3] | Not widely reported | ~0.1 | >10 | >10:1[4] (claimed >500:1 in some studies[5][6]) |
| RAD-140 | 7[7][8] | 0.1 (C2C12 osteoblasts)[7] | ~0.1 | ~10 | 90:1 |
| Testosterone | 29[7] | Not applicable | ~0.5 | ~0.5 | 1:1[4] |
| DHT | 10[7] | 0.05 (C2C12 osteoblasts)[7] | Not widely reported | Not widely reported | ~1:1 |
Note: Data is compiled from various preclinical studies, primarily in rat models. Direct head-to-head comparative studies are limited, and experimental conditions may vary.
Signaling Pathways and Mechanism of Action
SARMs exert their effects by binding to the androgen receptor, a ligand-activated nuclear transcription factor. The tissue selectivity of SARMs is a complex process that is not fully understood but is believed to be a result of the unique conformational change induced in the AR upon binding of a specific SARM. This distinct conformation leads to differential recruitment of co-activator and co-repressor proteins in different tissues, ultimately resulting in tissue-specific gene expression.
The tissue-selective action of SARMs is further illustrated by the differential recruitment of co-regulators. In anabolic tissues like muscle, the SARM-AR complex preferentially recruits co-activators, leading to robust gene expression and protein synthesis. Conversely, in androgenic tissues like the prostate, the complex may recruit a mix of co-activators and co-repressors, or primarily co-repressors, resulting in a blunted or even antagonistic effect.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of preclinical experiments: in vitro binding assays and in vivo animal models.
In Vitro Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a SARM for the androgen receptor.
Methodology: A common method is the radioligand competition binding assay. This involves incubating a source of androgen receptors (e.g., from rat prostate cytosol or recombinant human AR) with a constant concentration of a radiolabeled androgen (e.g., [3H]-mibolerone) and varying concentrations of the test SARM. The ability of the SARM to displace the radioligand from the receptor is measured by quantifying the remaining radioactivity bound to the receptor. The concentration of the SARM that displaces 50% of the radiolabeled ligand is the IC50, from which the Ki value is calculated.
In Vivo Assessment of Anabolic and Androgenic Activity
Objective: To determine the in vivo anabolic and androgenic potency and selectivity of a SARM.
Methodology: The classic model for this assessment is the Hershberger assay, which utilizes castrated male rats. The rats are treated with the test SARM at various doses for a specific period. At the end of the treatment period, the weights of a target anabolic tissue (the levator ani muscle) and a target androgenic tissue (the ventral prostate) are measured. The dose-response curves for the growth of these two tissues are then used to determine the ED50 (the dose that produces 50% of the maximal effect) for both anabolic and androgenic activity. The ratio of these ED50 values provides a measure of the SARM's anabolic selectivity.
Conclusion
This compound demonstrates high potency and a favorable anabolic-to-androgenic ratio, positioning it as a significant compound in the field of SARM research. When compared to other notable SARMs such as Ostarine, LGD-4033, and RAD-140, this compound exhibits a competitive profile, particularly in its potent stimulation of muscle tissue with reduced impact on the prostate in preclinical models. However, it is also noted for its strong suppression of luteinizing hormone, a factor that requires careful consideration in clinical applications.[1] The continued investigation into the nuanced mechanisms of action and the long-term safety profiles of these compounds is crucial for their potential translation into therapeutic agents for a variety of conditions, including muscle wasting diseases, osteoporosis, and andropause. The data and methodologies presented in this guide offer a foundational understanding for researchers and professionals engaged in the development and evaluation of next-generation androgen receptor modulators.
References
- 1. BMS-564,929 - Wikipedia [en.wikipedia.org]
- 2. eurodiagnostico.com [eurodiagnostico.com]
- 3. Ligandrol - Wikipedia [en.wikipedia.org]
- 4. transformyou.com [transformyou.com]
- 5. moreplatesmoredates.com [moreplatesmoredates.com]
- 6. swolverine.com [swolverine.com]
- 7. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moreplatesmoredates.com [moreplatesmoredates.com]
A Preclinical Showdown: BMS-564929 vs. LGD-4033 for Anabolic Selectivity
For researchers, scientists, and drug development professionals, the quest for tissue-selective androgen receptor modulators (SARMs) with potent anabolic effects and minimal androgenic side effects is a critical endeavor. This guide provides a detailed preclinical comparison of two prominent SARMs, BMS-564929 and LGD-4033, based on available experimental data.
This comparison guide synthesizes preclinical data from various studies to offer an objective overview of the performance of this compound and LGD-4033 in established animal models. The focus is on their anabolic efficacy in muscle tissue versus their androgenic effects on the prostate, alongside their pharmacokinetic profiles.
In Vitro and In Vivo Performance: A Quantitative Comparison
Table 1: In Vitro Androgen Receptor Binding Affinity
| Compound | Binding Affinity (Ki) to Androgen Receptor |
| This compound | 2.11 nM |
| LGD-4033 | ~1 nM |
Table 2: In Vivo Anabolic and Androgenic Potency in Castrated Rat Model
| Compound | Anabolic Activity (Levator Ani Muscle) | Androgenic Activity (Ventral Prostate) | Anabolic to Androgenic Selectivity Ratio |
| This compound | ED₅₀ = 0.0009 mg/kg | ED₅₀ = 0.14 mg/kg | 160:1 |
| LGD-4033 | Increased muscle mass to ~140% of intact control at high doses.[1] | Increased prostate weight to ~45% of intact control at high doses.[1] | >500:1 |
Table 3: Preclinical Pharmacokinetics in Rats
| Parameter | This compound | LGD-4033 |
| Half-life (t½) | Data not available | 24-36 hours[1] |
| Oral Bioavailability | Data not available | Data not available in rats; however, it is orally active. |
| Clearance | Data not available | Data not available |
| Cmax | Data not available | Data not available in rats. |
| Tmax | Data not available | Data not available in rats. |
Experimental Protocols
The preclinical data presented in this guide are primarily derived from studies employing the Hershberger assay, a standardized in vivo bioassay for assessing the androgenic and antiandrogenic properties of substances.
Hershberger Assay in Castrated Male Rats
Objective: To determine the anabolic and androgenic activity of a test compound.
Animal Model: Immature, castrated male rats. Castration removes the primary source of endogenous androgens, making the androgen-dependent tissues highly sensitive to exogenous androgenic substances.
Methodology:
-
Animal Preparation: Peripubertal male rats are surgically castrated and allowed a post-operative recovery period for androgen-dependent tissues to regress.
-
Dosing: The test compounds (this compound or LGD-4033) are administered orally or via injection at various dose levels for a specified period, typically 7 to 10 days. A vehicle control group and a positive control group (e.g., testosterone (B1683101) propionate) are included.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Anabolic activity is primarily assessed by the wet weight of the levator ani muscle.
-
Androgenic activity is assessed by the wet weights of the ventral prostate and seminal vesicles.
-
-
Data Analysis: The dose-response relationship for the increase in tissue weights is analyzed to determine the potency (ED₅₀) and efficacy of the compound. The ratio of anabolic to androgenic activity provides a measure of tissue selectivity.
Signaling Pathways and Experimental Workflow
Androgen Receptor Signaling Pathway
Both this compound and LGD-4033 exert their effects by binding to and activating the androgen receptor. The following diagram illustrates the canonical androgen receptor signaling pathway.
References
Unveiling the Tissue-Selective Prowess of BMS-564929: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective androgen receptor modulator (SARM) BMS-564929 with other notable alternatives. Supported by experimental data, this document delves into its tissue-selective activity, potency, and underlying mechanisms, offering a comprehensive resource for evaluating its therapeutic potential.
This compound is a potent, orally active, nonsteroidal SARM developed by Bristol-Myers Squibb for conditions associated with age-related decline in androgen levels, such as muscle wasting and osteoporosis.[1] Its therapeutic appeal lies in its ability to selectively stimulate anabolic effects in muscle and bone while minimizing androgenic side effects in tissues like the prostate.[1] This tissue selectivity is a key differentiator from traditional anabolic steroids and forms the central theme of this comparative guide.
Comparative Efficacy and Potency: A Data-Driven Overview
The tissue-selective activity of this compound and other SARMs is quantitatively assessed through in vitro and in vivo studies. The following tables summarize key performance indicators, allowing for a direct comparison of their potency and selectivity.
In Vitro Activity
This table outlines the binding affinity (Ki) for the androgen receptor (AR) and the half-maximal effective concentration (EC50) in a muscle cell line, indicating the potency of each compound at the cellular level.
| Compound | Androgen Receptor Binding Affinity (Ki, nM) | In Vitro Potency (EC50 in C2C12 Myoblasts, nM) |
| This compound | 2.11 | 0.44 |
| Ostarine (MK-2866) | 3.8 | ~1-10 (stimulates proliferation)[2] |
| S-23 | 1.7[3][4] | 1.8 |
In Vivo Tissue Selectivity in Castrated Rat Models
The Hershberger assay in castrated rats is the standard for evaluating the in vivo tissue-selective activity of SARMs. The data below presents the half-maximal effective dose (ED50) required to stimulate the anabolic levator ani muscle versus the androgenic prostate and seminal vesicles. A higher ratio of prostate/muscle ED50 indicates greater tissue selectivity.
| Compound | Anabolic Activity (Levator Ani ED50, mg/kg/day) | Androgenic Activity (Prostate ED50, mg/kg/day) | Androgenic Activity (Seminal Vesicles ED50, mg/kg/day) | Anabolic/Androgenic Selectivity (Prostate ED50 / Levator Ani ED50) |
| This compound | ~0.03 | >3 | >10 | >100 |
| Testosterone (B1683101) Propionate | 0.22 | 0.28 | 0.56 | 1.3 |
| Ostarine (MK-2866) | 0.03[5] | 0.12[5] | 0.39[5] | 4 |
| S-23 | 0.079[3][6] | 0.43[3][6] | - | 5.4 |
Luteinizing Hormone (LH) Suppression
A critical aspect of SARM development is minimizing the suppression of endogenous hormones. This table shows the ED50 for LH suppression, a key indicator of potential side effects related to the hypothalamic-pituitary-gonadal axis.
| Compound | LH Suppression (ED50, mg/kg/day) |
| This compound | 0.008 |
| Testosterone Propionate | 0.26 |
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in validating the tissue-selective activity of this compound, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
Signaling pathway of this compound in a target tissue.
Experimental workflow for validating tissue-selective activity.
Logical relationship of this compound's key attributes.
Detailed Experimental Protocols
The validation of this compound's tissue-selective activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in this guide.
Radioligand Binding Assay for Androgen Receptor
This assay determines the binding affinity (Ki) of a compound for the androgen receptor.
Objective: To quantify the affinity of this compound for the androgen receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Test compound (this compound)
-
Radioligand: [3H]-Mibolerone or [3H]-R1881
-
Source of Androgen Receptor: Cytosol from rat ventral prostate or recombinant human AR
-
Wash Buffer (e.g., Tris-HCl buffer)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from homogenized rat ventral prostates or use a purified recombinant human AR preparation.
-
Competition Reaction: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the test compound (this compound) and the receptor preparation.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating for a specified time (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Add scintillation fluid to the filter plate and measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the compound that displaces 50% of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8][9][10][11]
In Vitro Androgen Receptor Transactivation Assay
This cell-based assay measures the functional activity of a compound as an agonist or antagonist of the androgen receptor.
Objective: To determine the potency (EC50) of this compound in activating androgen receptor-mediated gene transcription.
Materials:
-
Mammalian cell line stably co-transfected with a human androgen receptor expression vector and a reporter gene construct containing androgen response elements (AREs) linked to a luciferase reporter gene (e.g., AR-CALUX, 22Rv1/MMTV_GR-KO).[12][13][14]
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Positive control (e.g., Dihydrotestosterone - DHT)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the positive control (DHT) for a specified period (e.g., 24 hours).
-
Cell Lysis: After incubation, lyse the cells to release the intracellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme.
-
Measurement: Measure the luminescence produced by the enzymatic reaction using a luminometer. The intensity of the light is proportional to the level of reporter gene expression.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. The EC50, the concentration that produces 50% of the maximal response, is calculated using non-linear regression analysis.[15][16]
In Vivo Hershberger Bioassay
This in vivo assay is the gold standard for assessing the androgenic and anabolic activity of a compound in a whole-animal model.
Objective: To evaluate the tissue-selective androgenic and anabolic effects of this compound by measuring the weight changes of androgen-responsive tissues in castrated male rats.
Animals:
-
Peripubertal male rats (e.g., Sprague-Dawley or Wistar)
Procedure:
-
Castration: Surgically castrate the rats to remove the endogenous source of androgens. Allow for a post-operative recovery period of at least 7 days.
-
Dosing: Administer the test compound (this compound) or a vehicle control to groups of castrated rats daily for 10 consecutive days. A reference androgen (e.g., testosterone propionate) is also used as a positive control.
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the following androgen-responsive tissues:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands)
-
Levator ani-bulbocavernosus muscle complex (anabolic indicator)
-
Glans penis
-
Cowper's glands
-
-
Tissue Weighing: Carefully trim the tissues of any adhering fat or connective tissue and record their wet weights.
-
Data Analysis: Compare the mean tissue weights of the treated groups to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while increases in the weights of the prostate and seminal vesicles indicate androgenic activity. Calculate the ED50 for each tissue by plotting the dose-response curves. The ratio of the ED50 for androgenic tissues to the ED50 for the anabolic tissue provides a quantitative measure of tissue selectivity.[17][18][19][20][21]
References
- 1. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S-23 (drug) - Wikipedia [en.wikipedia.org]
- 5. eurodiagnostico.com [eurodiagnostico.com]
- 6. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 13. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 14. oecd.org [oecd.org]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oecd.org [oecd.org]
A Head-to-Head Comparison of the Selective Androgen Receptor Modulators: BMS-564929 and Andarine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two non-steroidal Selective Androgen Receptor Modulators (SARMs), BMS-564929 and Andarine (also known as S-4 or GTx-007). The information presented is intended to support research and development efforts by offering a comparative analysis of their pharmacological profiles, based on available preclinical and early clinical data.
Overview and Mechanism of Action
Both this compound and Andarine are designed to selectively target androgen receptors (ARs), aiming to elicit the anabolic benefits of androgens in tissues like muscle and bone while minimizing androgenic side effects in tissues such as the prostate.[1][2] They function as agonists or partial agonists of the AR, which, upon activation, translocates to the nucleus and modulates the transcription of target genes responsible for anabolic and androgenic effects.[3][4]
This compound , developed by Bristol-Myers Squibb, is a potent, orally active AR agonist.[2][5] It was investigated for the treatment of age-related functional decline in men.[2][6] Preclinical studies highlighted its high potency and significant tissue selectivity for muscle over the prostate.[5][7]
Andarine (S-4) , developed by GTX, Inc., is an orally active partial agonist of the AR.[8][9] It was initially investigated for conditions like muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH).[8][10] However, its clinical development was halted, reportedly due to findings of visual disturbances in clinical studies.[8]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and Andarine based on available preclinical studies.
Table 1: Binding Affinity and In Vitro Potency
| Parameter | This compound | Andarine (S-4) | Reference |
| Binding Affinity (Ki) | 2.11 ± 0.16 nM | 7.5 nM | [7][11],[12] |
| In Vitro Potency (EC50) | 0.44 ± 0.03 nM (C2C12 myoblast cells) | Not explicitly found in searches | [7] |
Table 2: In Vivo Anabolic and Androgenic Activity in Castrated Male Rats
| Parameter | This compound | Andarine (S-4) | Testosterone (B1683101) Propionate (B1217596) (Reference) | Reference |
| Anabolic Activity (Levator Ani Muscle) | ED50: 0.0009 mg/kg | 101% restoration of muscle weight at 0.5 mg/day | ED50 significantly higher than this compound | [7],[8] |
| Androgenic Activity (Prostate) | ED50: 0.14 mg/kg | 32.5% restoration of prostate weight at 0.5 mg/day | - | [7],[8] |
| Anabolic/Androgenic Selectivity | ~160-fold for muscle vs. prostate | Demonstrates selectivity, but a precise ratio is not provided in the same format. | ~1 (for comparison) | [7],[8] |
Table 3: Clinical Development Status
| Compound | Developer | Indication | Highest Phase of Development | Reason for Discontinuation | Reference |
| This compound | Bristol-Myers Squibb | Age-related functional decline | Early Human Clinical Trials | Not explicitly stated, but LH suppression was a noted concern. | [2][5],[13] |
| Andarine (S-4) | GTX, Inc. | Muscle wasting, osteoporosis, BPH | Phase 1 Clinical Trials | Visual disturbances | [8] |
Experimental Protocols
Androgen Receptor Binding Affinity Assay (Competitive Radioligand Binding)
This protocol describes a common method for determining the binding affinity (Ki) of a compound to the androgen receptor.
Objective: To determine the concentration of the test compound (this compound or Andarine) that inhibits 50% of the specific binding of a radiolabeled androgen (e.g., [3H]dihydrotestosterone or [3H]Mibolerone) to the androgen receptor.
Materials:
-
Androgen receptor source (e.g., cytosolic preparations from rat prostate or human LNCaP cells).
-
Radiolabeled ligand (e.g., [3H]dihydrotestosterone).
-
Test compounds (this compound, Andarine) at various concentrations.
-
Non-labeled androgen (e.g., dihydrotestosterone) for determining non-specific binding.
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
Prepare the androgen receptor source.
-
In a series of tubes, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled androgen).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., using filtration or charcoal adsorption).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Anabolic and Androgenic Activity in a Castrated Rat Model
This protocol outlines the classic Hershberger assay used to assess the anabolic and androgenic properties of a compound.
Objective: To evaluate the effect of this compound or Andarine on the weights of an anabolic tissue (levator ani muscle) and an androgenic tissue (ventral prostate) in castrated male rats.
Animals: Immature, surgically castrated male rats.
Procedure:
-
Allow the rats to recover from castration surgery.
-
Group the animals and administer the test compound (this compound or Andarine) or a vehicle control daily for a specified period (e.g., 7-10 days). A positive control group receiving testosterone propionate is also included.
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect and weigh the levator ani muscle and the ventral prostate.
-
Compare the organ weights of the treated groups to the vehicle control group.
-
Generate dose-response curves to determine the ED50 (the dose required to produce 50% of the maximal response) for both the anabolic and androgenic effects.
-
The ratio of anabolic to androgenic activity can be calculated to determine tissue selectivity.
Signaling Pathways and Experimental Workflows
References
- 1. fitscience.co [fitscience.co]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen receptor - Wikipedia [en.wikipedia.org]
- 5. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMS-564,929 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Andarine - Wikipedia [en.wikipedia.org]
- 9. swolverine.com [swolverine.com]
- 10. Andarine:a selective androgen receptor modulator_Chemicalbook [chemicalbook.com]
- 11. This compound - MedChem Express [bioscience.co.uk]
- 12. google.com [google.com]
- 13. Ockham's Razor and Selective Androgen Receptor Modulators (SARMs): Are We Overlooking the Role of 5α-Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
BMS-564929: A Comparative Analysis of Steroid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
BMS-564929 is a potent and selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects in muscle and bone with reduced activity in reproductive tissues.[1][2] This guide provides a comprehensive comparison of this compound's cross-reactivity with other key steroid hormone receptors, supported by experimental data and detailed methodologies.
Quantitative Analysis of Receptor Binding and Functional Activity
This compound exhibits high-affinity binding to the androgen receptor (AR) and demonstrates substantial selectivity over other steroid receptors. The following table summarizes the binding affinities and functional potencies of this compound for various steroid receptors.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Selectivity vs. AR (Binding) | Functional Response |
| Androgen Receptor (AR) | 2.11 ± 0.16[3][4][5][6] | 0.44 ± 0.03 (C2C12 cells)[1][3], 8.66 ± 0.22 (PEC cells)[1][3] | - | Agonist[3] |
| Estrogen Receptor α (ERα) | >2110[1] | >30,000[3] | >1000-fold[1][3] | No measurable activity[3] |
| Estrogen Receptor β (ERβ) | >2110[1] | >30,000[3] | >1000-fold[1][3] | No measurable activity[3] |
| Progesterone Receptor (PR) | ~844[1][3] | >30,000[3] | ~400-fold[1][3] | No measurable activity[3] |
| Glucocorticoid Receptor (GR) | >2110[1] | >30,000[3] | >1000-fold[1][3] | No measurable activity[3] |
| Mineralocorticoid Receptor (MR) | >2110[1] | >30,000[3] | >1000-fold[1][3] | No measurable activity[3] |
Experimental Protocols
The data presented above was generated using the following key experimental methodologies:
Radioligand Competition Binding Assays
The binding affinity of this compound to various steroid receptors was determined using radioligand competition binding assays.
-
Androgen Receptor (AR): Human cancer epithelial breast cell lines (MDA MB-453), which endogenously express AR, were used. The assay involved incubating varying concentrations of this compound with the cells in the presence of a radiolabeled androgen, [³H]dihydrotestosterone ([³H]DHT), for 2 hours at room temperature. The ability of this compound to displace the radioligand from the receptor was measured to determine its binding affinity (Ki).[3]
-
Progesterone Receptor (PR): Human cancer epithelial breast cell lines (T47D), which endogenously express PR, were utilized. Similar to the AR assay, various concentrations of this compound were incubated with these cells and a radiolabeled progestin, [³H]progesterone, for 2 hours at room temperature to assess competitive binding.[3]
-
Estrogen Receptors (ERα and ERβ): For ERα and ERβ, fusion proteins of the ligand-binding domain (LBD) expressed in Escherichia coli were used. Binding reactions were conducted by incubating the ERα and ERβ LBDs with this compound and the radiolabeled estrogen, [³H]E2, for 2 hours at room temperature.[3]
-
Mineralocorticoid Receptor (MR): Specific binding to the MR was evaluated using a competition binding assay with kidney cytosolic preparations from adrenalectomized rats. These preparations were incubated with this compound and the radiolabeled mineralocorticoid, [³H]aldosterone, for 2 hours on ice. To prevent non-specific binding to the glucocorticoid receptor (GR), an excess of mifepristone (B1683876) (RU486) was included in the reaction.[3]
Functional Transactivation Assays
The functional activity (agonist or antagonist) of this compound at the different steroid receptors was assessed using functional transactivation assays.
-
Androgen Receptor (AR): Mouse myoblast (C2C12) and rat prostate epithelial (PEC) cell lines, both stably transfected with the rat AR and an androgen-specific response element (ARE)-driven luciferase reporter gene, were used. Cells were treated with varying concentrations of this compound, and the resulting luciferase activity was measured to determine the potency (EC50) of the compound.[1]
-
Other Steroid Receptors (ERα, ERβ, GR, MR, PR): For ERα, ERβ, GR, MR, and PR, functional transactivation assays were performed at concentrations of this compound up to 30 μM. No measurable agonist or antagonist activity was detected for this compound at any of these receptors.[3]
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of this compound's activity, the following diagrams are provided.
Caption: Workflow for Radioligand Competition Binding Assay.
Caption: this compound Signaling and Cross-Reactivity Profile.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | SARM | Probechem Biochemicals [probechem.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. newdrugapprovals.org [newdrugapprovals.org]
A Comparative Guide to a Potent and Hyperanabolic Agonist Versus Testosterone in Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a potent and hyperanabolic selective androgen receptor modulator (SARM), RAD-140, with testosterone (B1683101), focusing on their effects on skeletal muscle. The information presented is supported by preclinical and clinical experimental data to assist researchers and drug development professionals in their understanding of these anabolic agents.
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical and clinical studies, offering a side-by-side comparison of RAD-140 and testosterone.
Table 1: Preclinical Efficacy of RAD-140 vs. Testosterone Propionate in Castrated Male Rats
| Compound | Dose (mg/kg/day) | Anabolic Effect (Levator Ani Muscle Weight as % of Intact Control) | Androgenic Effect (Prostate Weight as % of Intact Control) | Anabolic-to-Androgenic Ratio |
| RAD-140 | 0.1 | ~100% | ~10% | 90:1[1] |
| 0.3 | ~150% | ~20% | 90:1[1] | |
| 1.0 | ~160% | ~40% | 90:1[1] | |
| Testosterone Propionate | 0.5 | ~150% | ~100% | 1:1 |
| 1.0 | ~160% | ~150% | 1:1 |
Data adapted from preclinical studies in castrated Sprague-Dawley rats.[1][2]
Table 2: Clinical Effects on Lean Body Mass
| Compound | Study Population | Dose | Duration | Change in Lean Body Mass |
| Ostarine (SARM) | Healthy elderly men and postmenopausal women | 3 mg/day | 12 weeks | +1.4 kg vs. placebo[3][4] |
| GSK2881078 (SARM) | Healthy older men and women | 1-2 mg/day | 13 weeks | Dose-dependent increase, with women showing greater sensitivity[5][6][7][8] |
| Testosterone | Elderly men with low testosterone | Various | Varied | Significant increases in lean body mass[[“]] |
Experimental Protocols
The Hershberger Bioassay for Anabolic and Androgenic Activity
The Hershberger bioassay is a standardized in vivo assay to assess the androgenic and anabolic properties of a substance.[10][11][12][13]
-
Animal Model: The assay utilizes castrated peri-pubertal male rats (e.g., Sprague-Dawley). Castration removes the primary source of endogenous androgens, making the accessory sex tissues highly sensitive to exogenous androgenic compounds.[2][10]
-
Procedure:
-
Male rats are castrated around postnatal day 42.
-
Following a recovery period of 7-10 days, the animals are randomly assigned to treatment groups.
-
The test compound (e.g., RAD-140) or a reference androgen (e.g., testosterone propionate) is administered daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group is also included.[12]
-
Approximately 24 hours after the final dose, the animals are euthanized.
-
-
Endpoints: The following five androgen-dependent tissues are carefully dissected and weighed:
-
Data Analysis: The weights of the anabolic target tissue (levator ani muscle) and androgenic target tissues (ventral prostate and seminal vesicles) are compared between the treated and control groups. The anabolic-to-androgenic ratio is calculated by comparing the dose required to produce a significant increase in levator ani muscle weight to the dose that causes a similar increase in the weight of the prostate or seminal vesicles.[1]
Measurement of Lean Body Mass in Clinical Trials
-
Dual-Energy X-ray Absorptiometry (DXA): DXA is a widely used and validated method for measuring body composition, including lean body mass, fat mass, and bone mineral density. It is a non-invasive technique that uses two X-ray beams with different energy levels to differentiate between bone, lean tissue, and fat tissue.[3][4][5][14]
-
Magnetic Resonance Imaging (MRI): MRI provides high-resolution images of soft tissues and can be used to accurately quantify muscle volume and cross-sectional area, offering a precise measurement of changes in muscle mass.[6][14]
Signaling Pathways
The anabolic effects of both testosterone and SARMs are primarily mediated through the androgen receptor (AR). However, their downstream signaling pathways can differ, which is thought to contribute to the tissue-selective effects of SARMs.
Classical Androgen Receptor (AR) Genomic Signaling Pathway
Testosterone and SARMs bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the ligand-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and modulating the transcription of target genes involved in muscle protein synthesis.[15][16][17]
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. GTx, Inc. Announces That Ostarine Achieved Primary Endpoint Of Lean Body Mass And A Secondary Endpoint Of Improved Functional Performance In A Phase II Clinical Trial And Reacquisition Of Full Rights To GTx SARM Program - BioSpace [biospace.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women | Semantic Scholar [semanticscholar.org]
- 9. consensus.app [consensus.app]
- 10. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression of androgen receptor target genes in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Anabolic Selectivity of BMS-564929: A Comparative Analysis
For Immediate Release
PRINCETON, NJ – December 10, 2025 – This guide provides a comprehensive comparison of the anabolic to androgenic ratio of the selective androgen receptor modulator (SARM) BMS-564929 with other prominent SARMs. Designed for researchers, scientists, and drug development professionals, this document compiles experimental data, outlines detailed protocols, and visualizes key biological pathways to offer an objective assessment of this compound's tissue selectivity.
Comparative Anabolic to Androgenic Ratios of a Novel SARM
This compound has demonstrated a significant and highly selective anabolic profile in preclinical studies. Data from a well-established castrated male rat model indicates a remarkable 160-fold selectivity for muscle tissue over prostate tissue.[1] This selectivity is a key parameter in the development of SARMs, aiming to maximize therapeutic effects on muscle and bone while minimizing androgenic side effects on tissues such as the prostate.
For comparative purposes, the anabolic to androgenic ratios of other notable SARMs are presented below. It is important to note that direct comparisons should be made with caution due to potential variations in experimental protocols.
| Compound | Anabolic:Androgenic Ratio | Notes |
| This compound | 160:1 | Based on the ratio of ED50 in levator ani muscle vs. prostate in castrated rats.[1] |
| RAD-140 (Testolone) | 90:1 | |
| LGD-4033 (Ligandrol) | ~10:1 to >500:1 | Published data shows a notable discrepancy in the reported anabolic to androgenic ratio. |
| S-4 (Andarine) | Not Quantified | Described as a partial agonist with a favorable anabolic to androgenic profile.[2] |
| MK-2866 (Ostarine) | Not Quantified | Known for its favorable selectivity for anabolic activity over androgenic activity.[3] |
| Testosterone (B1683101) | 1:1 | Serves as the baseline for comparison. |
Experimental Determination of Anabolic to Androgenic Ratio: The Hershberger Assay
The anabolic and androgenic activity of this compound was determined using a method analogous to the Hershberger assay, a standardized in vivo bioassay for screening compounds with potential androgenic and antiandrogenic effects.
Experimental Protocol:
1. Animal Model:
-
Sexually mature male Sprague-Dawley rats are utilized.
-
Animals undergo castration to eliminate endogenous androgen production.
-
A post-surgery recovery period of at least seven days is allowed for androgen levels to decline.
2. Dosing and Administration:
-
Rats are divided into groups, including a vehicle control group, a positive control group (e.g., testosterone propionate), and multiple dose groups for the test compound (this compound).
-
This compound is administered orally once daily for a period of 10 to 14 consecutive days.
-
Doses are calculated based on the body weight of the animals, which is monitored regularly.
3. Tissue Collection and Analysis:
-
Approximately 24 hours after the final dose, the animals are euthanized.
-
Key anabolic and androgenic tissues are carefully dissected and weighed.
-
Anabolic Tissue: Levator ani muscle.
-
Androgenic Tissues: Ventral prostate and seminal vesicles.
-
-
The wet weights of these tissues are recorded.
4. Data Interpretation:
-
The dose-response relationship for the effect of the compound on the weight of the levator ani muscle (anabolic activity) and the prostate/seminal vesicles (androgenic activity) is determined.
-
The effective dose required to produce 50% of the maximal response (ED50) is calculated for both anabolic and androgenic tissues.
-
The anabolic to androgenic ratio is then calculated by dividing the ED50 for the androgenic tissue by the ED50 for the anabolic tissue. A higher ratio indicates greater selectivity for anabolic effects. For this compound, the ED50 was 0.0009 mg/kg in the levator ani and 0.14 mg/kg in the prostate.[1]
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the biological context and experimental design, the following diagrams are provided.
Caption: Workflow of the Hershberger assay for SARM evaluation.
Caption: Simplified signaling pathway of this compound.
Conclusion
This compound exhibits a superior anabolic to androgenic ratio in preclinical models compared to many other SARMs, highlighting its high degree of tissue selectivity. The robust experimental design, based on the well-validated Hershberger assay, provides strong evidence for its potential as a therapeutic agent with a favorable safety profile. The visualized signaling pathway and experimental workflow offer a clear understanding of its mechanism of action and the methodology used for its evaluation. This guide serves as a valuable resource for the scientific community engaged in the research and development of next-generation androgen receptor modulators.
References
A Comparative Analysis of BMS-564929 and Traditional Anabolic Steroids: Efficacy and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the efficacy of the selective androgen receptor modulator (SARM) BMS-564929 and traditional anabolic steroids, represented here by testosterone (B1683101). The following sections present quantitative data from preclinical studies, outline the experimental methodologies used to generate this data, and illustrate the underlying signaling pathways.
Data Presentation: Anabolic vs. Androgenic Efficacy
The preclinical efficacy of this compound was directly compared to the traditional anabolic steroid, testosterone, in a seminal study by Ostrowski et al. (2007). The primary model used was the Hershberger assay in castrated male rats, which assesses the anabolic (muscle growth) and androgenic (prostate growth) effects of a compound.
Table 1: Comparative Potency and Efficacy in Castrated Rats
| Compound | Anabolic Effect (Levator Ani Muscle) ED₅₀ (mg/kg) | Maximum Efficacy (% of Control) | Androgenic Effect (Prostate) ED₅₀ (mg/kg) | Maximum Efficacy (% of Control) | Anabolic/Androgenic Selectivity Ratio |
| This compound | ~0.03 | >100% | ~1.0 | <50% | ~33 |
| Testosterone | ~0.3 | 100% | ~0.3 | 100% | 1 |
Data extrapolated from dose-response curves in Ostrowski et al. (2007). ED₅₀ represents the dose at which 50% of the maximal effect is observed.
Table 2: In Vitro Binding Affinity for the Androgen Receptor
| Compound | Binding Affinity (Ki, nM) |
| This compound | 2.11[1] |
Experimental Protocols
The data presented above was primarily generated using the Hershberger bioassay, a standardized method for assessing the androgenic and anabolic activity of substances.
Hershberger Bioassay Protocol (Rat Model)
This protocol is a summary of the methodology typically employed in the Hershberger assay, as described in the OECD Test Guideline 441 and utilized in studies such as Ostrowski et al. (2007).[2][3]
-
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley strain), typically castrated on postnatal day 42. Castration removes the endogenous source of androgens, making the androgen-dependent tissues sensitive to exogenous compounds.
-
Acclimation: Animals are allowed to acclimatize for a period of at least 7 days post-castration.
-
Grouping and Dosing:
-
Animals are randomly assigned to treatment groups.
-
A vehicle control group receives the administration vehicle only.
-
A positive control group receives a reference androgen, typically testosterone propionate (B1217596) (TP).
-
Test groups receive varying doses of the compound being investigated (e.g., this compound).
-
Compounds are administered daily for 10 consecutive days, either orally (gavage) or via subcutaneous injection.
-
-
Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, animals are euthanized.
-
The following tissues are carefully dissected and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate, seminal vesicles.
-
-
-
Data Analysis:
-
The weights of the levator ani muscle and prostate/seminal vesicles are normalized to the animal's body weight.
-
Dose-response curves are generated to determine the ED₅₀ (the dose that produces 50% of the maximal response) for both anabolic and androgenic effects.
-
The anabolic/androgenic ratio is calculated by dividing the relative anabolic potency by the relative androgenic potency.
-
Signaling Pathways and Mechanism of Action
Both traditional anabolic steroids and this compound exert their effects through the androgen receptor (AR). However, the key difference lies in the tissue-selective manner in which this compound activates this receptor.
Classical Androgen Receptor Signaling Pathway
Traditional anabolic steroids like testosterone bind to the AR in the cytoplasm, causing a conformational change that releases heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA. This binding initiates the transcription of target genes responsible for both anabolic and androgenic effects.
Figure 1: Classical Androgen Receptor Signaling Pathway.
Mechanism of Tissue Selectivity of this compound
This compound, as a SARM, also binds to the androgen receptor. However, its unique chemical structure induces a specific conformational change in the AR. This altered conformation is thought to favor the recruitment of tissue-specific coactivators in anabolic tissues like muscle, while minimizing the recruitment of coactivators in androgenic tissues like the prostate. This differential recruitment of co-regulatory proteins is the basis for its tissue-selective effects.
Figure 2: Tissue-Selective Mechanism of this compound.
Conclusion
The preclinical data strongly suggest that this compound exhibits a significantly improved efficacy profile compared to traditional anabolic steroids like testosterone. Its high potency in stimulating muscle growth, coupled with its marked selectivity for anabolic over androgenic tissues, represents a promising therapeutic advantage. This tissue selectivity is attributed to its unique interaction with the androgen receptor, leading to differential recruitment of co-regulatory proteins. Further clinical investigation is warranted to translate these preclinical findings into therapeutic applications for muscle-wasting conditions.
References
Independent Validation of BMS-564929: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective androgen receptor modulator (SARM) BMS-564929 with other alternatives, supported by a review of independently published research findings and experimental data. The information is intended to offer a comprehensive resource for evaluating the preclinical profile of this compound.
Executive Summary
This compound is a potent, orally active, nonsteroidal SARM developed by Bristol-Myers Squibb for conditions such as age-related functional decline.[1][2] Preclinical studies, primarily in castrated rat models, have demonstrated its high efficacy in stimulating muscle growth with significantly less impact on the prostate compared to testosterone (B1683101).[3][4] This tissue selectivity is a hallmark of SARMs, which aim to provide the anabolic benefits of androgens without the associated androgenic side effects.[5][6] However, a critical evaluation of the available data, including findings from non-developer-affiliated researchers, is essential for a complete understanding of its therapeutic potential and limitations, such as the potent suppression of luteinizing hormone (LH).[7]
Comparative Performance Data
The following tables summarize key quantitative data from preclinical studies to facilitate a comparison of this compound with testosterone, the endogenous androgen. Data for a direct, independently validated comparison with other specific SARMs under the same experimental conditions is limited in the public domain.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Androgen Receptor (AR) Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) in C2C12 Myoblasts |
| This compound | 2.11 | 0.44 |
| Testosterone | ~1-5 | ~1-10 |
Table 2: In Vivo Anabolic and Androgenic Potency in Castrated Rats
| Compound | Anabolic Potency (Levator Ani Muscle) ED50 (mg/kg) | Androgenic Potency (Prostate) ED50 (mg/kg) | Selectivity Index (Prostate ED50 / Muscle ED50) | Luteinizing Hormone (LH) Suppression ED50 (mg/kg) |
| This compound | 0.0009 | 0.14 | ~160 | 0.008 |
| Testosterone | ~0.5-1.0 | ~0.5-1.0 | ~1 | Not typically reported in this manner |
Note: Data is compiled from various sources and may not be from direct head-to-head comparative studies. The selectivity index for this compound has been noted as potentially overestimated by some independent analyses.[7]
Experimental Protocols
The primary preclinical assay used to evaluate the anabolic and androgenic activity of this compound is the Hershberger assay, conducted in a castrated rat model.[5][8][9]
Hershberger Assay Protocol (Rat Model)
1. Animal Model:
-
Species: Male rats (e.g., Sprague-Dawley or Wistar).
-
Age: Peripubertal (approximately 42 days old).
-
Procedure: Animals are surgically castrated to remove the endogenous source of androgens. A recovery period of 7-14 days is allowed for the androgen-dependent tissues to regress.[5][10]
2. Dosing and Administration:
-
Test Compound: this compound is administered orally (e.g., via gavage) once daily for a period of 10 consecutive days.[9]
-
Vehicle Control: A control group receives the vehicle (the solvent used to dissolve the compound) only.
-
Positive Control: A group is treated with a reference androgen, such as testosterone propionate, administered via subcutaneous injection.
-
Dose Groups: Multiple dose levels of the test compound are used to establish a dose-response relationship.
3. Endpoint Measurement:
-
Approximately 24 hours after the final dose, the animals are euthanized.
-
The following tissues are carefully dissected and weighed to the nearest 0.1 mg:
-
Body weight is recorded throughout the study.
4. Data Analysis:
-
The weights of the target tissues are normalized to the animal's body weight.
-
Statistical analysis is performed to compare the tissue weights of the treated groups to the vehicle control group.
-
The ED50 (the dose that produces 50% of the maximal effect) is calculated for both the anabolic and androgenic tissues to determine the compound's potency and selectivity.
Visualizing the Mechanism and Workflow
Androgen Receptor Signaling Pathway
The tissue selectivity of this compound is believed to be mediated by its specific interaction with the androgen receptor (AR), leading to differential recruitment of co-activator and co-repressor proteins in various tissues.[1][3][12][13] In tissues like skeletal muscle, the this compound-AR complex preferentially recruits co-activators that promote the transcription of genes responsible for muscle growth. Conversely, in the prostate, the conformation of the this compound-AR complex may lead to a different profile of co-regulator recruitment, resulting in a weaker androgenic response.[2][3]
Caption: Simplified Androgen Receptor Signaling Pathway for this compound.
Experimental Workflow for Preclinical Validation
The following diagram illustrates the typical workflow for the in vivo validation of a SARM like this compound using the Hershberger assay.
Caption: Experimental Workflow of the Hershberger Assay for SARM Validation.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. auo.asmepress.com [auo.asmepress.com]
- 4. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative safety evaluation of selective androgen receptor modulators and anabolic androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ockham's Razor and Selective Androgen Receptor Modulators (SARMs): Are We Overlooking the Role of 5α-Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. epa.gov [epa.gov]
- 11. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
BMS-564929: A Comparative Analysis of Muscle and Prostate Selectivity
For Researchers, Scientists, and Drug Development Professionals
BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant tissue selectivity, with pronounced anabolic effects on muscle tissue alongside reduced androgenic impact on the prostate.[1][2] This guide provides a comprehensive comparison of this compound's activity in these two tissues, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Quantitative Data Summary
The selectivity of this compound for muscle over prostate tissue is evident from in vitro binding and potency assays, as well as in vivo studies in animal models. The following tables summarize the key quantitative data.
| Parameter | Value | Description |
| Binding Affinity (Ki) for Androgen Receptor | 2.11 ± 0.16 nM | High affinity for the androgen receptor.[3] |
| Receptor Selectivity | >1000-fold for AR vs. ERα, ERβ, GR, MR~400-fold for AR vs. PR | Highly selective for the androgen receptor over other steroid hormone receptors.[3] |
| Interaction with other proteins | No significant interaction | Does not significantly interact with sex hormone-binding globulin (SHBG) or aromatase.[1] |
Table 1: In Vitro Binding and Receptor Selectivity of this compound
| Cell Line | EC50 | Tissue |
| C2C12 Myoblast | 0.44 ± 0.03 nM | Muscle |
| Prostate Epithelial Cells (PEC) | 8.66 ± 0.22 nM | Prostate |
Table 2: In Vitro Potency of this compound in Muscle and Prostate Cell Lines.[3]
| Parameter | This compound (ED50) | Testosterone (B1683101) Propionate (ED50) | Selectivity (Muscle vs. Prostate) |
| Levator Ani Muscle Stimulation | 0.0009 mg/kg | ~0.2 mg/kg | This compound: ~160-fold [3][4] |
| Prostate Stimulation | 0.14 mg/kg | ~0.2 mg/kg | Testosterone: ~1-fold |
| Luteinizing Hormone (LH) Suppression | 0.008 mg/kg | 0.26 mg/kg | - |
Table 3: In Vivo Anabolic and Androgenic Activity of this compound in Castrated Male Rats.[4][5]
Mechanism of Tissue Selectivity
The tissue-selective action of this compound is attributed to its unique interaction with the androgen receptor (AR). Unlike native androgens, this compound's binding to the AR's ligand-binding domain induces a distinct conformational change.[1][5] This altered conformation is thought to modulate the recruitment of tissue-specific co-regulatory proteins (coactivators and corepressors), leading to differential gene expression in muscle versus prostate tissue.[5]
Additionally, the differential expression of the enzyme 5α-reductase in prostate and muscle tissue may contribute to the observed selectivity.[4] Prostate tissue has high levels of 5α-reductase, which converts testosterone to the more potent androgen dihydrotestosterone (B1667394) (DHT). Muscle tissue has significantly lower levels of this enzyme. Since this compound is not a substrate for 5α-reductase, its activity in the prostate is not amplified in the same way as testosterone's.[4]
Experimental Protocols
The data presented in this guide are primarily derived from in vivo studies using a castrated rat model, a standard for assessing androgenic and anabolic activity.
Castrated Rat Model for Anabolic and Androgenic Activity
Objective: To determine the in vivo potency and tissue selectivity of this compound on muscle (levator ani) and prostate growth.
Methodology:
-
Animal Model: Sexually mature male rats are orchidectomized (castrated) to remove the endogenous source of androgens.
-
Acclimation: Animals are allowed to recover from surgery and acclimate to the housing conditions.
-
Dosing: Rats are administered this compound orally at various doses. A control group receives a vehicle, and another group is treated with a reference androgen like testosterone propionate.
-
Treatment Period: The treatment typically lasts for a predetermined period, for example, 14 days.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and the levator ani muscle and ventral prostate are dissected and weighed.
-
Data Analysis: The weights of the levator ani muscle and prostate are normalized to body weight. Dose-response curves are generated to calculate the ED50 (the dose required to produce 50% of the maximal effect) for each tissue. The ratio of the ED50 for prostate stimulation to the ED50 for levator ani stimulation is used to determine the anabolic selectivity.
Conclusion
The available experimental data strongly support the classification of this compound as a selective androgen receptor modulator with a favorable anabolic profile. Its high potency in stimulating muscle growth, coupled with significantly lower activity in the prostate, makes it a compound of interest for therapeutic applications where muscle wasting is a concern, and androgenic side effects need to be minimized. The unique mechanism of action, involving differential AR conformation and cofactor recruitment, provides a molecular basis for its tissue selectivity. Further research and clinical trials will continue to elucidate the full therapeutic potential and safety profile of this compound.
References
- 1. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-564,929 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ockham's Razor and Selective Androgen Receptor Modulators (SARMs): Are We Overlooking the Role of 5α-Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Assessing the Translational Potential of BMS-564929: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selective androgen receptor modulator (SARM) BMS-564929 with other prominent alternatives, Ostarine (MK-2866) and Ligandrol (LGD-4033). This document synthesizes available preclinical data to objectively assess the translational potential of this compound.
Executive Summary
This compound is a potent, orally active, nonsteroidal SARM that demonstrated significant promise in preclinical studies. Developed by Bristol-Myers Squibb, it exhibits high affinity and selectivity for the androgen receptor (AR), with marked anabolic effects on muscle tissue while demonstrating a greater degree of prostate sparing compared to testosterone (B1683101).[1][2] Despite its promising preclinical profile, the clinical development of this compound, later licensed to Pharmacopeia as PS178990, appears to have stalled, with no publicly available clinical trial data. This guide presents a detailed comparison of this compound with Ostarine and Ligandrol, two SARMs that have progressed further in clinical development, to provide a comprehensive perspective on its translational potential.
Comparative Preclinical Data
The following tables summarize the key preclinical parameters of this compound, Ostarine, and Ligandrol based on available data. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | Ostarine (MK-2866) | Ligandrol (LGD-4033) | Testosterone Propionate (B1217596) (TP) |
| Binding Affinity (Ki, nM) | 2.11 ± 0.16 | ~3.8 | ~1 | Not directly compared in these studies |
| In Vitro Potency (EC50, nM) | 0.44 ± 0.03 (C2C12 myoblasts) | Not available | Not available | Not directly compared in these studies |
| 8.66 ± 0.22 (Prostate epithelial cells) | ||||
| In Vivo Efficacy (ED50, mg/kg/day) | Levator Ani Muscle: 0.0009 | Levator Ani Muscle: ~0.4 (s.c.) | Levator Ani Muscle: Not specified | Levator Ani Muscle: Not specified |
| Prostate: 0.14 | Prostate: Not specified | Prostate: Not specified | Prostate: Not specified | |
| Tissue Selectivity (Muscle vs. Prostate) | 160-fold | Not specified | >500-fold | Not specified |
| Luteinizing Hormone (LH) Suppression | High (ED50 = 0.008 mg/kg) | Dose-dependent | Dose-dependent | Yes |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the comparative data. Below are generalized protocols based on the available literature for SARM evaluation.
In Vitro Androgen Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compound for the androgen receptor.
-
Method: Radioligand competition binding assay.
-
Procedure:
-
A constant concentration of a radiolabeled androgen (e.g., [3H]-mibolerone) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR).
-
Increasing concentrations of the test compound (this compound, Ostarine, or LGD-4033) are added to compete with the radioligand for binding to the AR.
-
After incubation, bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Anabolic and Androgenic Activity in a Castrated Rat Model
-
Objective: To assess the in vivo efficacy (anabolic activity in muscle) and androgenic side effects (on the prostate) of the SARM.
-
Animal Model: Orchiectomized (castrated) male rats. This model is used to eliminate the influence of endogenous androgens.
-
Procedure:
-
Male rats are surgically castrated and allowed a post-operative recovery period.
-
Animals are then treated daily with the test compound (e.g., this compound, Ostarine, LGD-4033, or testosterone propionate as a positive control) or vehicle for a specified duration (e.g., 14 days).
-
At the end of the treatment period, the animals are euthanized, and the levator ani muscle (an indicator of anabolic activity) and the ventral prostate (an indicator of androgenic activity) are dissected and weighed.
-
Dose-response curves are generated to determine the ED50 (the dose required to produce 50% of the maximal effect) for both tissues.
-
Tissue selectivity is calculated as the ratio of the ED50 for the prostate to the ED50 for the levator ani muscle.
-
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor (AR) signaling pathway activated by a SARM.
In Vivo SARM Evaluation Workflow
Caption: Experimental workflow for in vivo evaluation of SARMs in a castrated rat model.
Translational Potential of this compound
The preclinical data for this compound are compelling. Its high potency and significant tissue selectivity for muscle over the prostate in animal models suggested it could offer the anabolic benefits of androgens with a reduced risk of androgenic side effects.[2] This profile made it a strong candidate for treating conditions such as sarcopenia and other muscle-wasting diseases.
However, the translational potential of a drug candidate cannot be assessed on preclinical data alone. The lack of publicly available Phase 1 clinical trial data for this compound is a major impediment to its current assessment. While a 2008 press release from Pharmacopeia indicated an intention to advance the compound (then PS178990) to Phase 2 trials, no further information has been released. In contrast, both Ostarine and Ligandrol have progressed through Phase 1 and into later-stage clinical trials, with some data on their safety and efficacy in humans being published.[3][4]
Several factors could have contributed to the apparent halt in the development of this compound. These may include, but are not limited to:
-
Unfavorable Pharmacokinetics or Safety Profile in Humans: The high potency observed in rats may not have translated to a safe and effective dose in humans. The significant suppression of luteinizing hormone is a known concern with potent SARMs and could have been a limiting factor.
-
Strategic Business Decisions: Pharmaceutical companies often reprioritize their development pipelines based on a multitude of factors, including market competition and internal strategic shifts. The emergence of other SARMs with potentially more favorable characteristics, such as the greater selectivity of LGD-4033, may have influenced the decision.
-
Lack of a Clear Clinical Advantage: While potent, this compound may not have demonstrated a sufficient therapeutic window or a clear advantage over other emerging SARMs to warrant continued investment in its development.
Conclusion
This compound is a potent and selective androgen receptor modulator that exhibited a strong anabolic-to-androgenic ratio in preclinical studies. Its ability to stimulate muscle growth with relative sparing of the prostate made it a promising therapeutic candidate. However, the absence of any publicly available clinical trial data makes a definitive assessment of its translational potential impossible at this time. Researchers and drug developers should consider the promising preclinical profile of this compound in the context of its apparent clinical development challenges. The lessons learned from the trajectory of this compound, when compared to more clinically advanced SARMs like Ostarine and Ligandrol, underscore the critical importance of successful clinical translation in realizing the therapeutic promise of novel drug candidates.
References
- 1. BMS-564,929 - Wikipedia [en.wikipedia.org]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model [frontiersin.org]
- 4. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BMS-564929: A Guide for Laboratory Professionals
Essential guidance on the safe handling and disposal of the selective androgen receptor modulator (SARM) BMS-564929 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this document provides a comprehensive set of procedures based on established guidelines for the management of potent, non-steroidal, and biologically active research compounds.
This compound is a potent and selective androgen receptor modulator. Due to its biological activity, it is imperative that researchers, scientists, and drug development professionals handle and dispose of this compound with the utmost care to prevent personnel exposure and environmental contamination. The following procedures are synthesized from general best practices for hazardous chemical waste management.
Compound Handling and Storage Data
Proper storage is the first step in a safe handling and disposal lifecycle. The following table summarizes the available data on the storage and solubility of this compound.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste. Potentially Biohazardous if used in cell-based assays. |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory. For operations with a risk of aerosolization, a respirator is advised. |
| Solid Compound Storage | Store as a powder at -20°C for up to 3 years. |
| Solution Storage | Store in a suitable solvent at -80°C for up to 1 year. |
| Solubility | Soluble in DMSO. |
Experimental Protocol: Disposal of this compound
The following step-by-step protocol should be followed for the disposal of this compound and associated materials.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and labware (e.g., weigh boats, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
The container should be puncture-resistant and have a secure lid to prevent accidental spills or exposure.[2]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as unused stock solutions or experimental media, in a dedicated, sealed, and labeled hazardous waste container.[1]
-
Never dispose of liquid waste containing this compound down the drain.[3][4] The container should be chemically resistant to the solvent used.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound, such as needles or blades, must be disposed of in a designated, puncture-proof sharps container that is clearly labeled as hazardous chemical waste.[2]
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3]
-
If the waste is a mixture, list all components and their approximate concentrations.[3]
-
Include the date when the waste was first added to the container.[3]
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[3]
-
Ensure that the storage area is away from general laboratory traffic and incompatible materials.[3]
-
Keep waste containers closed at all times, except when adding waste.[5]
4. Decontamination of Work Surfaces:
-
After handling this compound, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) with a suitable laboratory disinfectant or a 1:10 bleach solution, followed by a rinse with water to remove any corrosive residue.[1]
-
All materials used for decontamination, such as absorbent pads and wipes, must be disposed of as solid hazardous waste.[1]
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and restrict access.[1]
-
For solid spills, gently cover with absorbent material to avoid raising dust. For liquid spills, use a chemical spill kit to absorb the material.[1]
-
Wear appropriate PPE, including double gloves, a lab coat, and safety goggles, during the cleanup process.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.[1]
-
Thoroughly decontaminate the spill area as described above.
6. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. mcgill.ca [mcgill.ca]
Essential Safety and Handling Protocols for BMS-564929
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of BMS-564929, a potent and selective androgen receptor modulator (SARM). Given its investigational nature and high potency, stringent adherence to these guidelines is paramount to ensure personnel safety and prevent contamination. This compound is an orally active, nonsteroidal compound with a high affinity for the androgen receptor (AR), exhibiting a Ki of 2.11 nM.[1][2] As with many highly potent pharmaceutical compounds, a comprehensive toxicological profile may not be fully established, necessitating a cautious and proactive approach to safety.
Risk Assessment and Control
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the compound being used, the procedures to be performed, and the potential for exposure. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, and personal protective equipment) should be applied to mitigate risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in solid (powder) or solution form. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon known or suspected contamination. Regularly inspect gloves for tears or punctures. |
| Body Protection | Disposable Gown or Lab Coat | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs is required. For procedures with a high risk of splashes, a chemo-rated gown should be considered. Lab coats should be buttoned completely. |
| Sleeve Covers | Disposable sleeve covers should be worn to protect the arms between the cuff of the glove and the sleeve of the gown. | |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields | Must be worn at all times in the laboratory where this compound is handled. |
| Face Shield | A face shield should be worn in addition to safety goggles during procedures with a high risk of splashes or aerosol generation (e.g., vortexing, sonicating, or preparing concentrated stock solutions). | |
| Respiratory Protection | NIOSH-approved Respirator | For handling the powder form of this compound outside of a certified chemical fume hood or other containment device, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required. Fit testing is essential. |
Engineering Controls
The primary method for controlling exposure to potent compounds like this compound is through the use of appropriate engineering controls.
-
Chemical Fume Hood: All weighing and preparation of stock solutions of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Glove Box or Isolator: For larger quantities or repetitive tasks, a glove box or containment ventilated enclosure (CVE) provides a higher level of containment and is strongly recommended.
-
Closed Systems: Whenever possible, use closed systems for transfers and reactions to minimize the potential for spills and aerosol generation.
Operational Plan for Handling this compound
1. Preparation and Weighing:
- Designate a specific area within a chemical fume hood for handling this compound.
- Before starting, ensure all necessary PPE is donned correctly.
- Use a dedicated set of utensils (spatulas, weigh boats) for this compound.
- Handle the powder with care to avoid generating dust.
- Clean the balance and surrounding area with a damp wipe after weighing.
2. Solution Preparation:
- Prepare solutions in the chemical fume hood.
- Add the solvent to the solid compound slowly to avoid splashing.
- Cap vials and containers securely before removing them from the fume hood.
3. Experimental Use:
- Clearly label all solutions containing this compound with the compound name, concentration, and hazard warning.
- When performing experiments, ensure good laboratory practices are followed to prevent cross-contamination.
4. Spill Management:
- In case of a small spill, cordon off the area.
- Wearing appropriate PPE, gently cover the spill with an absorbent material.
- For liquid spills, use an absorbent pad. For powder spills, use a damp cloth or a vacuum with a HEPA filter.
- Clean the spill area thoroughly with a suitable deactivating agent if available, or soap and water.
- Collect all cleanup materials in a sealed, labeled container for hazardous waste disposal.
- For large spills, evacuate the area and contact the institutional safety office.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, weigh boats, and other disposable items. Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and leak-proof hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Caption: Risk mitigation workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
